Product packaging for Ac-Asp(OtBu)-OH(Cat. No.:)

Ac-Asp(OtBu)-OH

Cat. No.: B556461
M. Wt: 231.25 g/mol
InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Asp(OtBu)-OH is an amino acid-containing building block. It has been used in the synthesis of caspase-3 and -7 peptide substrates and inhibitors, as well as peptide inhibitors of HIV integrase.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B556461 Ac-Asp(OtBu)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-acetyl-L-aspartic acid β-tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH. This derivative of aspartic acid is a critical building block in synthetic peptide chemistry, particularly in the realm of drug discovery and development. Its unique structural features, primarily the N-terminal acetyl group and the side-chain tert-butyl ester, offer distinct advantages in the controlled assembly of complex peptide sequences.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented below for quick reference.

PropertyValue
CAS Number 117833-18-8[1]
Molecular Formula C10H17NO5[1]
Molecular Weight 231.25 g/mol [2]
Melting Point 163-164 °C[2]
Boiling Point (Predicted) 449.6 ± 40.0 °C[2]
Density (Predicted) 1.167 ± 0.06 g/cm³
pKa (Predicted) 3.24 ± 0.10

Structural Features and Stereochemistry

This compound possesses a chiral center at the α-carbon, inherent to its L-aspartic acid backbone. The structure is characterized by three key functional groups that dictate its reactivity and utility in peptide synthesis:

  • N-α-Acetyl Group: The acetyl group at the N-terminus protects the α-amino group from participating in peptide bond formation, allowing for its use as a terminal residue or for specific modifications.

  • Free α-Carboxylic Acid: This functional group is available for coupling with the N-terminus of a growing peptide chain.

  • β-tert-Butyl (OtBu) Ester: The tert-butyl ester serves as a protecting group for the side-chain carboxylic acid of the aspartic acid residue. This bulky group prevents the side chain from engaging in unwanted reactions during peptide synthesis. It is stable under the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.

Caption: Chemical structure of this compound.

Solubility and Stability

This compound exhibits solubility in a range of organic solvents.

SolventSolubility
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
DMSO Soluble
Acetone Soluble

The compound is stable under recommended storage conditions, which are in a dry environment at 2-8°C. For long-term storage, it is advisable to keep the compound in a tightly sealed container. The material is generally stable, but contact with strong oxidizing agents should be avoided.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acetylation of H-Asp(OtBu)-OH using acetic anhydride.

Materials:

  • H-Asp(OtBu)-OH

  • Acetic Anhydride

  • A suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane)

  • Base (e.g., triethylamine or pyridine, if necessary to neutralize any acid byproduct)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve H-Asp(OtBu)-OH in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring. If a non-acidic solvent is used, a base may be added to scavenge the acetic acid byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, preparative reverse-phase HPLC is a suitable purification method.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient of increasing Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Collect the fractions corresponding to the major peak of this compound.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of this compound.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Expected chemical shifts (δ) are approximately:

  • ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • ~2.0 ppm (singlet, 3H): The three protons of the acetyl group.

  • ~2.7-2.9 ppm (multiplet, 2H): The two diastereotopic protons on the β-carbon.

  • ~4.5-4.7 ppm (multiplet, 1H): The proton on the α-carbon.

  • ~8.0-8.5 ppm (doublet, 1H): The amide proton (in DMSO-d6).

  • ~12.0-13.0 ppm (broad singlet, 1H): The carboxylic acid proton (in DMSO-d6).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Expected chemical shifts (δ) are approximately:

  • ~22 ppm: Acetyl methyl carbon.

  • ~28 ppm: tert-butyl methyl carbons.

  • ~37 ppm: β-carbon.

  • ~49 ppm: α-carbon.

  • ~81 ppm: Quaternary carbon of the tert-butyl group.

  • ~170-172 ppm: Carbonyl carbons (acetyl, side-chain ester, and carboxylic acid).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.

spss_workflow start Start with Resin-Bound Peptide Chain (Free N-terminus) coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/HOBt, DIC/Oxyma) start->coupling wash1 Wash Resin coupling->wash1 deprotection Fmoc Deprotection (if applicable to subsequent residues) 20% Piperidine in DMF wash1->deprotection wash2 Wash Resin deprotection->wash2 aspartimide_formation Side Reaction: Aspartimide Formation deprotection->aspartimide_formation Can Occur During Base Treatment next_cycle Continue with Next Amino Acid Coupling wash2->next_cycle final_cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) wash2->final_cleavage After Last Residue next_cycle->coupling Repeat Cycle purification Purification of Crude Peptide (HPLC) final_cleavage->purification final_product Pure Acetylated Peptide purification->final_product aspartimide_formation->final_cleavage Leads to Impurities

Caption: Workflow of SPPS using this compound.

A critical consideration when using Asp(OtBu)-protected amino acids in Fmoc-based SPPS is the potential for aspartimide formation. This intramolecular side reaction occurs under the basic conditions of Fmoc deprotection (piperidine in DMF), where the backbone amide nitrogen attacks the side-chain ester carbonyl, forming a five-membered succinimide ring. This can lead to racemization at the α-carbon and the formation of β-peptide impurities upon ring opening.

aspartimide_mechanism peptide_chain Resin-Bound Peptide with -Asp(OtBu)-Xaa- sequence base_treatment Fmoc Deprotection (20% Piperidine in DMF) peptide_chain->base_treatment deprotonation Deprotonation of Backbone Amide Nitrogen base_treatment->deprotonation nucleophilic_attack Intramolecular Nucleophilic Attack on Side-Chain Carbonyl deprotonation->nucleophilic_attack aspartimide_intermediate Formation of Cyclic Aspartimide Intermediate nucleophilic_attack->aspartimide_intermediate racemization Racemization at α-Carbon aspartimide_intermediate->racemization ring_opening Nucleophilic Ring Opening (by Piperidine or Water) aspartimide_intermediate->ring_opening racemization->ring_opening racemized_peptides Racemized α- and β-Peptides (Impurities) racemization->racemized_peptides alpha_peptide α-Peptide (Desired Product) ring_opening->alpha_peptide beta_peptide β-Peptide (Impurity) ring_opening->beta_peptide ring_opening->racemized_peptides

Caption: Mechanism of Aspartimide Formation.

Strategies to minimize aspartimide formation include:

  • Use of bulkier side-chain protecting groups: While OtBu is standard, more sterically hindered esters can reduce the rate of cyclization.

  • Addition of HOBt or Oxyma to the deprotection solution: These additives can suppress the basicity of the piperidine solution.

  • Use of DBU/piperidine for deprotection: In some cases, a weaker base or a different base system can be beneficial.

  • Minimizing deprotection times: Shorter exposure to basic conditions can reduce the extent of the side reaction.

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined chemical properties and structural features allow for the controlled incorporation of an N-terminally acetylated aspartic acid residue into synthetic peptides. A thorough understanding of its reactivity, particularly the potential for aspartimide formation, and the implementation of appropriate synthetic and purification strategies are crucial for the successful synthesis of high-purity target peptides. This guide provides the foundational knowledge required for the effective utilization of this compound in the laboratory.

References

In-Depth Technical Guide: Ac-Asp(OtBu)-OH (CAS Number 117833-18-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid 4-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. With the CAS number 117833-18-8, this compound serves as a crucial building block in the solid-phase and solution-phase synthesis of peptides. Its unique structural features—an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxylic acid—make it an invaluable reagent for the targeted synthesis of complex peptide structures, including enzyme substrates and inhibitors for therapeutic research.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed applications in peptide synthesis, and relevant experimental protocols.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below, providing a clear reference for its handling, storage, and characterization.

PropertyValue
CAS Number 117833-18-8[1]
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.25 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically >95%
Solubility Soluble in DMSO (up to 100 mg/mL with sonication) and a 1:1 solution of DMSO:PBS (pH 7.2) (up to 0.5 mg/mL).[3]
Storage Conditions Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
Synonyms N-Acetyl-L-aspartic acid β-tert-butyl ester, (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid

Spectroscopic Data (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected shifts include signals for the acetyl methyl protons, the α- and β-protons of the aspartic acid backbone, the amide proton, the carboxylic acid proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the ten carbon atoms. Notable chemical shifts would be observed for the carbonyl carbons of the acetyl group, the carboxylic acid, and the tert-butyl ester, as well as the quaternary carbon and methyl carbons of the tert-butyl group. The α- and β-carbons of the aspartic acid backbone would also be clearly distinguishable.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups. A broad O-H stretching band for the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations would appear around 1680-1750 cm⁻¹ for the carboxylic acid, ester, and amide functionalities. The N-H stretching of the amide would be observed in the region of 3100-3500 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would readily ionize this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. Fragmentation patterns in MS/MS analysis would likely involve the loss of the tert-butyl group, water, and carbon dioxide, providing confirmation of the molecular structure.

Core Applications in Research and Drug Development

This compound is primarily employed as a specialized building block in the synthesis of peptides with therapeutic or diagnostic potential.

Synthesis of Caspase Substrates and Inhibitors

Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death). The development of specific substrates and inhibitors for these enzymes is crucial for studying their function and for developing new cancer therapies. This compound is a key component in the synthesis of peptide sequences that are recognized and cleaved by caspases, such as the tetrapeptide Ac-DEVD-pNA, a chromogenic substrate for caspase-3 and -7.

The workflow for synthesizing a caspase-related peptide involves the sequential coupling of amino acids, where this compound can be incorporated at a specific position in the peptide chain.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support AA1 Couple First Protected Amino Acid Resin->AA1 Deprotect1 N-terminal Deprotection AA1->Deprotect1 AA2 Couple Second Protected Amino Acid Deprotect1->AA2 Deprotect2 N-terminal Deprotection AA2->Deprotect2 AcAsp Couple this compound Deprotect2->AcAsp Cleave Cleave Peptide from Resin AcAsp->Cleave Purify Purify Peptide Cleave->Purify

SPPS workflow for peptide synthesis.
Development of HIV Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV) by integrating the viral DNA into the host genome. Consequently, it is a prime target for antiretroviral drug development. Peptide-based inhibitors have shown promise in targeting this enzyme. This compound can be incorporated into synthetic peptides designed to mimic the binding sites of HIV integrase, thereby inhibiting its function.

The logical pathway for the development of such inhibitors is outlined below.

G Target Target Identification (HIV Integrase) Design Peptide Inhibitor Design Target->Design Structure-Based Design Synthesis Peptide Synthesis using This compound Design->Synthesis Chemical Synthesis Screening In Vitro Screening (Enzyme Inhibition Assays) Synthesis->Screening Biological Evaluation Optimization Lead Optimization Screening->Optimization SAR Studies Preclinical Preclinical Studies Optimization->Preclinical Candidate Selection

Drug development pathway for HIV inhibitors.

Experimental Protocols

The following section provides a detailed, exemplary protocol for the solution-phase synthesis of a caspase-3/7 substrate, adapted from established methods. This illustrates a practical application of a compound structurally and functionally similar to this compound.

Exemplary Protocol: Solution-Phase Synthesis of a Tetrapeptide Caspase Substrate

This protocol outlines the synthesis of a tetrapeptide, Ac-DEVD-pNA, a known substrate for caspase-3 and -7. The synthesis proceeds from the C-terminus to the N-terminus. While this protocol uses Fmoc-Asp(OtBu)-OH, this compound would be used in the final coupling step in a similar manner.

Materials and Reagents:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • p-nitroaniline (pNA)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • Dissolve Fmoc-Asp(OtBu)-OH and p-nitroaniline in pyridine.

    • Cool the solution in an ice bath and slowly add POCl₃.

    • Stir the reaction mixture at room temperature until completion.

    • Perform an aqueous workup and purify the product, Fmoc-Asp(OtBu)-pNA, by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure to yield the deprotected peptide.

  • Peptide Coupling (Iterative):

    • Dissolve the N-terminally deprotected peptide and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) in DMF.

    • Add PyBOP and DIPEA to the solution.

    • Stir at room temperature until the coupling is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup to isolate the coupled product.

    • Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Glu(OtBu)-OH and finally this compound).

  • Final Deprotection (Cleavage of Side-Chain Protecting Groups):

    • Dissolve the fully protected peptide in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Stir at room temperature for 2-4 hours.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

The workflow for this solution-phase synthesis is depicted below.

G Start Fmoc-Asp(OtBu)-OH + pNA Coupling1 Couple with POCl₃ Start->Coupling1 Product1 Fmoc-Asp(OtBu)-pNA Coupling1->Product1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Product1->Deprotect1 Intermediate1 H-Asp(OtBu)-pNA Deprotect1->Intermediate1 Coupling2 Couple with Fmoc-Val-OH (PyBOP, DIPEA) Intermediate1->Coupling2 Product2 Fmoc-Val-Asp(OtBu)-pNA Coupling2->Product2 Deprotect2 Fmoc Deprotection Product2->Deprotect2 Intermediate2 H-Val-Asp(OtBu)-pNA Deprotect2->Intermediate2 Coupling3 Couple with Fmoc-Glu(OtBu)-OH Intermediate2->Coupling3 Product3 Fmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA Coupling3->Product3 Deprotect3 Fmoc Deprotection Product3->Deprotect3 Intermediate3 H-Glu(OtBu)-Val-Asp(OtBu)-pNA Deprotect3->Intermediate3 Coupling4 Couple with this compound Intermediate3->Coupling4 ProtectedPeptide Fully Protected Peptide Coupling4->ProtectedPeptide FinalDeprotect Side-Chain Deprotection (TFA Cocktail) ProtectedPeptide->FinalDeprotect Purification RP-HPLC Purification FinalDeprotect->Purification FinalProduct Ac-DEVD-pNA Purification->FinalProduct

Solution-phase synthesis of Ac-DEVD-pNA.

Conclusion

This compound (CAS 117833-18-8) is a highly valuable and versatile reagent for advanced peptide synthesis. Its specific protecting group strategy allows for the controlled and efficient incorporation of an N-acetylated aspartic acid residue into complex peptide chains. This capability is of paramount importance in the development of sophisticated research tools and potential therapeutic agents, particularly in the fields of apoptosis research and antiviral drug discovery. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important synthetic building block.

References

Navigating the Stability of Ac-Asp(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental outcomes and the synthesis of high-quality peptides.

Executive Summary

This compound is a stable compound when stored under appropriate conditions. As a solid, it can be stored for extended periods at low temperatures, with a shelf life of up to four years at -20°C. When dissolved in a solvent, storage at ultra-low temperatures (-80°C) is recommended to maintain stability for up to six months. The primary degradation pathways are associated with the hydrolysis of the tert-butyl ester and potential aspartimide formation, particularly under acidic or basic conditions. Adherence to recommended handling procedures is crucial to prevent contamination and degradation.

Stability Profile

The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature. The following table summarizes the stability data gathered from various suppliers.

Physical StateStorage TemperatureDurationStability
Solid (Powder)-20°C3 yearsStable[1][2]
Solid (Powder)4°C2 yearsStable[1][2]
Solid (Powder)-20°C≥ 4 yearsStable[3]
In Solvent (e.g., DMSO)-80°C6 monthsStable
In Solvent (e.g., DMSO)-20°C1 monthStable

Recommended Storage and Handling

Proper storage and handling are critical for maximizing the shelf life and performance of this compound. The compound is typically shipped at room temperature in the continental US, but long-term storage requires controlled conditions.

ConditionRecommendationRationale
Temperature (Solid) -20°C for long-term storage (up to 4 years). 4°C for shorter-term storage (up to 2 years). Do not store above 5°C.Minimizes degradation reactions.
Temperature (In Solution) -80°C for up to 6 months. -20°C for up to 1 month.Prevents degradation in solution. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Container Keep container tightly closed.Prevents moisture absorption and contamination.
Atmosphere Store under a dry, inert atmosphere if possible.Minimizes exposure to moisture and oxygen.
Handling Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Wash hands thoroughly after handling.Ensures personal safety and prevents contamination of the product.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong alkalis.These substances can promote degradation of the molecule.

Potential Degradation Pathways

While specific experimental data on the degradation of this compound is not extensively published, the known reactivity of aspartic acid derivatives in peptide synthesis allows for the postulation of its primary degradation pathways. The tert-butyl ester protecting group is susceptible to cleavage under acidic conditions, and the aspartic acid residue itself can undergo intramolecular cyclization to form an aspartimide intermediate, especially when adjacent to specific amino acid residues in a peptide sequence.

G Potential Degradation Pathways of this compound cluster_main cluster_degradation cluster_products This compound This compound Aspartimide Formation Aspartimide Formation This compound->Aspartimide Formation Base (e.g., Piperidine) Hydrolysis (Acidic Conditions) Hydrolysis (Acidic Conditions) This compound->Hydrolysis (Acidic Conditions) H+ Hydrolysis (Basic Conditions) Hydrolysis (Basic Conditions) Aspartimide Formation->Hydrolysis (Basic Conditions) H2O Piperidide Adduct Piperidide Adduct Aspartimide Formation->Piperidide Adduct Ac-Asp-OH + Isobutylene Ac-Asp-OH + Isobutylene Hydrolysis (Acidic Conditions)->Ac-Asp-OH + Isobutylene Ac-β-Asp-OH Ac-β-Asp-OH Hydrolysis (Basic Conditions)->Ac-β-Asp-OH Ac-α-Asp-OH Ac-α-Asp-OH Hydrolysis (Basic Conditions)->Ac-α-Asp-OH

Potential Degradation Pathways

Experimental Protocols: A General Framework

  • Sample Preparation : Prepare samples of this compound in both solid form and dissolved in a relevant solvent (e.g., DMSO).

  • Stress Conditions : Expose the samples to a range of conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity, and different pH values (e.g., acidic, neutral, basic).

  • Time Points : Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analytical Method : Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.

  • Data Analysis : Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and predict the shelf life.

The following diagram illustrates a general workflow for a stability study.

G General Workflow for this compound Stability Study Start Start Sample Preparation Sample Preparation Start->Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Analytical Testing (HPLC/MS) Analytical Testing (HPLC/MS) Time Point Sampling->Analytical Testing (HPLC/MS) Data Analysis Data Analysis Analytical Testing (HPLC/MS)->Data Analysis Stability Report Stability Report Data Analysis->Stability Report End End Stability Report->End

Stability Study Workflow

Conclusion

This compound is a robust reagent when appropriate storage and handling protocols are followed. For optimal long-term stability, it should be stored as a solid at -20°C. When in solution, storage at -80°C is recommended to minimize degradation. Researchers should be aware of the potential for hydrolysis and aspartimide formation, particularly when the compound is exposed to acidic or basic conditions. By adhering to the guidelines outlined in this document, scientists can ensure the quality and reliability of their research outcomes.

References

An In-depth Technical Guide on the Spectral Analysis of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis and drug discovery. This document outlines the expected spectral characteristics based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with detailed experimental protocols and a quality control workflow.

Chemical Structure and Properties
  • IUPAC Name: (2S)-2-acetamido-4-(tert-butoxy)-4-oxobutanoic acid

  • CAS Number: 117833-18-8[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₇NO₅

  • Molecular Weight: 231.25 g/mol

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.6-4.8dd1Hα-CH
~2.7-2.9m2Hβ-CH₂
~2.0s3HAcetyl CH₃
~1.4s9Htert-Butyl (CH₃)₃
~8.0-8.2d1HAmide NH
~10-12br s1HCarboxylic Acid OH

Note: The solvent used can significantly impact the chemical shifts, especially for exchangeable protons (NH and OH). Common solvents include DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~172-174Carboxylic Acid C=O
~170-171Ester C=O
~169-170Amide C=O
~80-82Quaternary C of tert-Butyl
~49-51α-C
~36-38β-C
~28(CH₃)₃ of tert-Butyl
~22-23Acetyl CH₃
Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3280MediumN-H stretch (Amide)
~2980, 2930MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (tert-Butyl Ester)
~1720StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~1390, 1365MediumC-H bend (tert-Butyl)
~1250, 1150StrongC-O stretch (Ester and Carboxylic Acid)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

TechniqueExpected m/zIon
ESI-MS (+)232.1128 [M+H]⁺, 254.0947 [M+Na]⁺, 176.0502 [M-C₄H₉+H]⁺Molecular and Adduct Ions
ESI-MS (-)230.1034 [M-H]⁻Deprotonated Molecule

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information on the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This technique is well-suited for polar molecules like amino acid derivatives.

  • Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any significant fragment ions. The high-resolution mass should be compared with the calculated exact mass of the compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of synthesized this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Verification & Release synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis & Comparison to Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis purity_check Purity Assessment (e.g., HPLC, NMR Integration) data_analysis->purity_check release Batch Release purity_check->release

Caption: Quality Control Workflow for this compound.

References

The Strategic Role of Ac-Asp(OtBu)-OH in Modern Peptide Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity of the target peptide. Among these, N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) serves as a crucial component for the synthesis of peptides with an N-terminal acetyl group and an aspartic acid residue. This guide provides a comprehensive overview of the function of this compound, its applications, and detailed experimental considerations, with a focus on quantitative data and practical protocols.

Core Function and Applications

This compound is a derivative of aspartic acid strategically modified with two key protecting groups: an N-terminal acetyl (Ac) group and a side-chain tert-butyl (OtBu) ester. The primary function of these modifications is to facilitate the controlled and sequential assembly of amino acids into a peptide chain.

The N-terminal acetyl group serves as a permanent protecting group, meaning it remains on the final peptide. N-terminal acetylation is a common post-translational modification in natural proteins and can be synthetically introduced to:

  • Increase peptide stability: The acetyl group can protect the peptide from degradation by aminopeptidases, thereby extending its in vivo half-life.

  • Mimic natural proteins: Many endogenous peptides and proteins are N-terminally acetylated, and this modification can be crucial for their biological activity and recognition.

  • Modulate physicochemical properties: Acetylation can alter the overall charge and hydrophobicity of a peptide, which can influence its solubility and cell permeability.

The tert-butyl (OtBu) ester on the aspartic acid side chain is a temporary protecting group. Its role is to prevent the reactive side-chain carboxyl group from participating in unwanted side reactions during peptide coupling steps. The OtBu group is favored due to its stability under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), while being readily removable under acidic conditions during the final cleavage from the resin.

This compound has been instrumental in the synthesis of various biologically active peptides, most notably as a key building block in the synthesis of caspase-3 and -7 peptide substrates and inhibitors, as well as in the development of certain HIV integrase inhibitors[1].

The Challenge of Aspartimide Formation

A critical consideration when using any Asp(OtBu)-containing amino acid, including this compound, is the potential for aspartimide formation. This intramolecular side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step in SPPS. The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate can then be cleaved by piperidine or other nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products. This side reaction can significantly reduce the purity and yield of the final peptide.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible. Strategies to mitigate this issue include:

  • Utilizing bulkier side-chain protecting groups: Replacing the OtBu group with more sterically hindering groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) can physically obstruct the intramolecular cyclization.

  • Modifying deprotection conditions: Adding an acidic additive like formic acid to the piperidine deprotection solution has been shown to suppress aspartimide formation.

  • Backbone protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid preceding the aspartic acid can prevent the nucleophilic attack required for cyclization.

Quantitative Data: A Comparative Look at Aspartic Acid Side-Chain Protection

Protecting GroupModel Peptide SequenceDeprotection ConditionsAspartimide Formation (%)Racemization (D-Asp %)Reference
OtBu H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)HighHigh[2]
OMpe H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)ModerateModerate[2]
OBno H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)Very Low (0.1%/cycle) Low [2]
OtBu (Gly²)-GLP-2 (33mer)Standard Fmoc-SPPSSignificantNot Reported[2]
OBno (Gly²)-GLP-2 (33mer)Standard Fmoc-SPPSNegligible Not Reported

OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl

This data clearly demonstrates that for sequences prone to aspartimide formation, the use of bulkier side-chain protecting groups like OBno can dramatically improve the purity of the synthesized peptide.

Experimental Protocols

Below are detailed methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Synthesis of an N-Acetylated Peptide (Adapted from Caspase-3 Substrate Synthesis)

This protocol describes the synthesis of a short, N-terminally acetylated peptide using this compound as the starting material.

Materials:

  • This compound

  • Subsequent Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

  • Coupling reagent (e.g., PyBOP, HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Ethyl Acetate)

  • Reagents for final deprotection and cleavage (e.g., TFA cocktail)

Procedure:

  • First Coupling:

    • Dissolve this compound (1 equivalent) and the subsequent amino acid ester (e.g., H-Val-pNA, 1 equivalent) in DMF.

    • Add the coupling reagent (e.g., PyBOP, 1.1 equivalents) and base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

    • Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting dipeptide by column chromatography.

  • Iterative Deprotection and Coupling:

    • For subsequent amino acid additions, first deprotect the N-terminal Fmoc group of the growing peptide chain using 20% piperidine in DMF.

    • After deprotection is complete (monitor by UV-Vis or TLC), remove the piperidine and byproducts by washing.

    • Couple the next Fmoc-protected amino acid using the same procedure as in step 1.

    • Repeat this cycle of deprotection and coupling until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • Once the peptide chain is complete, remove the side-chain protecting groups (e.g., OtBu) using a strong acid, typically a trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the final N-acetylated peptide by reverse-phase HPLC.

Solid-Phase Synthesis Incorporating an N-Terminal Acetyl Group

When this compound is not the N-terminal residue, the acetyl group can be introduced on-resin after the full peptide sequence has been assembled.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH

  • Solid support (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Acetylation solution (e.g., 10% acetic anhydride in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Standard SPPS:

    • Swell the resin in DMF.

    • Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence, incorporating Fmoc-Asp(OtBu)-OH at the appropriate position.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • On-Resin N-terminal Acetylation:

    • Prepare a solution of 10% acetic anhydride and a mild base (e.g., DIPEA) in DMF.

    • Add the acetylation solution to the resin-bound peptide.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a TFA-based cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from aspartic acid).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the N-acetylated peptide by reverse-phase HPLC.

Visualization of Key Processes

To further elucidate the experimental workflows and chemical pathways discussed, the following diagrams are provided.

Solution_Phase_Peptide_Synthesis cluster_cycle Iterative Synthesis Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (this compound or Fmoc-AA-OH + Coupling Reagents) Fmoc_Deprotection->Coupling Free N-terminus Purification Work-up & Purification Coupling->Purification Protected Peptide Purification->Fmoc_Deprotection Elongated Peptide Final_Cleavage Final Cleavage & Deprotection (TFA) Purification->Final_Cleavage Completed Sequence Start Start with C-terminal residue Start->Coupling Purified_Peptide Purified N-acetylated Peptide Final_Cleavage->Purified_Peptide

Solution-Phase Synthesis Workflow

Solid_Phase_Peptide_Synthesis Resin_Swell Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH + Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Acetylation N-terminal Acetylation (Acetic Anhydride) Wash2->Acetylation Final AA coupled Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Final N-acetylated Peptide Purification->Final_Peptide

Solid-Phase Synthesis with On-Resin Acetylation

Aspartimide_Formation Peptide Peptide with Asp(OtBu) N-H Aspartimide Aspartimide Intermediate Peptide:n->Aspartimide Piperidine (Fmoc Deprotection) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide Undesired β-Peptide Aspartimide->Beta_Peptide Hydrolysis/Piperidinolysis

Aspartimide Formation Pathway

Conclusion

This compound is a valuable and strategic building block in peptide synthesis, enabling the production of N-terminally acetylated peptides containing aspartic acid. While its use necessitates careful consideration of the potential for aspartimide formation, particularly in sensitive sequences, various strategies are available to mitigate this side reaction. By understanding the function of the protecting groups, being aware of potential side reactions, and employing optimized protocols, researchers can effectively utilize this compound to synthesize complex and biologically relevant peptides for a wide range of applications in research and drug development.

References

The Strategic Role of the Tert-Butyl Protecting Group in Ac-Asp(OtBu)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) is a pivotal building block in contemporary chemical biology and drug discovery, primarily utilized in the synthesis of peptides and peptidomimetics. The strategic deployment of the tert-butyl (tBu) protecting group on the side-chain carboxylate of the aspartic acid residue is central to its utility. This technical guide delineates the core functions of the tert-butyl protecting group in this compound, providing a comprehensive overview of its role in synthetic strategies, its stability and cleavage characteristics, and its impact on minimizing common side reactions. This document furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key chemical processes to facilitate its effective application.

Introduction: The Orthogonal Pillar of Peptide Synthesis

In the intricate world of peptide synthesis, protecting groups are indispensable tools for preventing unwanted side reactions at reactive functional groups. The choice of protecting groups is governed by the principle of orthogonality, which dictates that each protecting group must be removable under conditions that do not affect other protecting groups present in the molecule. The tert-butyl (tBu) group, particularly in the context of the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, stands as a cornerstone of this orthogonal approach.[1]

This compound is an N-terminally acetylated aspartic acid derivative where the side-chain β-carboxyl group is protected as a tert-butyl ester. This configuration offers a stable yet readily cleavable protecting group that is compatible with the base-labile Fmoc group used for temporary α-amino protection. This orthogonality is the key to the successful stepwise assembly of complex peptide chains.[2]

Core Function of the Tert-Butyl Protecting Group in this compound

The primary role of the tert-butyl protecting group in this compound is to mask the reactivity of the side-chain carboxyl group of the aspartic acid residue during peptide synthesis. This protection is crucial for several reasons:

  • Preventing Unwanted Side Reactions: The free carboxyl group on the aspartic acid side chain could otherwise participate in undesired coupling reactions, leading to branched peptides and other impurities.

  • Enabling Orthogonal Deprotection: The tBu group is stable under the basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc group from the N-terminus of the growing peptide chain.[2] This allows for the selective deprotection of the α-amino group for the next coupling step without premature cleavage of the side-chain protection.

  • Facilitating Controlled Final Deprotection: The tBu group is efficiently cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide synthesis, which also typically cleaves the peptide from the solid support.[1]

This orthogonal protection scheme is visualized in the following workflow:

Fmoc_tBu_Orthogonality cluster_spps_cycle SPPS Cycle cluster_final_cleavage Final Cleavage Fmoc_Peptide_Resin Fmoc-AA(PG)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide_Resin->Deprotection Washes1 Washes Deprotection->Washes1 Free_Amine_Resin H₂N-AA(PG)-Resin Washes1->Free_Amine_Resin Coupling Coupling (Fmoc-AA(PG)-OH, Activator) Free_Amine_Resin->Coupling Washes2 Washes Coupling->Washes2 Elongated_Peptide Fmoc-AA'-AA(PG)-Resin Washes2->Elongated_Peptide Final_Cleavage Global Deprotection & Cleavage (TFA/Scavengers) Elongated_Peptide->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Figure 1: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.

Chemical Properties and Cleavage Mechanism

The stability of the tert-butyl ester is attributed to the steric hindrance provided by the bulky tBu group, which protects the ester carbonyl from nucleophilic attack under neutral and basic conditions. However, under strongly acidic conditions, the ester is readily cleaved via a carbocation-mediated mechanism.

The cleavage is initiated by protonation of the ester carbonyl oxygen by a strong acid like TFA. This is followed by the departure of the stable tert-butyl carbocation, a tertiary carbocation, to yield the free carboxylic acid. The tert-butyl cation is then quenched by scavengers present in the cleavage cocktail or can be deprotonated to form isobutylene.[3]

tBu_Cleavage_Mechanism Peptide_OtBu R-COO-tBu Protonated_Ester R-C(=O⁺H)-O-tBu Peptide_OtBu->Protonated_Ester + H⁺ TFA H⁺ Carbocation tBu⁺ Protonated_Ester->Carbocation Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Scavenged_Cation tBu-Scavenger Carbocation->Scavenged_Cation + Scavenger

Figure 2: Mechanism of TFA-mediated tBu deprotection.
Quantitative Data on Cleavage Conditions

While precise kinetic data for the cleavage of the tert-butyl ester from this compound under varying TFA concentrations is not extensively tabulated in the literature, empirical evidence from numerous studies indicates that the cleavage is generally rapid and efficient. The following table provides a summary of typical conditions and observations for the removal of tert-butyl protecting groups.

ParameterConditionObservationReference(s)
TFA Concentration 95% TFA in waterGenerally complete cleavage within 1-2 hours at room temperature.
50% TFA in Dichloromethane (DCM)Effective for cleavage, often used in Boc-SPPS.
1% TFA in DCMUsed for cleavage from hyper-acid sensitive resins, tBu group remains intact.
0.1 N HCl in Hexafluoroisopropanol (HFIP)Clean and quantitative removal of the tBu ester within 4 hours at room temperature.
Cleavage Time 1 - 4 hoursStandard duration for complete deprotection of tBu groups and cleavage from most resins.
Scavengers Water, Triisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT)Essential to prevent side reactions caused by the reactive tert-butyl cation, such as alkylation of sensitive residues like Tryptophan and Methionine.

Minimizing Side Reactions: The Aspartimide Challenge

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides, as well as racemization at the aspartic acid residue.

While the tert-butyl ester of this compound does not completely prevent aspartimide formation, the use of even bulkier protecting groups has been shown to significantly reduce this side reaction. The following table presents a comparative analysis of aspartimide formation with different side-chain protecting groups for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after prolonged treatment with 20% piperidine in DMF.

Aspartic Acid DerivativeProtecting Group% Aspartimide Formation% Desired PeptideReference(s)
Fmoc-Asp(OtBu)-OHtert-Butyl (OtBu)52.827.6
Fmoc-Asp(OMpe)-OH3-Methylpent-3-yl (OMpe)16.573.1
Fmoc-Asp(OEpe)-OH3-Ethyl-3-pentyl (OEpe)2.994.6
Fmoc-Asp(OPhp)-OH4-Propyl-4-heptyl (OPhp)1.197.4
Fmoc-Asp(OBno)-OH5-Butyl-5-nonyl (OBno)0.698.4

The data clearly indicates that while this compound is suitable for many applications, for sequences highly prone to aspartimide formation, the use of derivatives with bulkier side-chain protecting groups is advisable.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH

This protocol outlines a general procedure for the incorporation of an Asp(OtBu) residue into a peptide chain on a solid support using manual SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • Fmoc-Asp(OtBu)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH):

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the procedure in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the tert-butyl and other acid-labile side-chain protecting groups.

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Solution-Phase Synthesis of Ac-DEVD-pNA using this compound

This compound is also a key starting material for the solution-phase synthesis of specific peptide substrates, such as the caspase-3 substrate Ac-DEVD-pNA. The following is a summarized workflow for this synthesis.

Ac_DEVD_pNA_Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Iterative Coupling cluster_step3 Step 3: Final Deprotection Fmoc_Asp_OtBu Fmoc-Asp(OtBu)-OH POCl3 POCl₃, Pyridine Fmoc_Asp_OtBu->POCl3 pNA p-nitroaniline pNA->POCl3 Fmoc_Asp_pNA Fmoc-Asp(OtBu)-pNA POCl3->Fmoc_Asp_pNA Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Asp_pNA->Fmoc_Deprotection Coupling_Val Coupling (Fmoc-Val-OH, PyBOP) Fmoc_Deprotection->Coupling_Val Coupling_Glu Coupling (Fmoc-Glu(OtBu)-OH, PyBOP) Fmoc_Deprotection->Coupling_Glu Coupling_Asp Coupling (this compound, PyBOP) Fmoc_Deprotection->Coupling_Asp Coupling_Val->Fmoc_Deprotection Repeat Cycle Coupling_Glu->Fmoc_Deprotection Repeat Cycle Protected_Peptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA Coupling_Asp->Protected_Peptide Final_Deprotection Global Deprotection (TFA/Scavengers) Protected_Peptide->Final_Deprotection Ac_DEVD_pNA Ac-DEVD-pNA Final_Deprotection->Ac_DEVD_pNA

Figure 3: Workflow for the solution-phase synthesis of Ac-DEVD-pNA.

Conclusion

The tert-butyl protecting group in this compound plays a critical and strategic role in modern peptide synthesis and the development of peptide-based therapeutics and research tools. Its stability to the basic conditions of Fmoc deprotection and its facile cleavage under acidic conditions make it an integral component of the orthogonal Fmoc/tBu protection strategy. While the potential for aspartimide formation exists, particularly in sensitive sequences, the use of this compound remains a robust and widely applicable approach for the incorporation of aspartic acid residues. For highly problematic sequences, alternative aspartic acid derivatives with bulkier side-chain protecting groups offer a viable solution to mitigate this side reaction. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Acetylated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated amino acid derivatives represent a cornerstone of modern biochemical and pharmaceutical research. This modification, the addition of an acetyl group (CH₃CO), can occur on the N-terminus (α-amino group) or the side chain of amino acids, profoundly altering their physicochemical properties and biological functions.[1][2] In nature, protein acetylation is a critical post-translational modification that rivals phosphorylation in its importance for regulating cellular processes.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of acetylated amino acid derivatives, with a focus on their role in cell signaling and drug development.

Synthesis and Purification of Acetylated Amino Acid Derivatives

The synthesis of acetylated amino acids can be achieved through chemical or enzymatic methods. The choice of method depends on the desired scale, stereoselectivity, and the specific amino acid being modified.

Chemical Synthesis

A common method for the N-acetylation of amino acids involves the use of acetic anhydride in an aqueous basic solution.[3][4] The basic conditions deprotonate the amino group, increasing its nucleophilicity and promoting its attack on the electrophilic carbonyl carbon of acetic anhydride. Careful control of pH is crucial, especially for amino acids with reactive side chains (e.g., hydroxyl groups), to ensure selective N-acetylation over O-acetylation.

Table 1: Summary of a General Chemical Synthesis Protocol for N-Acetylated Amino Acids

StepProcedureKey Parameters
1. Dissolution Dissolve the amino acid in an aqueous basic solution (e.g., sodium hydroxide).Maintain pH 8-9 for selective N-acetylation.
2. Acetylation Add acetic anhydride dropwise to the cooled solution with vigorous stirring.Reaction is typically performed at 0°C to control reactivity.
3. Quenching & Acidification After the reaction is complete, acidify the mixture with an acid (e.g., HCl) to pH ~2-3.This step protonates the carboxylate and stops the reaction.
4. Extraction Extract the N-acetylated amino acid from the aqueous layer using an organic solvent (e.g., ethyl acetate).The acetylated product is generally more hydrophobic than the parent amino acid.
5. Purification Purify the crude product by recrystallization or chromatography.The choice of method depends on the scale and required purity.
Purification Methodologies

Purification of the synthesized acetylated amino acid is critical to remove unreacted starting materials and byproducts.

  • Crystallization: This is a cost-effective method for large-scale purification, relying on the differential solubility of the product and impurities in a given solvent system.

  • Chromatography: For higher purity and analytical applications, chromatographic techniques are employed.

    • Ion-Exchange Chromatography: This method separates molecules based on charge and is effective for removing unreacted amino acids.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is well-suited for purifying the more hydrophobic acetylated derivatives.

Physicochemical Properties of Acetylated Amino Acid Derivatives

Acetylation significantly alters the physicochemical properties of amino acids. The addition of an acetyl group neutralizes the positive charge of the α-amino group (or a side-chain amino group), increases the molecular weight, and generally increases hydrophobicity. These changes can impact a molecule's solubility, membrane permeability, and interactions with biological targets.

Table 2: Impact of Acetylation on the Physicochemical Properties of Amino Acids

PropertyEffect of AcetylationRationale
Charge Neutralizes positive charge of the amino group.The amide bond formed is neutral.
Hydrophobicity Generally increases.The acetyl group is more nonpolar than the amino group.
Solubility in Water Variable, can decrease due to increased hydrophobicity.The overall polarity of the molecule is altered.
pKa of Carboxyl Group Minor changes.The electronic environment of the carboxyl group is slightly altered.
Isoelectric Point (pI) Significantly lowered.The loss of a positive charge from the amino group lowers the pH at which the net charge is zero.

Acetylated Amino Acids in Cell Signaling

Protein acetylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, DNA repair, and cell cycle control. This regulation is mediated by the opposing actions of two enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

The Role of HATs and HDACs

HATs, also known as lysine acetyltransferases (KATs), transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This modification neutralizes the positive charge of lysine, weakening the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin state associated with transcriptional repression.

Table 3: Kinetic Parameters of Selected HATs and HDACs

EnzymeSubstrate (Peptide/Protein)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
HDAC8 p53 peptide--7,500
HDAC8 H4 peptide320-2,800
KAT8 H4K16 peptideVariesVaries-
Gcn5 Histone H30.15 - 10.3--

Note: Kinetic parameters are highly dependent on assay conditions and the specific substrate sequence.

Signaling Pathways Regulated by Acetylation

1. The p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, such as DNA damage. The activity of p53 is tightly regulated by post-translational modifications, including acetylation. Several lysine residues in p53 are acetylated by HATs like p300/CBP and Tip60. Acetylation of p53 can enhance its DNA binding affinity, leading to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis. For example, acetylation of lysine 120 (K120) by Tip60 is crucial for inducing apoptosis.

p53_Acetylation_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p300_CBP p300/CBP (HAT) ATM_ATR->p300_CBP activates Tip60 Tip60 (HAT) ATM_ATR->Tip60 activates p53_inactive Inactive p53 p300_CBP->p53_inactive acetylates (C-terminus) Tip60->p53_inactive p53_active Acetylated p53 (Active) MDM2 MDM2 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21 expression) p53_active->Cell_Cycle_Arrest induces Apoptosis Apoptosis (e.g., PUMA, BAX expression) p53_active->Apoptosis induces p53_active->MDM2 induces MDM2->p53_active inhibits (ubiquitination) NFkB_Acetylation_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/RelA) (Cytoplasmic, Inactive) IkB->NFkB_inactive dissociates from NFkB_active NF-κB (p50/RelA) (Nuclear, Active) NFkB_inactive->NFkB_active translocates to nucleus p300_CBP p300/CBP (HAT) NFkB_active->p300_CBP recruits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression promotes p300_CBP->NFkB_active acetylates RelA HDACs HDACs HDACs->NFkB_active deacetylates RelA Gene_Expression->HDACs feedback inhibition Acetylomics_Workflow Sample_Prep Sample Preparation (e.g., SILAC labeling) Protein_Extraction Protein Extraction (with HDAC inhibitors) Sample_Prep->Protein_Extraction Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment Enrichment of Acetylated Peptides (using anti-acetyl-lysine antibodies) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Peptide Identification, Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway Analysis, Functional Enrichment) Data_Analysis->Bioinformatics

References

A Technical Guide to the Application of Ac-Asp(OtBu)-OH in Caspase Substrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) as a critical building block in the synthesis of caspase substrates. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. The development of specific substrates for these enzymes is crucial for studying their activity, screening for inhibitors, and developing novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis of both chromogenic and fluorogenic caspase substrates, detailed experimental protocols, and a quantitative comparison of their kinetic properties, all centered around the utility of this compound.

The Role of this compound in Caspase Substrate Synthesis

This compound is an N-terminally acetylated and side-chain protected aspartic acid derivative. The tert-butyl (OtBu) protecting group on the β-carboxyl group is instrumental in peptide synthesis for several reasons[1][2]:

  • Prevention of Side Reactions: It prevents the side-chain carboxyl group from participating in unwanted reactions during peptide coupling.

  • Improved Solubility: The OtBu group can enhance the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.

  • Acid Lability: The OtBu group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are compatible with many peptide synthesis strategies, particularly those employing Fmoc chemistry for Nα-protection[3].

In the context of caspase substrate synthesis, this compound is frequently used for the introduction of the aspartic acid residue at the P4 position of the consensus cleavage sequence. Caspases recognize and cleave a four-amino-acid sequence, with an absolute requirement for an aspartic acid residue at the P1 position (immediately preceding the cleavage site)[4]. For executioner caspases, such as caspase-3 and caspase-7, a commonly recognized sequence is Asp-Glu-Val-Asp (DEVD).

Quantitative Data: A Comparative Look at Caspase Substrates

The choice of substrate is critical for the sensitive and specific detection of caspase activity. While the DEVD sequence is a hallmark for caspase-3 and -7, the nature of the reporter group (chromogenic or fluorogenic) significantly impacts the assay's performance. The following tables summarize the kinetic parameters for the cleavage of DEVD-based substrates by various caspases.

Table 1: Kinetic Parameters for the Cleavage of Ac-DEVD-pNA by Various Caspases

CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-39.7 - 112.4~2.2 x 10⁵
Caspase-712Not explicitly found for pNANot explicitly found
Caspase-1180.5~2.8 x 10⁴
Caspase-4320.05~1.6 x 10³
Caspase-61800.6~3.3 x 10³

Data compiled from various sources. Note that kinetic parameters can vary depending on experimental conditions.

Table 2: Comparison of Kinetic Parameters for Different DEVD-Based Caspase-3 Substrates

SubstrateReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-pNAp-Nitroanilide (Chromogenic)9.7 - 112.4~2.2 x 10⁵
Ac-DEVD-AMC7-Amino-4-methylcoumarin (Fluorogenic)10Not explicitly foundNot explicitly found

Data compiled from various sources. While not all parameters were available for direct comparison, fluorogenic substrates like Ac-DEVD-AMC are generally considered to have higher sensitivity.

Signaling Pathways: The Road to Caspase Activation

Caspase-3 and -7 are executioner caspases, activated by initiator caspases through two primary signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is essential for contextualizing the role of caspase activity in cellular processes.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor binds FADD FADD/TRADD DeathReceptor->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3_7 Procaspase-3 / -7 Caspase8->Procaspase3_7 DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion signals Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3_7 Caspase3_7 Caspase-3 / -7 Procaspase3_7->Caspase3_7 activates Substrates Cellular Substrates (e.g., PARP) Caspase3_7->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Apoptotic signaling pathways leading to caspase activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a chromogenic caspase substrate using this compound and a subsequent caspase activity assay.

Protocol 1: Solution-Phase Synthesis of Ac-DEVD-pNA

This protocol is adapted from a facile method for the gram-scale synthesis of the Ac-DEVD-pNA caspase-3 substrate. The synthesis proceeds from the C-terminus to the N-terminus.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • p-Nitroaniline (pNA)

  • Phosphorus oxychloride (POCl₃) or a suitable coupling reagent like PyBOP

  • Pyridine

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • Piperidine in DMF (for Fmoc deprotection)

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for final deprotection

Procedure:

  • Coupling of p-Nitroaniline to Fmoc-Asp(OtBu)-OH:

    • Dissolve Fmoc-Asp(OtBu)-OH and p-nitroaniline in pyridine.

    • Cool the reaction mixture in an ice bath.

    • Slowly add POCl₃ and stir.

    • After the reaction is complete, quench with ice water and extract the product, Fmoc-Asp(OtBu)-pNA, with ethyl acetate.

    • Purify the product by silica gel chromatography.

  • Iterative Deprotection and Coupling:

    • Fmoc Deprotection: Dissolve the Fmoc-protected peptide in 20% piperidine in DMF to remove the Fmoc group. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

    • Amino Acid Coupling: Dissolve the deprotected peptide and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) in DMF. Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIEA). Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: After each coupling step, perform an aqueous work-up to remove excess reagents.

    • Repeat the deprotection and coupling steps for Fmoc-Glu(OtBu)-OH and finally for This compound .

  • Final Deprotection:

    • Dissolve the fully protected peptide, Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA, in a cleavage cocktail containing TFA, water, and a scavenger like triisopropylsilane (TIPS).

    • Stir at room temperature for a few hours.

    • Remove the TFA under reduced pressure and precipitate the crude peptide in cold diethyl ether.

    • Collect the precipitate by filtration and purify by reverse-phase HPLC.

start Fmoc-Asp(OtBu)-OH + p-Nitroaniline coupling1 Couple with POCl₃ or PyBOP start->coupling1 product1 Fmoc-Asp(OtBu)-pNA coupling1->product1 deprotection1 Fmoc Deprotection (20% Piperidine/DMF) product1->deprotection1 product2 H-Asp(OtBu)-pNA deprotection1->product2 coupling2 Couple with Fmoc-Val-OH product2->coupling2 product3 Fmoc-Val-Asp(OtBu)-pNA coupling2->product3 deprotection2 Fmoc Deprotection product3->deprotection2 product4 H-Val-Asp(OtBu)-pNA deprotection2->product4 coupling3 Couple with Fmoc-Glu(OtBu)-OH product4->coupling3 product5 Fmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA coupling3->product5 deprotection3 Fmoc Deprotection product5->deprotection3 product6 H-Glu(OtBu)-Val-Asp(OtBu)-pNA deprotection3->product6 coupling4 Couple with This compound product6->coupling4 product7 Fully Protected Peptide coupling4->product7 deprotection4 Final Deprotection (TFA Cocktail) product7->deprotection4 end Ac-DEVD-pNA deprotection4->end

Figure 2: Workflow for the solution-phase synthesis of Ac-DEVD-pNA.
Protocol 2: Colorimetric Caspase-3/7 Activity Assay

This protocol outlines a general procedure for measuring caspase-3 and -7 activity in cell lysates using the synthesized Ac-DEVD-pNA substrate.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • Ac-DEVD-pNA substrate (stock solution in DMSO, e.g., 20 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Cell lysates (from treated and untreated cells)

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Include a blank control containing only Cell Lysis Buffer.

  • Reaction Initiation and Measurement:

    • Prepare the reaction mix by adding 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Ac-DEVD-pNA stock solution to each well (final concentration is typically 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The caspase activity can be expressed as the fold increase in absorbance compared to the untreated control.

start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest lysis Lyse Cells in Lysis Buffer harvest->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant quantify Quantify Protein Concentration supernatant->quantify plate Plate Lysate in 96-Well Plate quantify->plate add_buffer Add 2x Reaction Buffer plate->add_buffer add_substrate Add Ac-DEVD-pNA Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Absorbance at 405 nm incubate->read analyze Analyze Data read->analyze end Determine Caspase Activity analyze->end

Figure 3: Workflow for a colorimetric caspase activity assay.

Conclusion

This compound is an indispensable reagent for the synthesis of specific peptide substrates for caspases. Its use in both solution-phase and solid-phase peptide synthesis allows for the controlled and efficient construction of tetrapeptides like Ac-DEVD-pNA and its fluorogenic counterparts. The ability to synthesize these substrates in-house provides researchers with the flexibility to generate large quantities for high-throughput screening and to create custom substrates for specific applications. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of apoptosis and other caspase-mediated processes, ultimately advancing our understanding of these critical biological pathways and aiding in the development of novel therapeutics.

References

The Strategic Role of Ac-Asp(OtBu)-OH in the Development of Peptide-Based HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the core functionalities of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) and its application in the development of novel peptide-based inhibitors targeting HIV integrase. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on its synthetic utility, experimental protocols, and the broader context of its application in HIV research.

Introduction to HIV Integrase and the Promise of Peptide Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for viral replication.[1] As such, it remains a prime target for antiretroviral therapies. While several small-molecule integrase strand transfer inhibitors (INSTIs) have achieved clinical success, the emergence of drug-resistant viral strains necessitates the exploration of new therapeutic modalities.[1]

Peptide-based inhibitors have emerged as a promising alternative, offering high specificity and the potential to target different sites on the integrase enzyme, including protein-protein interaction domains, which can be challenging for small molecules to address.[1][2] These peptides are often designed based on the structures of the integrase enzyme itself or its interacting partners.[3]

This compound: A Key Building Block in Peptide Synthesis

This compound is a specialized amino acid derivative crucial for the synthesis of therapeutic peptides through Solid-Phase Peptide Synthesis (SPPS). Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxyl group, provides specific advantages in the construction of peptide-based inhibitors.

  • N-Terminal Acetylation: The acetyl group provides a neutral cap at the N-terminus of a peptide. This modification can enhance the peptide's stability against aminopeptidases and can also influence its binding affinity and pharmacokinetic properties. In the context of inhibitor design, it allows for the precise termination of peptide chain elongation.

  • Side-Chain Protection: The tert-butyl (tBu) group is a robust protecting group for the acidic side chain of the aspartic acid residue. This protection is essential during the stepwise assembly of the peptide on a solid support, preventing unwanted side reactions. It is readily removed under acidic conditions during the final cleavage of the peptide from the resin.

The use of this compound is particularly relevant in the widely adopted Fmoc/tBu strategy of SPPS, a cornerstone of modern peptide synthesis.

Quantitative Data on Peptide-Based HIV Integrase Inhibitors

Peptide InhibitorTarget/OriginIC50 (3'-processing)IC50 (Strand Transfer)Anti-HIV Activity (EC50)Reference
Vpr-derived Peptide 5HIV-1 Vpr proteinNot ReportedNot Reported~1.25 µM
Vpr-derived Peptide 11Modified Vpr peptideMore potent than parentMore potent than parentWeak activity at 2.5-5.0 µM
Vpr-derived Peptide 15Modified Vpr peptideMore potent than parentMore potent than parentComparable to parent
RT-derived Peptide 4286HIV-1 Reverse TranscriptaseInhibitoryInhibitoryNot Reported
RT-derived Peptide 4321HIV-1 Reverse TranscriptaseInhibitoryInhibitoryNot Reported

Experimental Protocols

The incorporation of this compound into a peptide sequence is a standard procedure in SPPS. Below is a generalized protocol based on the Fmoc/tBu methodology.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for synthesizing a peptide on a solid support resin, including the incorporation of this compound.

  • Resin Preparation:

    • Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amino acid on the resin or the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove unreacted reagents.

  • Incorporation of this compound (as the N-terminal residue):

    • Following the final Fmoc deprotection step, activate this compound using the same coupling procedure as in step 3.

    • Add the activated this compound to the peptide-resin and allow the reaction to complete.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from the aspartic acid residue).

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in HIV integrase inhibitor development.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Coupling_AA Couple Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) Fmoc_Deprotection->Coupling_AA Repeat Repeat Deprotection and Coupling Cycles Coupling_AA->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Couple_AcAsp Couple this compound Final_Deprotection->Couple_AcAsp Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Couple_AcAsp->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Inhibitor Purification->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

G cluster_logic Logical Role of this compound Ac_Asp This compound (Protected Building Block) SPPS Solid-Phase Peptide Synthesis Ac_Asp->SPPS is incorporated via Peptide_Inhibitor N-terminally Acetylated Peptide Inhibitor SPPS->Peptide_Inhibitor produces HIV_Integrase HIV Integrase Target Peptide_Inhibitor->HIV_Integrase binds to Inhibition Inhibition of Viral Replication HIV_Integrase->Inhibition leads to

Caption: Logical pathway from building block to therapeutic action.

Conclusion

This compound represents a vital chemical tool in the arsenal of medicinal chemists and peptide scientists working on the next generation of antiretroviral drugs. Its specific protecting group configuration makes it an ideal building block for the synthesis of well-defined, stable, and potentially highly potent peptide-based HIV integrase inhibitors. The continued exploration of peptide and peptidomimetic inhibitors, facilitated by such specialized reagents, holds significant promise for overcoming the challenges of HIV drug resistance and developing more effective treatment regimens.

References

Ac-Asp(OtBu)-OH: A Linchpin in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Protected amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics, compounds designed to mimic natural peptides with enhanced therapeutic properties such as improved stability and bioavailability. Among these, N-acetyl-L-aspartic acid β-tert-butyl ester, or Ac-Asp(OtBu)-OH, serves as a critical component in the construction of sophisticated peptidomimetic structures. Its unique combination of an N-terminal acetyl group and a C-terminal tert-butyl ester protecting group on the side chain offers strategic advantages in synthetic chemistry. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in the synthesis of notable peptidomimetics like caspase substrates and HIV integrase inhibitors, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction to this compound

This compound is a derivative of the amino acid aspartic acid, strategically modified for use in peptide synthesis. The N-terminal is protected by an acetyl group, which can mimic the N-terminus of proteins and in some cases contribute to the biological activity of the final compound. The side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This bulky protecting group prevents unwanted side reactions during peptide coupling and is readily removable under acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard final step in solid-phase peptide synthesis (SPPS).

This building block is particularly valuable in the synthesis of peptidomimetics, which are structurally similar to peptides but with modifications that can improve their drug-like properties. These modifications can include altered backbones, non-natural amino acids, or protective groups that enhance stability against enzymatic degradation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including storage, handling, and reaction conditions.

PropertyValueReferences
CAS Number 117833-18-8[1][2]
Molecular Formula C₁₀H₁₇NO₅[1][3]
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Melting Point 163-164 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Conditions Sealed in dry, 2-8°C. For stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.

Applications in Peptidomimetic Synthesis

This compound and its closely related derivatives are instrumental in the synthesis of peptidomimetics targeting key enzymes in disease pathways. Two prominent examples are the development of caspase substrates for apoptosis research and inhibitors of HIV integrase for antiviral therapy.

Caspase Substrates for Apoptosis Research

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. The specific tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a recognition motif for caspase-3 and caspase-7. A chromogenic substrate, Ac-DEVD-pNA (acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-nitrophenyl)-L-aspartamide), is widely used to assay the activity of these caspases. Upon cleavage of the amide bond after the final aspartate residue by an active caspase, the p-nitroaniline (pNA) chromophore is released, resulting in a measurable color change.

This compound is a key building block in the synthesis of Ac-DEVD-pNA, providing the N-terminal acetylated aspartate residue. While solution-phase synthesis is common for large-scale production, the principles are applicable to solid-phase synthesis as well.

HIV Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a chronic infection. Peptidomimetics have been designed to inhibit the strand transfer reaction catalyzed by HIV integrase. These inhibitors often mimic the structure of the DNA substrate or the transition state of the reaction. This compound can be incorporated into these peptidomimetic sequences to provide specific interactions with the active site of the enzyme. For instance, it has been used in the synthesis of allyltyrosine-based peptide inhibitors of HIV integrase.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative peptidomimetic and a general workflow for solid-phase peptide synthesis.

Detailed Protocol: Solution-Phase Synthesis of Ac-DEVD-pNA

This protocol is adapted from the gram-scale synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA. This synthesis is performed from the C-terminus to the N-terminus.

Materials and Reagents:

  • Fmoc-Asp(OtBu)-OH

  • p-nitroaniline (pNA)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • In a round-bottom flask, dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and p-nitroaniline (1.0 eq) in pyridine.

    • Cool the mixture in a salt/ice bath.

    • Slowly add POCl₃ (1.1 eq) dropwise.

    • Stir the reaction at 0°C for 1 hour.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Fmoc-Asp(OtBu)-pNA by silica gel chromatography. An expected yield is approximately 77%.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected peptide in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

    • Co-evaporate with toluene to remove residual piperidine.

  • PyBOP Coupling of the Next Amino Acid (e.g., Fmoc-Val-OH):

    • Dissolve the deprotected peptide from the previous step, Fmoc-Val-OH (1.1 eq), and PyBOP (1.1 eq) in DMF.

    • Add DIPEA (2.2 eq) and stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate. The crude product is typically used in the next step without further purification.

  • Iterative Deprotection and Coupling:

    • Repeat steps 2 and 3 for the subsequent amino acids: Fmoc-Glu(OtBu)-OH and finally this compound.

  • Global Deprotection:

    • Dissolve the fully protected peptide in a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

    • Stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Ac-DEVD-pNA product.

Quantitative Data for Ac-DEVD-pNA Synthesis:

StepProductScale (mmol)YieldPurity (Post-Purification)Analysis Method
1Fmoc-Asp(OtBu)-pNA1077%>95%Silica Gel Chromatography, ¹H NMR
FinalAc-DEVD-pNA1-10700-1000 mg (overall)>95%RP-HPLC, Mass Spectrometry, ¹H NMR

Data adapted from Peterson et al., 2010.

General Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic

This protocol outlines a general workflow for the manual or automated synthesis of a peptide on a solid support, incorporating a building block like this compound.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3-5 eq) with a coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the final N-terminal residue, use this compound.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the OtBu group).

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge, wash the pellet with cold ether, and dry.

    • Purify the peptide by RP-HPLC.

Visualization of Pathways and Workflows

Graphical representations of biological pathways and experimental workflows can aid in understanding the context and process of using this compound in peptidomimetic design.

Signaling Pathways

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Peptidomimetics like Ac-DEVD-pNA are crucial tools for studying the activity of this executioner caspase.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding Caspase8 Procaspase-8 → Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Procaspase-3 → Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Procaspase-9 → Caspase-9 Apaf1->Caspase9 Activation with Cytochrome c Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: Simplified overview of the extrinsic and intrinsic pathways leading to the activation of caspase-3 and subsequent apoptosis.

This diagram outlines the key steps of HIV DNA integration into the host genome, the process targeted by inhibitors synthesized using building blocks like this compound.

HIV_Integrase_Pathway Viral_DNA Viral DNA (cDNA) PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Processing 3' Processing (Cleavage of viral DNA ends) PIC->Processing catalyzed by Integrase Nuclear_Import Nuclear Import of PIC Processing->Nuclear_Import Strand_Transfer Strand Transfer (Integration of viral DNA) Nuclear_Import->Strand_Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Provirus Provirus (Integrated Viral DNA) Strand_Transfer->Provirus catalyzed by Integrase Solution_Phase_Workflow Start Start with C-terminal Amino Acid Derivative Deprotection N-terminal Fmoc Deprotection Start->Deprotection Coupling Couple next Fmoc-Amino Acid Deprotection->Coupling Workup Aqueous Workup / Extraction Coupling->Workup Check Chain Elongation Complete? Workup->Check Check->Deprotection No Final_Deprotection Global Deprotection (Cleavage of side-chain protecting groups) Check->Final_Deprotection Yes Purification RP-HPLC Purification Final_Deprotection->Purification End Pure Peptidomimetic Purification->End SPPS_Workflow Start Start with Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Amino Acid (with activating agents) Wash1->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Check Final Amino Acid? Wash2->Check Check->Deprotection No Cleavage Cleavage from Resin & Global Deprotection (TFA) Check->Cleavage Yes Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-Acetyl-D-Aspartic Acid (OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing an N-terminally acetylated L-Aspartic acid residue with a tert-butyl (OtBu) protected side chain, denoted as Ac-Asp(OtBu)-OH. The methodology is based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tBu orthogonal protection strategy.[1] Detailed procedures for resin preparation, iterative cycles of deprotection and coupling, N-terminal acetylation, final cleavage from the solid support, and purification of the crude peptide are outlined. This protocol is intended to serve as a practical guide for researchers in academia and industry engaged in peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[2][3] The Fmoc/tBu strategy is favored for its use of a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains, allowing for milder reaction conditions compared to older Boc/Bzl methods.[4]

The incorporation of this compound into a peptide sequence involves the standard SPPS cycle for chain elongation, followed by a specific N-terminal acetylation step. The OtBu group on the aspartic acid side chain prevents its participation in unwanted side reactions during synthesis and is removed concomitantly with other side-chain protecting groups and cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[4] N-terminal acetylation is a common modification that can enhance a peptide's stability against enzymatic degradation by aminopeptidases and mimic the structure of native proteins.

A critical consideration when working with Asp residues is the potential for aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection. This can lead to impurities that are difficult to separate from the target peptide. While this protocol provides standard conditions, for sequences particularly prone to this side reaction, further optimization may be required.

Experimental Protocols

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments to reagent volumes and quantities may be necessary for different scales.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal carboxylic acids.

  • Resin Swelling: Place the appropriate amount of resin (e.g., ~164 mg for a Rink Amide resin with a substitution of 0.61 meq/g) into a fritted peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature. Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded): If starting with a non-pre-loaded resin (e.g., Wang resin), the first Fmoc-protected amino acid must be coupled to the resin. This procedure varies depending on the resin type and is typically performed using a coupling agent like DIC/DMAP or as an esterification reaction.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Fmoc-Asp(OtBu)-OH or other amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (3-5 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test like the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

N-Terminal Acetylation

This step is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed.

  • Final Fmoc Deprotection: Perform the deprotection of the N-terminal amino acid as described in section 2.2.1.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Acetylation:

    • Prepare an acetylation solution. A common solution is 10% acetic anhydride and 5% DIPEA in DMF. Other protocols may use different ratios or solvents like DCM.

    • Add the acetylation solution to the peptide-resin and agitate for 30-60 minutes at room temperature.

    • Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the OtBu from Asp.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition depends on the amino acids in the peptide sequence. A standard, robust cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized water (H₂O)

    • Caution: TFA is highly corrosive. This step must be performed in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic impurities.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of HPLC-grade water and acetonitrile with 0.1% TFA).

    • Purify the peptide on a C18 RP-HPLC column using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them for purity.

  • Analysis: Pool the pure fractions and confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry. The final product is typically obtained as a lyophilized white powder.

Data Presentation

The following tables summarize typical quantitative parameters for the described SPPS protocol.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

StepReagentEquivalents (rel. to resin)Typical Amount
Coupling Fmoc-Amino Acid3 - 50.3 - 0.5 mmol
HBTU3 - 50.3 - 0.5 mmol
DIPEA6 - 100.6 - 1.0 mmol
Deprotection Piperidine in DMFN/A20% (v/v) solution
Acetylation Acetic AnhydrideN/A10% (v/v) in DMF
DIPEAN/A5% (v/v) in DMF
Cleavage TFA/TIS/H₂ON/A95:2.5:2.5 (v/v/v)

Table 2: Typical Reaction Parameters

ProcessParameterValue
Resin Swelling Time30 - 60 min
TemperatureRoom Temperature
Fmoc Deprotection Time2 x 10-15 min
TemperatureRoom Temperature
Coupling Time1 - 2 hours
TemperatureRoom Temperature
Acetylation Time30 - 60 min
TemperatureRoom Temperature
Cleavage Time2 - 3 hours
TemperatureRoom Temperature

Table 3: Expected Outcomes

ParameterTypical ValueNotes
Coupling Efficiency per cycle >99%Can be monitored by Kaiser test. Lower efficiencies may require double coupling.
Overall Crude Purity >70%Highly sequence-dependent.
Final Purity (post-HPLC) >95% - >98%Dependent on application requirements and purification efficiency.
Overall Yield 10-50%Highly dependent on peptide length, sequence, and purification losses.

Visualization

The following diagram illustrates the complete workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_cycle Elongation Cycle start Start: Resin swell 1. Swell Resin (DMF) start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling 3. Couple Next Fmoc-AA-OH (HBTU/DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling cycle Repeat Steps 2-3 for n-1 Amino Acids wash2->cycle final_deprotection 4. Final Fmoc Deprotection cycle->final_deprotection acetylation 5. N-Terminal Acetylation (Acetic Anhydride/DIPEA) final_deprotection->acetylation wash3 Wash & Dry acetylation->wash3 cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation 7. Precipitation (Cold Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification end Final Product: Ac-Peptide-OH/NH2 purification->end

Caption: Workflow for this compound solid-phase peptide synthesis.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) is a crucial building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its N-terminal acetyl group and side-chain tert-butyl ester protection make it a versatile component for constructing peptide fragments destined for drug discovery and development, including caspase-3 and -7 peptide substrates and inhibitors, as well as HIV integrase inhibitors.[1] The liquid-phase peptide synthesis (LPPS) approach offers a scalable and cost-effective alternative to solid-phase methods, particularly for the production of di- or tri-peptides and smaller peptide fragments. This document provides a detailed protocol for the synthesis of this compound via a liquid-phase method, along with relevant data and workflow visualizations.

While solid-phase peptide synthesis (SPPS) is widely used, LPPS avoids the use of expensive resins and can be more amenable to large-scale production.[3] The synthesis strategy outlined here involves the acetylation of the N-terminus of L-aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH).

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in peptide synthesis.

PropertyValueReference
CAS Number 117833-18-8[4]
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.2 g/mol
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL

Storage Conditions: For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocol: Liquid-Phase Synthesis of this compound

This protocol details the N-acetylation of H-Asp(OtBu)-OH in a liquid-phase system.

Materials:

  • H-Asp(OtBu)-OH (L-Aspartic acid β-tert-butyl ester)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve H-Asp(OtBu)-OH (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2-0.5 M.

  • Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexanes 1:1). The starting material and product should have different Rf values.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) to quench any unreacted acetic anhydride and remove acetic acid.

    • Wash with 1 M HCl (1 x volume) to remove any remaining unreacted amine.

    • Wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary.

  • Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

LPPS_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolution 1. Dissolution H-Asp(OtBu)-OH in DCM acetylation 2. Acetylation Add Acetic Anhydride at 0°C dissolution->acetylation Stir monitoring 3. Reaction Monitoring TLC Analysis acetylation->monitoring Warm to RT, 2-4h wash_bicarb 4a. Wash with NaHCO₃ monitoring->wash_bicarb wash_acid 4b. Wash with 1M HCl wash_bicarb->wash_acid wash_brine 4c. Wash with Brine wash_acid->wash_brine drying 5. Drying & Concentration wash_brine->drying purification 6. Recrystallization/ Chromatography drying->purification characterization 7. Characterization (NMR, MS) purification->characterization final_product final_product characterization->final_product Pure this compound

Caption: Liquid-phase synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Synthesis_Logic cluster_steps Key Stages start Start: H-Asp(OtBu)-OH acetylation N-Acetylation start->acetylation reagents Reagents: - Acetic Anhydride - Solvents (DCM) - Wash Solutions reagents->acetylation process Process Steps product Product: this compound extraction Aqueous Work-up acetylation->extraction Reaction Completion purification Purification extraction->purification Crude Product purification->product

Caption: Logical flow of the this compound synthesis.

Purification and Analysis

Purification of the synthesized peptide is a critical step to ensure high purity for subsequent applications. For this compound, recrystallization is often sufficient. However, if impurities persist, flash chromatography on silica gel is recommended.

For more complex peptides synthesized using this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method. The crude peptide is typically dissolved in a minimal amount of a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient of an aqueous solvent (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile, ACN, with 0.1% TFA) is used for elution.

Typical Analytical Parameters:

Analysis TypeColumnMobile Phase AMobile Phase BGradientFlow RateDetection
RP-HPLC C18 (e.g., 5 µm, 4.6 x 250 mm)0.1% TFA in Water0.1% TFA in Acetonitrile5-95% B over 30 min1 mL/minUV at 220 nm
LC-MS C18 (e.g., 3.5 µm, 2.1 x 100 mm)0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileVaries0.2-0.4 mL/minESI-MS and UV

Conclusion

The liquid-phase synthesis of this compound is a straightforward and scalable method for producing this valuable N-terminally protected amino acid derivative. The protocol provided herein offers a reliable procedure for its synthesis, purification, and analysis. Careful execution of the experimental steps and diligent monitoring of the reaction progress are key to obtaining a high yield of the pure product, which is essential for its successful application in the development of peptide-based therapeutics.

References

Application Notes and Protocols for Coupling Ac-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of N-acetyl-L-aspartic acid(β-tert-butyl ester) (Ac-Asp(OtBu)-OH) in solid-phase peptide synthesis (SPPS). The protocols and recommendations are designed to address the unique challenges associated with this sterically hindered amino acid derivative and to minimize common side reactions, ensuring high peptide purity and yield.

Introduction: Challenges in Coupling this compound

The incorporation of this compound into a peptide sequence presents two primary challenges: steric hindrance and the risk of aspartimide formation.

  • Steric Hindrance: The N-terminal acetyl group, combined with the bulky tert-butyl (OtBu) protecting group on the side-chain carboxyl, significantly hinders the approach of the activated carboxyl group to the free amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences. To overcome this, the use of highly efficient coupling reagents and optimized reaction conditions is crucial.

  • Aspartimide Formation: Aspartic acid residues, particularly those with ester-based side-chain protection like OtBu, are susceptible to a base-catalyzed intramolecular cyclization to form a succinimide derivative known as an aspartimide.[1][2][3] This side reaction is most prominent during the repeated basic treatments with piperidine for Fmoc group removal in Fmoc-SPPS. Aspartimide formation is problematic as it can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1][3]

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient for such sterically demanding couplings. More potent activating agents are required.

Qualitative Comparison of Recommended Coupling Reagents:

Coupling Reagent ClassExamplesSuitability for this compoundKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExcellent These are highly reactive reagents that form activated esters, leading to rapid coupling kinetics. HATU is often considered superior to HBTU for hindered couplings due to the formation of a more reactive OAt-ester. COMU is a highly efficient and safer alternative to benzotriazole-based reagents.
Phosphonium Salts PyBOP, PyAOPVery Good Similar to uronium salts in reactivity, phosphonium salts are also very effective for difficult couplings.
Carbodiimides with Additives DIC/Oxyma Pure, DIC/HOBtGood The addition of nucleophilic additives like Oxyma Pure or HOBt to DIC significantly enhances coupling efficiency and suppresses racemization. The DIC/Oxyma Pure combination is particularly effective and is considered a safer alternative to HOBt.

Strategies to Minimize Aspartimide Formation

Given that aspartimide formation is a major concern with Asp(OtBu) residues, several strategies should be employed to mitigate this side reaction:

  • Modification of Deprotection Conditions: Adding an acidic additive to the piperidine deprotection solution can help to neutralize the basicity and reduce the rate of aspartimide formation. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Use of Milder Deprotection Bases: In some cases, replacing piperidine with a weaker base like piperazine can reduce aspartimide formation, although this may require longer deprotection times.

  • Backbone Protection: For particularly sensitive sequences, such as Asp-Gly, the use of a dipeptide with a backbone protecting group on the glycine residue, like Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent aspartimide formation.

Data Presentation

While direct quantitative data comparing the coupling efficiency of various reagents for this compound is not extensively available in the literature, the following table summarizes data on the critical side reaction of aspartimide formation for the closely related Fmoc-Asp(OtBu)-OH under different deprotection conditions. This data highlights the effectiveness of modified deprotection strategies.

Table 1: Influence of Deprotection Conditions on Aspartimide Formation for a Model Peptide Containing Asp(OtBu)

Deprotection ReagentAdditive (0.1 M)Aspartimide Formation (%)Reference
20% Piperidine in DMFNoneHigh (sequence dependent)
20% Piperidine in DMFHOBtSignificantly Reduced
20% Piperidine in DMFOxyma PureSignificantly Reduced
10% Piperazine in NMP/EtOHNoneReduced compared to Piperidine

Note: The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being particularly prone to this side reaction.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence on a solid support using the Fmoc/tBu strategy.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency for the sterically hindered this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq) in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF (with 0.1 M Oxyma Pure to suppress aspartimide formation if the preceding residue was Asp(OtBu)) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x) and DCM (3 x), followed by DMF (3 x).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen and deprotected resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (recoupling) can be performed by repeating steps 3 and 4 with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x).

Protocol 2: Coupling of this compound using DIC/Oxyma Pure

This protocol provides a robust and safer alternative to HOBt-based activation methods.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add DIC (3 eq) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 from Protocol 1.

Protocol 3: On-Resin N-Terminal Acetylation

An alternative to using this compound directly is to couple Fmoc-Asp(OtBu)-OH and then acetylate the N-terminus of the aspartic acid residue on-resin.

Materials:

  • Peptide-resin with N-terminal Asp(OtBu) (after Fmoc deprotection)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA) or Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Asp(OtBu)-OH), perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing: Wash the deprotected peptide-resin with DMF (5 x).

  • Acetylation:

    • Prepare an acetylation solution of acetic anhydride/DIEA/DMF (e.g., 1:1:8 v/v/v). Alternatively, a solution of 10% acetic anhydride in DMF can be used.

    • Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing:

    • Drain the acetylation solution.

    • Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

    • Dry the N-terminally acetylated peptide-resin under vacuum.

Mandatory Visualizations

SPPS_Workflow_for_Ac_Asp_OtBu_OH cluster_prep Resin Preparation cluster_coupling Coupling of this compound Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF + 0.1M Oxyma) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activate Activate Amino Acid (this compound + Coupling Reagent + Base in DMF) Kaiser1->Activate Couple Couple to Resin (2-4 hours) Activate->Couple Kaiser2 Kaiser Test (Negative) Couple->Kaiser2 Monitor Wash2 Wash (DMF, DCM) Kaiser2->Wash2 Next_Cycle Next_Cycle Wash2->Next_Cycle Proceed to next cycle

Caption: Experimental workflow for coupling this compound in SPPS.

Aspartimide_Formation_Factors cluster_main Factors Influencing Successful Coupling of this compound cluster_coupling_factors To Enhance Coupling Efficiency cluster_aspartimide_factors To Minimize Aspartimide Formation Success High Yield & Purity of Peptide with Ac-Asp(OtBu) Coupling_Efficiency High Coupling Efficiency Coupling_Efficiency->Success Minimize_Aspartimide Minimized Aspartimide Formation Minimize_Aspartimide->Success Potent_Reagent Use Potent Coupling Reagent (e.g., HATU, COMU) Potent_Reagent->Coupling_Efficiency Optimized_Conditions Optimized Conditions (Longer coupling time, Double coupling) Optimized_Conditions->Coupling_Efficiency Modified_Deprotection Modified Deprotection (Piperidine + Additive e.g., Oxyma) Modified_Deprotection->Minimize_Aspartimide Milder_Base Use Milder Base (e.g., Piperazine) Milder_Base->Minimize_Aspartimide

Caption: Logical relationship of factors for successful this compound coupling.

References

Application Notes and Protocols for the Deprotection of Ac-Asp(OtBu)-OH's Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyl (tBu) group from N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). The selective and efficient removal of the tert-butyl ester is a critical step in various synthetic routes, particularly in the preparation of peptides and complex molecular architectures. These guidelines offer a selection of established methods, enabling researchers to choose the most suitable protocol based on the specific requirements of their synthetic strategy, such as the presence of other acid-labile protecting groups and desired purity of the final product.

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability across a wide range of chemical conditions, including basic and nucleophilic environments. Its removal is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation. The choice of acid and reaction conditions is paramount to ensure high-yield deprotection while minimizing side reactions and preserving the integrity of other functional groups within the molecule. This document outlines protocols using trifluoroacetic acid (TFA), a common and highly effective reagent, as well as milder alternatives such as aqueous phosphoric acid and Lewis acids for instances requiring greater selectivity.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various methods of tert-butyl group deprotection. It is important to note that the data for this compound was not uniformly available in the reviewed literature; therefore, data from closely related substrates are included to provide a comparative overview.

Reagent/MethodSubstrateReagent Concentration/EquivalentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Trifluoroacetic Acid (TFA)Ac-D-Lys(Boc)-Asp(OtBu)-Val-m-Tyr-NH₂9:1 TFA:H₂O-Room Temp.2 h61 (crude)Not Reported[1]
Trifluoroacetic Acid (TFA)General Boc-protected peptidesTFA/TIPS/H₂O (95:5:5)-Room Temp.1-1.5 hNot ReportedNot Reported[2]
Aqueous Phosphoric AcidVarious t-butyl esters85 wt%Toluene803-14 hHighNot Reported[3][4][5]
Ferric Chloride (FeCl₃)Fmoc-Asp(OtBu)-OMe1.5 equivalentsDichloromethane (DCM)Room Temp.Not specified80Not ReportedNot specified
Zinc Bromide (ZnBr₂)N-(PhF)amino acid t-butyl esters500 mol %Dichloromethane (DCM)Room Temp.24 hGoodNot ReportedNot specified

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete and rapid removal of the tert-butyl group using a solution of trifluoroacetic acid. This method is highly efficient but may also cleave other acid-sensitive protecting groups.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA). For substrates sensitive to strong acidity, a lower concentration of TFA (e.g., 20-50% in DCM) can be tested.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product, Ac-Asp-OH.

  • Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This method offers a milder alternative to TFA, which can be beneficial when other acid-labile groups are present that need to be preserved.

Materials:

  • This compound

  • Aqueous Phosphoric Acid (85 wt%)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Dissolve this compound in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add an equal volume of 85 wt% aqueous phosphoric acid to the solution.

  • Heat the biphasic mixture to 80°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

Lewis acids such as zinc bromide can be employed for the selective deprotection of tert-butyl esters, sometimes offering different selectivity compared to Brønsted acids.

Materials:

  • This compound

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a significant excess of anhydrous zinc bromide (e.g., 5 equivalents) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, potentially up to 24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography.

Visualizations

Deprotection_Mechanism Ac_Asp_OtBu This compound Protonated_Ester Protonated Ester Intermediate Ac_Asp_OtBu->Protonated_Ester + H⁺ (from Acid) Carboxylic_Acid Ac-Asp-OH Protonated_Ester->Carboxylic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Elimination Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve this compound in Solvent Reagent_Addition Add Deprotection Reagent (e.g., TFA) Dissolution->Reagent_Addition Stirring Stir at Appropriate Temperature Reagent_Addition->Stirring Monitoring Monitor Reaction (TLC/LC-MS) Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Precipitation Precipitation/Trituration Concentration->Precipitation Chromatography Column Chromatography (optional) Concentration->Chromatography Final_Product Isolated Ac-Asp-OH Precipitation->Final_Product Chromatography->Final_Product

Caption: General experimental workflow for tert-butyl ester deprotection.

Decision_Tree Start Select Deprotection Method Acid_Sensitive Other acid-sensitive groups present? Start->Acid_Sensitive Yes Yes Acid_Sensitive->Yes No No Acid_Sensitive->No Mild_Conditions Consider Milder Conditions Yes->Mild_Conditions TFA_Protocol Use TFA Protocol No->TFA_Protocol Phosphoric_Acid Aqueous H₃PO₄ Mild_Conditions->Phosphoric_Acid Lewis_Acid Lewis Acid (e.g., ZnBr₂) Mild_Conditions->Lewis_Acid

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-acetyl-aspartic acid (β-tert-butyl ester)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides containing N-acetyl-aspartic acid (β-tert-butyl ester) (Ac-Asp(OtBu)-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the N-terminal acetyl (Ac) group and the tert-butyl (OtBu) side-chain protecting group significantly increases the hydrophobicity of the peptide, necessitating optimized purification strategies. This document outlines the materials, methods, and expected outcomes for analytical and preparative scale purification, along with troubleshooting guidance for common challenges.

Introduction

Synthetic peptides are crucial tools in biochemical research, drug discovery, and diagnostics. The incorporation of modified amino acids, such as this compound, is a common strategy to enhance peptide stability, modulate biological activity, or facilitate further chemical modifications. The Ac- group mimics the natural N-terminal acetylation of proteins and can improve resistance to aminopeptidases. The OtBu protecting group on the aspartic acid side chain prevents undesirable side reactions during solid-phase peptide synthesis (SPPS). However, these modifications increase the peptide's hydrophobicity, which can lead to challenges in purification, such as poor solubility, peak tailing, and low recovery during RP-HPLC.[1][2]

This application note details a robust two-stage HPLC process involving an initial analytical method development phase followed by a scaled-up preparative purification. The provided protocols are designed to ensure high purity (>95%) and reasonable recovery of the target peptide for downstream applications.

Experimental Overview

The overall workflow for the synthesis and purification of a peptide containing this compound is depicted below. The process begins with solid-phase peptide synthesis, followed by cleavage from the resin and deprotection of other side-chain protecting groups (while Ac- and -OtBu may be retained depending on the overall protection strategy). The crude peptide is then subjected to analytical RP-HPLC to optimize separation conditions, which are subsequently scaled up for preparative RP-HPLC to isolate the pure peptide. Final quality control is performed using analytical HPLC and mass spectrometry.

experimental_workflow Experimental Workflow for this compound Peptide Purification cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification HPLC Purification cluster_qc Quality Control synthesis Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Asp(OtBu)-OH and N-terminal acetylation cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage analytical_hplc Analytical RP-HPLC Method Development cleavage->analytical_hplc preparative_hplc Preparative RP-HPLC analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC (Analytical HPLC & MS) lyophilization->final_qc

Caption: Overview of the peptide synthesis and multi-step HPLC purification process.

Materials and Reagents

  • Crude peptide containing this compound (lyophilized powder)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Formic acid (FA), LC-MS grade (optional, for MS-compatible methods)

  • HPLC system with a UV detector and fraction collector (analytical and preparative capabilities)

  • Reversed-phase C18 column (analytical: 4.6 x 150 mm, 5 µm; preparative: 21.2 x 150 mm, 5 µm)

  • Mass spectrometer (for identity confirmation)

  • Lyophilizer

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development
  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of 5% ACN in water with 0.1% TFA. If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be added, but the volume should be minimized. Vortex and centrifuge to remove any insoluble material.

  • System Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad scouting gradient to determine the approximate elution percentage of the target peptide.

  • Gradient Optimization: Based on the scouting run, program a shallower, optimized gradient around the elution point of the target peptide. A typical starting point is a 1% per minute increase in Mobile Phase B.[3]

  • Peak Identification: Identify the target peptide peak based on its expected hydrophobicity (it should be a major peak with a longer retention time than unprotected or non-acetylated analogues). Confirm the identity of the peak using mass spectrometry.

Table 1: Analytical HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30-40 °C (higher temperatures can improve peak shape for hydrophobic peptides)[1]
Scouting Gradient 5-95% B over 30 minutes
Optimized Gradient Example: 20-60% B over 40 minutes (adjust based on scouting run)
Protocol 2: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide (e.g., 50-100 mg) in a minimal volume of Mobile Phase A or a solvent system that ensures complete solubility (e.g., with a small amount of ACN or DMSO). Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the analytical run at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Gradient Elution and Fraction Collection: Inject the sample and run the scaled-up, optimized gradient. Collect fractions across the elution profile of the target peptide.

  • Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Combine fractions that meet the desired purity specification (typically >95%). Freeze the pooled fractions at -80 °C and lyophilize until a dry powder is obtained.[4]

  • Final Quality Control: Perform a final analysis of the lyophilized peptide using analytical HPLC for purity assessment and mass spectrometry to confirm the molecular weight.

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30-40 °C
Optimized Gradient Scaled from the analytical method (e.g., 20-60% B over 40 minutes)

Data Presentation

The following table summarizes representative data for the purification of a model peptide containing this compound.

Table 3: Representative Purification Data

StageRetention Time (min)Purity (%)Yield (%)
Crude Peptide 18.5 (Target Peak)~45100
Purified Peptide 18.6>95~50

Note: Retention times are based on the analytical method described in Table 1. Purity is determined by peak area integration at 214 nm. Yield is an approximation and can vary based on the complexity of the crude mixture and the stringency of fraction pooling.

Challenges and Troubleshooting

The purification of peptides containing this compound can present several challenges.

troubleshooting_diagram Troubleshooting Common HPLC Issues cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Potential Solutions peak_tailing Peak Tailing / Broadening secondary_interactions Secondary Silanol Interactions peak_tailing->secondary_interactions aggregation Peptide Aggregation peak_tailing->aggregation low_recovery Low Peptide Recovery low_recovery->aggregation poor_solubility Poor Sample Solubility low_recovery->poor_solubility aspartimide Aspartimide Formation (Impurity Peak with same Mass) base_exposure Exposure to Strong Base during Synthesis aspartimide->base_exposure increase_temp Increase Column Temperature secondary_interactions->increase_temp aggregation->increase_temp shallow_gradient Use Shallower Gradient aggregation->shallow_gradient optimize_solvent Optimize Injection Solvent (e.g., add DMSO) poor_solubility->optimize_solvent modify_synthesis Modify Synthesis Conditions (e.g., add formic acid to piperidine) base_exposure->modify_synthesis

Caption: Logical relationships between common problems, causes, and solutions.

1. Peak Tailing and Broadening:

  • Cause: The increased hydrophobicity can lead to secondary interactions with the silica backbone of the column or peptide aggregation.

  • Solution: Increase the column temperature to 35-45 °C to improve peak shape. A shallower gradient can also enhance resolution. Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%).

2. Low Recovery:

  • Cause: Hydrophobic peptides may precipitate on the column or irreversibly adsorb. Poor solubility in the loading solvent is also a common cause.

  • Solution: Ensure the peptide is fully dissolved before injection, using a minimal amount of a stronger organic solvent if necessary. Increasing the column temperature can also improve solubility and recovery.

3. Aspartimide Formation:

  • Cause: The Asp(OtBu) residue can be susceptible to aspartimide formation under basic conditions, such as during the Fmoc-deprotection step in SPPS. This results in an impurity that can be difficult to separate from the desired product and may have the same mass.

  • Solution: This is primarily a synthetic challenge. Modifications to the SPPS protocol, such as adding a small amount of formic acid to the piperidine solution for Fmoc removal, can suppress aspartimide formation. During purification, a high-resolution shallow gradient may be required to separate the aspartimide-related impurities from the target peptide.

Conclusion

The purification of peptides containing this compound by RP-HPLC is a highly effective method for achieving high levels of purity. The key to success lies in addressing the challenges posed by the increased hydrophobicity of the peptide. By developing a shallow, optimized gradient based on preliminary analytical runs and considering factors such as column temperature and sample solubility, high-purity peptides can be efficiently isolated. The protocols and troubleshooting guide presented here provide a robust framework for researchers, scientists, and drug development professionals working with this class of modified peptides.

References

Application Notes and Protocols for N-Terminal Acetylation using Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a crucial modification in peptide and protein engineering, enhancing stability, mimicking natural protein structures, and improving cellular uptake.[1] Utilizing Ac-Asp(OtBu)-OH offers a strategic approach to introduce an N-terminal acetyl group while providing a latent carboxylic acid functionality upon deprotection of the tert-butyl (OtBu) group. This protected aspartic acid derivative serves as a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with unique structural and functional properties. These application notes provide detailed protocols for the coupling of this compound, the selective deprotection of the OtBu group, and insights into a relevant biological signaling pathway.

Key Advantages of Using this compound for N-Terminal Acetylation

  • Enhanced Stability: N-terminal acetylation shields peptides from degradation by aminopeptidases, increasing their in vivo and in vitro half-life.

  • Mimicking Native Proteins: Many eukaryotic proteins are naturally N-terminally acetylated. This modification allows synthetic peptides to more closely resemble their native counterparts, potentially enhancing biological activity.[1]

  • Modulated Physicochemical Properties: The introduction of an acetyl group neutralizes the positive charge of the N-terminal amine, which can influence solubility and cell permeability.

  • Site-Specific Functionalization: The protected side-chain carboxyl group of the aspartate residue can be selectively deprotected to introduce labels, conjugate other molecules, or form cyclic structures.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Terminal Acetylation
Coupling ReagentActivation AdditiveBaseTypical Equivalents (this compound:Reagent:Base)Reported Purity for Acetylated PeptidesKey Considerations
HATU ---DIPEA1.5 : 1.45 : 3.0>90%Highly efficient, rapid coupling, suitable for sterically hindered amino acids.
HBTU HOBtDIPEA1.5 : 1.45 : 3.0~85-90%Cost-effective alternative to HATU, generally good performance.
DIC/HOBt HOBt---2.0 : 2.0 : ---~80-85%Standard, economical choice, may require longer reaction times.
Acetic Anhydride ---DIPEA10 (in DMF)72%[2]Direct acetylation method, not suitable for introducing a functionalizable aspartate residue.

Data is compiled from standard solid-phase peptide synthesis protocols and literature on sterically hindered couplings. Purity can vary depending on the peptide sequence and synthesis conditions.

Table 2: Conditions for On-Resin Selective Deprotection of OtBu Group
ReagentSolventConcentrationReaction TimeReported EfficacyNotes
FeCl₃ Dichloromethane (DCM)5 equivalents1.5 hoursGoodMild and cost-effective method for on-resin deprotection of Asp(OtBu) side chains.[3]
ZnBr₂ Dichloromethane (DCM)1 M2-4 hoursEffectiveCan selectively deprotect tert-butyl esters in the presence of other acid-labile groups.
TFA (low conc.) Dichloromethane (DCM)1-5%1-2 hoursVariableHighly dependent on the resin and other protecting groups; risk of premature cleavage.

Experimental Protocols

Protocol 1: N-Terminal Coupling of this compound

This protocol describes the manual coupling of this compound to a peptide-resin using HATU as the coupling agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (1.5 eq. relative to the resin loading) and HATU (1.45 eq.) in DMF.

  • Coupling Reaction: Add DIPEA (3.0 eq.) to the activated amino acid solution and immediately add the mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Selective Deprotection of the N-Terminal OtBu Group

This protocol outlines a method for the selective removal of the tert-butyl protecting group from the N-terminal this compound residue using ferric chloride (FeCl₃).

Materials:

  • N-terminally acetylated peptide-resin with this compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Reaction: Prepare a solution of FeCl₃ (5 eq. relative to the resin loading) in anhydrous DCM. Add the FeCl₃ solution to the swollen resin.

  • Incubation: Agitate the mixture at room temperature for 1.5 hours.

  • Washing: After the reaction, drain the solution and wash the resin extensively with DMF (10x) to remove all traces of FeCl₃. Follow with washes with DCM (5x).

  • Confirmation of Deprotection: A small amount of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the OtBu group (mass difference of 56.1 Da).

  • Further Modification or Cleavage: The resin with the free N-terminal Ac-Asp-OH can now be used for subsequent side-chain modifications or undergo final cleavage from the solid support.

Mandatory Visualizations

N_Terminal_Acetylation_Workflow start Peptide-Resin (Free N-terminus) coupling Coupling: This compound HATU, DIPEA in DMF start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Selective Deprotection: FeCl3 in DCM wash1->deprotection wash2 Wash (DMF, DCM) deprotection->wash2 result Peptide-Resin with N-terminal Ac-Asp-OH wash2->result cleavage Final Cleavage and Deprotection result->cleavage

Caption: Experimental workflow for N-terminal acetylation and selective deprotection.

Chemical_Reaction cluster_reactants Reactants peptide H₂N-Peptide-Resin reagents HATU, DIPEA DMF acetyl_asp This compound product Ac-Asp(OtBu)-NH-Peptide-Resin reagents->product Coupling

Caption: Chemical reaction for coupling this compound to a peptide-resin.

Signaling Pathway: The N-Acetylaspartate (NAA) Pathway in the Central Nervous System

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the vertebrate brain.[1] It plays a crucial role in various neurological functions, including myelin synthesis, energy metabolism, and as a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG). The synthesis and metabolism of NAA involve a well-defined pathway that highlights the interplay between different cell types in the brain.

Pathway Description:

  • Synthesis in Neurons: NAA is synthesized in the mitochondria of neurons from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme aspartate N-acetyltransferase (Asp-NAT).

  • Transport to Glial Cells: NAA is then transported out of the neurons and taken up by oligodendrocytes and astrocytes.

  • Metabolism in Oligodendrocytes: In oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA back into L-aspartate and acetate. The acetate is a key component for the synthesis of fatty acids and cholesterol, which are essential for the formation and maintenance of the myelin sheath.

  • NAAG Synthesis: In neurons, NAA also serves as a direct precursor for the synthesis of the dipeptide neurotransmitter N-acetylaspartylglutamate (NAAG).

NAA_Pathway cluster_neuron Neuron Mitochondria cluster_neuron_cytoplasm Neuron Cytoplasm cluster_oligodendrocyte Oligodendrocyte aspartate L-Aspartate synthesis Asp-NAT aspartate->synthesis acetyl_coA Acetyl-CoA acetyl_coA->synthesis NAA_neuron N-Acetylaspartate (NAA) synthesis->NAA_neuron NAA_transport_out NAA Transport NAA_neuron->NAA_transport_out NAAG_synthesis NAAG Synthesis NAA_neuron->NAAG_synthesis NAA_transport_in NAA Uptake NAA_transport_out->NAA_transport_in Axon-Glia Signaling NAAG NAAG (Neurotransmitter) NAAG_synthesis->NAAG hydrolysis ASPA NAA_transport_in->hydrolysis acetate Acetate hydrolysis->acetate myelin Myelin Synthesis acetate->myelin

Caption: The N-Acetylaspartate (NAA) signaling and metabolic pathway in the CNS.

References

Synthesis of Ac-DEVD-pNA: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the chromogenic caspase-3 substrate, Ac-DEVD-pNA (Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-nitrophenyl)-L-aspartamide), is an indispensable tool for the study of apoptosis. This document provides a comprehensive guide to the synthesis of Ac-DEVD-pNA, specifically utilizing Ac-Asp(OtBu)-OH in a solution-phase peptide synthesis approach. Detailed experimental protocols, data presentation, and visual diagrams of the synthesis workflow and relevant signaling pathway are included to facilitate its application in research and drug discovery.

Introduction

Ac-DEVD-pNA is a synthetic tetrapeptide that serves as a colorimetric substrate for caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3] The sequence DEVD is derived from the cleavage site of one of caspase-3's natural substrates, PARP (poly (ADP-ribose) polymerase).[3][4] In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartic acid residue and the p-nitroaniline (pNA) chromophore. The release of free pNA results in a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

This application note details a robust solution-phase synthesis method for producing gram-scale quantities of Ac-DEVD-pNA, which is often more cost-effective than solid-phase synthesis for shorter peptides. The protocol starts from the C-terminus by coupling p-nitroaniline to a protected aspartic acid residue and proceeds with iterative deprotection and coupling steps.

Data Presentation

The following table summarizes the key quantitative data associated with the solution-phase synthesis and characterization of Ac-DEVD-pNA.

StepProductStarting Material ScaleYieldPurity (HPLC)Molecular Weight (Confirmed by Mass Spectrometry)
1Fmoc-Asp(OtBu)-pNA1 to 10 mmol77%>95%Expected: 531.55, Observed: [M+H]⁺ 532.2
2Ac-DEVD-pNA (Final Product)1 to 10 mmol~700–1000 mg>97%Expected: 638.58, Observed: [M+H]⁺ 639.3

Characterization Techniques:

  • HPLC Analysis: A single major peak on an analytical reverse-phase HPLC chromatogram indicates high purity of the final product.

  • Mass Spectrometry: Confirms the correct molecular weight of the synthesized peptide.

  • ¹H NMR: Used to confirm the chemical structure of the final product and ensure the complete removal of protecting groups.

Experimental Protocols

I. Solution-Phase Synthesis of Ac-DEVD-pNA

This protocol outlines the synthesis of Ac-DEVD-pNA from the C-terminus to the N-terminus.

Materials and Reagents:

  • Fmoc-Asp(OtBu)-OH

  • p-nitroaniline (pNA)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • In a round-bottom flask, dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) and p-nitroaniline (1 equivalent) in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the stirred solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-Asp(OtBu)-pNA.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected peptide in a 20% solution of piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and precipitate the product by adding diethyl ether.

    • Wash the precipitate with diethyl ether to obtain the deprotected peptide.

  • Peptide Coupling (Iterative Steps):

    • Dissolve the deprotected peptide (1 equivalent) and the next Fmoc-protected amino acid (Fmoc-Val-OH, then Fmoc-Glu(OtBu)-OH; 1.1 equivalents) in DMF.

    • Add PyBOP (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Precipitate the product by adding water, and collect the solid by filtration.

    • Wash the product with water and diethyl ether.

    • Repeat the Fmoc deprotection and peptide coupling steps for each subsequent amino acid in the sequence (Glu, then Asp).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, dissolve the tetrapeptide in DMF.

    • Add acetic anhydride (1.5 equivalents) and DIPEA (1.5 equivalents).

    • Stir the reaction at room temperature for 1 hour.

    • Precipitate the product with water, filter, and wash.

  • Final Deprotection (Cleavage of Side-Chain Protecting Groups):

    • Treat the fully protected, acetylated peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Purify the final product, Ac-DEVD-pNA, by reverse-phase HPLC.

II. Caspase-3 Activity Assay Protocol

This protocol provides a general guideline for using the synthesized Ac-DEVD-pNA to measure caspase-3 activity in cell lysates.

Materials and Reagents:

  • Synthesized and purified Ac-DEVD-pNA (stock solution of 4 mM in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., buffered saline with glycerol and detergent)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic extract.

    • Determine the protein concentration of each lysate.

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Include a blank control containing only Cell Lysis Buffer.

  • Reaction Initiation and Measurement:

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well for a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance reading of the blank from all other readings.

    • Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.

Visualizations

Synthesis_Workflow cluster_coupling1 Step 1: C-Terminal Coupling cluster_deprotection1 Step 2: Fmoc Deprotection cluster_coupling2 Step 3: Peptide Coupling cluster_iterative Iterative Steps cluster_final Final Steps Fmoc_Asp_OtBu Fmoc-Asp(OtBu)-OH POCl3 POCl3, Pyridine pNA p-nitroaniline Fmoc_Asp_pNA Fmoc-Asp(OtBu)-pNA POCl3->Fmoc_Asp_pNA Piperidine1 20% Piperidine/DMF Fmoc_Asp_pNA->Piperidine1 Asp_pNA H-Asp(OtBu)-pNA Piperidine1->Asp_pNA PyBOP1 PyBOP, DIPEA Fmoc_Val Fmoc-Val-OH Fmoc_Val_Asp_pNA Fmoc-Val-Asp(OtBu)-pNA PyBOP1->Fmoc_Val_Asp_pNA Deprotection2 Fmoc Deprotection Fmoc_Val_Asp_pNA->Deprotection2 Coupling3 Couple Fmoc-Glu(OtBu)-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple this compound Deprotection3->Coupling4 Protected_Peptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA Coupling4->Protected_Peptide Cleavage TFA/TIS/H2O Protected_Peptide->Cleavage Final_Product Ac-DEVD-pNA Cleavage->Final_Product

Figure 1: Solution-phase synthesis workflow for Ac-DEVD-pNA.

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases activates Ac_DEVD_pNA Ac-DEVD-pNA (Colorless Substrate) Executioner_Caspases->Ac_DEVD_pNA cleaves Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to Cleavage_Products Ac-DEVD + pNA (Yellow Product) Ac_DEVD_pNA->Cleavage_Products Measurement Measure Absorbance at 405 nm Cleavage_Products->Measurement

Figure 2: Caspase-3 signaling pathway and cleavage of Ac-DEVD-pNA.

References

Application Notes and Protocols for the Incorporation of Ac-Asp(OtBu)-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational rigidity, increased stability to enzymatic degradation, and improved binding affinity to biological targets compared to their linear counterparts. The incorporation of N-acetyl-L-aspartic acid with a tert-butyl protected side chain (Ac-Asp(OtBu)-OH) offers a strategic approach to introduce a hydrophilic and potentially bioactive residue while controlling the peptide's overall physicochemical properties. The N-terminal acetyl group can enhance proteolytic stability, and the aspartic acid side chain can be involved in crucial interactions with biological targets or be used as a point of attachment for conjugation.

These application notes provide a comprehensive guide to the synthesis of cyclic peptides containing this compound, covering solid-phase peptide synthesis (SPPS), cyclization strategies, purification, and characterization. A critical focus is placed on mitigating common side reactions, particularly aspartimide formation.

Key Considerations and Advantages

  • Enhanced Proteolytic Stability: The N-terminal acetyl group mimics the natural post-translational modification of many proteins, which can protect the peptide from degradation by exopeptidases.[1]

  • Conformational Constraint: Cyclization restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding.

  • Modulation of Physicochemical Properties: The acetyl and aspartyl moieties influence the hydrophilicity and charge distribution of the cyclic peptide, impacting its solubility and pharmacokinetic profile.

Experimental Protocols

A general workflow for the synthesis of a cyclic peptide incorporating this compound is presented below. This can be adapted for both on-resin and solution-phase cyclization strategies.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final_Steps Final Processing Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Swell Elongation Peptide Chain Elongation First_AA->Elongation 2. Couple N_Acetylation N-Terminal Acetylation Elongation->N_Acetylation 3. Acetylate On_Resin On-Resin Cyclization N_Acetylation->On_Resin 4a. Cleavage Cleavage & Deprotection N_Acetylation->Cleavage 4b. On_Resin->Cleavage 5a. Solution_Phase Solution-Phase Cyclization Purification Purification (RP-HPLC) Solution_Phase->Purification 6. Cleavage->Solution_Phase 5b. Characterization Characterization (LC-MS, NMR) Purification->Characterization 7. Aspartimide_Formation Peptide Peptide with Asp(OtBu) Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide Racemization Racemized Peptide Hydrolysis->Racemization Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD Cyclic RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin Binds & Inhibits ECM ECM (e.g., Fibronectin) ECM->Integrin Natural Ligand FAK FAK Integrin->FAK Activates Src Src FAK->Src Phosphorylates Ras Ras Src->Ras ERK ERK Ras->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response

References

Application of Ac-Asp(OtBu)-OH in Peptide Fragment Condensation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the construction of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can offer advantages over traditional stepwise solid-phase peptide synthesis (SPPS), such as improved purity of the final product and the ability to synthesize longer peptides. The use of N-terminally acetylated amino acids, such as N-Acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), is common for the N-terminal fragment of a target peptide, mimicking the natural N-acetylation of many proteins or enhancing peptide stability.[1][2] This document provides detailed application notes and protocols for the use of this compound in fragment condensation, with a focus on practical methodologies and strategies to ensure successful coupling and high purity of the final peptide.

The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is widely used due to its stability under a range of conditions and its facile removal with strong acids, such as trifluoroacetic acid (TFA), concurrently with cleavage from most resins.[3] However, the Asp(OtBu) residue is notoriously prone to aspartimide formation, a significant side reaction that can occur under both acidic and basic conditions, leading to a mixture of α- and β-peptides and potential racemization.[4][5] While this is a major concern in stepwise Fmoc-SPPS, where the peptide is repeatedly exposed to basic conditions for Fmoc deprotection, it remains a consideration in fragment condensation, particularly during the activation and coupling steps.

This guide will provide a detailed protocol for a solution-phase fragment condensation using an this compound-containing peptide fragment, based on established synthetic methodologies.

Key Advantages of Using this compound in Fragment Condensation

  • N-Terminal Mimicry and Stability: The N-acetyl group provides a neutral terminus that can mimic the post-translational modification of native proteins and can enhance the proteolytic stability of the synthetic peptide.

  • Orthogonal Protection: The OtBu group is compatible with various N-terminal protecting groups used in fragment synthesis (e.g., Fmoc, Cbz) and can be removed under standard final deprotection conditions.

  • Defined Stereochemistry: As a commercially available building block, this compound allows for the straightforward incorporation of an aspartic acid residue with a defined stereochemistry at the C-terminus of a peptide fragment.

Challenges and Mitigation Strategies

The primary challenge associated with the use of Asp(OtBu) derivatives is the formation of aspartimide. While less pronounced in fragment condensation compared to stepwise Fmoc-SPPS due to fewer deprotection cycles, the risk is still present, especially during the activation of the C-terminal carboxyl group of the this compound-containing fragment.

Strategies to Minimize Aspartimide Formation:

  • Choice of Coupling Reagents: The selection of coupling reagents can influence the extent of aspartimide formation. Reagents that promote rapid and efficient coupling are generally preferred.

  • Temperature Control: Performing the activation and coupling reactions at low temperatures can help to minimize the rate of aspartimide formation.

  • Use of Additives: The inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions during coupling.

Experimental Protocols

The following section provides a detailed protocol for the solution-phase fragment condensation of a peptide fragment containing a C-terminal this compound. This protocol is adapted from a documented synthesis of a tetrapeptide.

Protocol 1: Solution-Phase Fragment Condensation

This protocol describes the coupling of a dipeptide fragment, Fragment A (Ac-D-Lys(Boc)-Asp(OtBu)-OH), with Fragment B (H-Val-m-Tyr-OMe).

Materials:

  • Fragment A: Ac-D-Lys(Boc)-Asp(OtBu)-OH

  • Fragment B: H-Val-m-Tyr-OMe

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Procedure:

  • Activation of Fragment A:

    • Dissolve Fragment A (1 molar equivalent) and N-hydroxysuccinimide (1-1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

    • Add dicyclohexylcarbodiimide (DCC) (1-2 molar equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate containing the activated Fragment A (Ac-D-Lys(Boc)-Asp(OtBu)-OSu) is used directly in the next step.

  • Coupling of Fragments:

    • To the THF solution of the activated Fragment A, add Fragment B (1-2 molar equivalents).

    • Add N,N'-diisopropylethylamine (DIPEA) (1-2.5 molar equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 10-12 hours.

    • Monitor the progress of the coupling reaction by TLC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude protected tetrapeptide by silica gel column chromatography to yield the final product, Ac-D-Lys(Boc)-Asp(OtBu)-Val-m-Tyr-OMe.

Quantitative Data Summary:

ParameterMolar Ratio (relative to Fragment A)
N-Hydroxysuccinimide (NHS)1 - 1.5
Dicyclohexylcarbodiimide (DCC)1 - 2
Fragment B1 - 2
N,N'-Diisopropylethylamine (DIPEA)1 - 2.5

Table 1: Molar equivalents of reagents used in the solution-phase fragment condensation protocol.

Diagrams

experimental_workflow cluster_activation Activation of Fragment A cluster_coupling Fragment Condensation cluster_purification Purification A This compound containing fragment B NHS + DCC in THF A->B Room Temp, 4-6h C Activated Fragment A (NHS Ester) B->C D Fragment B + DIPEA C->D Room Temp, 10-12h E Coupled Protected Peptide D->E F Work-up E->F G Chromatography F->G H Pure Protected Peptide G->H

Caption: Workflow for solution-phase fragment condensation using this compound.

logical_relationship cluster_strategy Synthesis Strategy Start Target Peptide FragA Fragment A Synthesis (with C-terminal this compound) Start->FragA FragB Fragment B Synthesis (with N-terminal amine) Start->FragB Condensation Fragment Condensation FragA->Condensation FragB->Condensation Deprotection Final Deprotection Condensation->Deprotection FinalPeptide Final Peptide Deprotection->FinalPeptide

Caption: Logical relationship in a convergent peptide synthesis strategy.

Conclusion

This compound is a valuable building block for the synthesis of peptide fragments intended for use in fragment condensation strategies. While the potential for aspartimide formation exists, careful selection of coupling reagents, reaction conditions, and purification methods can lead to the successful synthesis of complex peptides with high purity. The provided protocol offers a practical guide for researchers employing solution-phase fragment condensation. For solid-phase fragment condensation, similar principles of activation and coupling apply, with the main difference being the solid support-bound nature of one of the fragments. In all cases, careful monitoring of the reaction progress and characterization of the final product are crucial for ensuring the desired outcome.

References

Application Notes and Protocols for Monitoring Ac-Asp(OtBu)-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of analytical techniques for monitoring reactions involving N-acetyl-L-aspartic acid 4-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis. Accurate real-time monitoring of these reactions is crucial for optimizing reaction conditions, ensuring complete coupling, and minimizing side reactions, such as the formation of aspartimide.

Introduction to Monitoring this compound Reactions

This compound is an important derivative of aspartic acid used in the synthesis of peptides and other complex organic molecules. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group prevents its participation in unintended reactions during peptide bond formation. However, the presence of this protecting group can also lead to specific side reactions, most notably the formation of a succinimide ring (aspartimide), which can subsequently lead to the formation of iso-aspartyl and β-aspartyl peptide impurities. Therefore, robust analytical methods are essential to monitor the progress of coupling reactions, confirm the consumption of starting materials, and detect the formation of byproducts in real-time or near real-time.

This document outlines protocols and comparative data for four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a cornerstone technique for monitoring peptide synthesis reactions due to its high resolution, sensitivity, and reproducibility. It is particularly effective for separating the starting materials, desired product, and various impurities.

Application Note: HPLC

Principle: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic molecules more strongly, while a polar mobile phase elutes them. By running a gradient of increasing organic solvent (e.g., acetonitrile), compounds are eluted based on their relative hydrophobicity, allowing for the quantification of reactants, products, and byproducts.

Key Advantages:

  • High Resolution: Capable of separating closely related compounds, including diastereomers and other isomeric impurities.

  • Quantitative Accuracy: Provides precise and accurate quantification of reaction components when properly calibrated.

  • Robustness: Well-established and reliable technique for routine analysis.

Limitations:

  • Time-Consuming: Each analysis requires a full chromatographic run, which can take from several minutes to over an hour.

  • Offline Analysis: Typically requires manual sampling from the reaction mixture, which may not be ideal for very fast reactions.

Quantitative Data Summary: HPLC
ParameterTypical Value/RangeNotes
Reaction Completion Time 30 - 120 minutesDependent on coupling reagents and reaction scale. Monitored by the disappearance of the limiting reagent peak.
Purity of Crude Product 70 - 95%Varies based on the coupling efficiency and sequence difficulty.
LOD for Aspartimide 0.05 - 0.1%Can be influenced by the choice of detector and chromatographic conditions.[1][2]
LOQ for Aspartimide 0.1 - 0.5%The lowest concentration that can be reliably quantified.[1][2]
Precision (RSD) < 2%For repeated injections of the same sample.
Experimental Protocol: HPLC Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent mixture (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% trifluoroacetic acid (TFA)).

    • Vortex the sample and centrifuge to pellet any solids.

    • Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes. The specific gradient should be optimized to achieve the best separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the starting materials, product, and any byproducts.

    • Calculate the percentage conversion of the starting material and the relative percentage of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Monitoring

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing a highly specific and sensitive tool for reaction monitoring.

Application Note: LC-MS

Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized (typically by electrospray ionization - ESI), and their mass-to-charge ratio (m/z) is determined. This allows for the unambiguous identification of reaction components based on their molecular weight, which is particularly useful for identifying unexpected byproducts.

Key Advantages:

  • High Specificity: Provides molecular weight information, confirming the identity of peaks in the chromatogram.

  • High Sensitivity: Generally more sensitive than UV detection, allowing for the detection of trace-level impurities.

  • Impurity Identification: Enables the identification of unknown byproducts by their mass.

Limitations:

  • Matrix Effects: Ionization efficiency can be affected by the sample matrix, potentially leading to ion suppression.

  • Complexity: Requires more specialized equipment and expertise compared to HPLC-UV.

Quantitative Data Summary: LC-MS
ParameterTypical Value/RangeNotes
LOD for Aspartimide 0.01 - 0.05%Higher sensitivity compared to UV detection.[3]
LOQ for Aspartimide 0.05 - 0.2%Allows for the accurate quantification of very low levels of this critical impurity.
Mass Accuracy < 5 ppmWith high-resolution mass spectrometry (HRMS), enabling confident identification of compounds.
Precision (RSD) < 5%Can be slightly higher than HPLC-UV due to potential variations in ionization efficiency.
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation:

    • Follow the same procedure as for HPLC, but it is often preferable to use a mobile phase additive that is more MS-friendly, such as formic acid instead of TFA, to minimize ion suppression.

  • LC-MS Conditions:

    • Chromatography: Use a UPLC or HPLC system with conditions similar to the HPLC protocol, but with 0.1% formic acid in the mobile phases.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan mode to detect all ions within a specified m/z range. Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for targeted analysis of specific compounds with higher sensitivity.

      • Mass Range: Set a range that covers the expected molecular weights of all reactants, products, and potential byproducts (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the specific m/z values of the starting materials, product, and expected byproducts (e.g., the aspartimide product will have a mass 18 Da less than the corresponding peptide).

    • Integrate the peak areas from the EICs to determine the relative abundance of each species.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

NMR spectroscopy is a powerful technique for real-time, in-situ monitoring of reactions, providing detailed structural information and quantitative data without the need for sampling and quenching.

Application Note: NMR

Principle: NMR spectroscopy detects the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that provides detailed information about the molecular structure. By acquiring spectra at regular intervals during a reaction, the disappearance of reactant signals and the appearance of product signals can be monitored in real-time.

Key Advantages:

  • In-situ Analysis: Allows for continuous monitoring of the reaction as it happens, providing true kinetic data.

  • Structural Information: Provides detailed structural information, which can be invaluable for identifying intermediates and byproducts.

  • Inherently Quantitative: The signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for response factors if an internal standard is used.

Limitations:

  • Lower Sensitivity: Generally less sensitive than HPLC and LC-MS, which may be a limitation for detecting low-level impurities.

  • Spectral Overlap: In complex reaction mixtures, signals from different components may overlap, making quantification challenging.

  • Cost and Accessibility: High-field NMR spectrometers are expensive and require specialized facilities and expertise.

Quantitative Data Summary: NMR
ParameterTypical Value/RangeNotes
Reaction Time Resolution 1 - 5 minutes per spectrumAllows for detailed kinetic profiling of the reaction.
LOD for Byproducts 0.5 - 1%Dependent on the magnetic field strength and the number of scans.
LOQ for Byproducts 1 - 5%Higher than chromatographic methods.
Precision (RSD) < 3%With a suitable internal standard.
Accuracy HighDirectly relates signal integral to molar concentration.
Experimental Protocol: In-situ NMR Monitoring
  • Sample Preparation:

    • Dissolve the starting materials and a suitable internal standard (with non-overlapping signals) in a deuterated solvent in an NMR tube.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

    • Initiate the reaction by adding the final reagent (e.g., coupling agent) and quickly placing the NMR tube in the spectrometer.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

    • Experiment: A series of 1D ¹H NMR spectra are acquired automatically at predefined time intervals.

    • Parameters: Use a short acquisition time and a sufficient relaxation delay to ensure quantitative results. The number of scans per spectrum will be a compromise between signal-to-noise and time resolution.

  • Data Analysis:

    • Process the series of spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the reactants and products relative to the internal standard.

    • Plot the concentration of each species over time to obtain kinetic profiles.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-invasive technique that can be used to monitor the disappearance and appearance of key functional groups during a reaction.

Application Note: FTIR

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecules present. For peptide coupling reactions, one can monitor the disappearance of the carboxylic acid C=O stretch of this compound and the appearance of the amide C=O stretch of the newly formed peptide bond.

Key Advantages:

  • Real-Time Monitoring: Can be used with an in-situ probe for continuous, real-time data acquisition.

  • Rapid Analysis: Spectra can be acquired in seconds.

  • No Sample Preparation: For in-situ measurements, no sample preparation is required.

Limitations:

  • Lower Specificity: Provides information on functional groups rather than individual molecules, which can be ambiguous in complex mixtures.

  • Less Sensitive: Not as sensitive as chromatographic or MS-based methods for detecting low-level components.

  • Solvent Interference: The solvent used for the reaction can have strong IR absorbance bands that may obscure the signals of interest.

Quantitative Data Summary: FTIR
ParameterTypical Value/RangeNotes
Time Resolution < 1 minute per spectrumEnables very rapid monitoring of reaction kinetics.
Key Vibrational Bands Carboxylic Acid C=O: ~1710 cm⁻¹Disappearance is monitored.
Amide I C=O: ~1650 cm⁻¹Appearance is monitored.
Precision (RSD) 5 - 10%Generally less precise than other techniques for quantification.
Experimental Protocol: In-situ FTIR Monitoring
  • Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

    • Insert the ATR probe directly into the reaction vessel.

  • Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Initiate the reaction and begin collecting spectra at regular time intervals.

    • The data is collected as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Monitor the change in the peak height or area of the characteristic vibrational bands of the reactants and products over time.

    • Plot the change in absorbance of a key peak versus time to generate a kinetic profile.

Visualization of Workflows and Relationships

Diagrams

Analytical_Workflow General Analytical Workflow for Reaction Monitoring cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Output Reaction This compound Coupling Reaction Sampling Aliquot Sampling Reaction->Sampling Offline NMR In-situ NMR Reaction->NMR In-situ FTIR In-situ FTIR Reaction->FTIR In-situ Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC LCMS LC-MS Analysis Quenching->LCMS Kinetics Reaction Kinetics HPLC->Kinetics Purity Product Purity HPLC->Purity LCMS->Purity Byproducts Byproduct Identification LCMS->Byproducts NMR->Kinetics NMR->Purity FTIR->Kinetics Technique_Comparison Comparison of Analytical Techniques cluster_attributes Key Attributes HPLC HPLC + High Resolution + Quantitative Accuracy - Offline Analysis - Time-Consuming Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity Moderate (RT) RealTime Real-Time Capability HPLC->RealTime Poor (Offline) Quantitative Quantitative Precision HPLC->Quantitative High LCMS LC-MS + High Specificity + High Sensitivity - Matrix Effects - Complexity LCMS->Sensitivity Highest LCMS->Specificity Highest (Mass) LCMS->RealTime Poor (Offline) LCMS->Quantitative Good NMR NMR + In-situ/Real-time + Structural Info - Lower Sensitivity - Spectral Overlap NMR->Sensitivity Moderate NMR->Specificity High (Structure) NMR->RealTime Excellent NMR->Quantitative High (with IS) FTIR FTIR + Real-time + Rapid Analysis - Lower Specificity - Solvent Interference FTIR->Sensitivity Lower FTIR->Specificity Lower (Functional Groups) FTIR->RealTime Excellent FTIR->Quantitative Moderate

References

Application Notes and Protocols: Ac-Asp(OtBu)-OH for Targeted Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid γ-tert-butyl ester, or Ac-Asp(OtBu)-OH, is a specialized amino acid derivative crucial for the synthesis of peptides and other molecules used in targeted protein modification. Its structure features two key protective groups: the N-terminal acetyl (Ac) group and the side-chain tert-butyl (OtBu) ester. These groups prevent unwanted side reactions during chemical synthesis, allowing for the precise incorporation of an aspartic acid residue into a custom-designed peptide sequence.

The primary application of this compound in this context is as a building block in Solid-Phase Peptide Synthesis (SPPS). Peptides synthesized using this reagent can be designed to act as targeting ligands, affinity tags, or functionalized linkers. Once synthesized, these peptides can be conjugated to various payloads—such as small molecule drugs, fluorescent dyes, or biotin—and used to modify a target protein with high specificity. This approach is fundamental in fields like drug delivery, diagnostics, and proteomics.

Key Applications and Methodologies

The principal application of this compound is in the synthesis of peptides for subsequent use in bioconjugation and targeted protein modification. The workflow involves two main stages:

  • Peptide Synthesis: Incorporating this compound into a peptide sequence using SPPS.

  • Protein Targeting and Modification: Utilizing the synthesized peptide to interact with and modify a specific protein. A common example is the synthesis of an epitope tag (like a modified FLAG-tag) which can then be used for protein purification or detection.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS allows for the efficient construction of a desired peptide sequence on a solid resin support. The this compound is incorporated like any other amino acid, with its protecting groups ensuring the integrity of the final peptide.

sps_workflow start Start: Swell Resin in DMF deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple 2. Amino Acid Coupling (e.g., this compound + HATU) wash1->couple wash2 Wash (DMF) couple->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotect Next Amino Acid cleave Final Cleavage & Deprotection (e.g., TFA Cocktail) cycle->cleave Final Cycle purify Purify Peptide (RP-HPLC) cleave->purify end End: Lyophilized Pure Peptide purify->end

Figure 1. Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protein Modification using a Synthesized Peptide

Once the peptide is synthesized and purified, it can be conjugated to a payload (e.g., a fluorescent dye) and used for targeted modification. The peptide acts as a targeting moiety, binding to a specific protein or receptor. The carboxyl side chain of the aspartic acid residue (now deprotected) can be a key site for conjugation.

protein_modification_workflow peptide Synthesized Peptide (with Asp residue) conjugation Peptide-Payload Conjugation (e.g., EDC/NHS chemistry) peptide->conjugation payload Payload (e.g., Drug, Dye) payload->conjugation conjugate Peptide-Payload Conjugate conjugation->conjugate binding Target Binding & Modification conjugate->binding target Target Protein target->binding modified_protein Modified Target Protein binding->modified_protein

Figure 2. Logic diagram for targeted protein modification.

Quantitative Data

The success of peptide synthesis and subsequent purification is measured by several quantitative parameters. The data below represents typical values achieved in a standard laboratory setting.

Table 1: Quantitative Metrics for Peptide Synthesis and Purification

ParameterMethodTypical ValueSignificance
Resin Loading UV-Vis (Fmoc release)0.4 - 1.0 mmol/gDetermines the synthesis scale and initial yield potential.
Coupling Efficiency Ninhydrin Test / HPLC> 99% per step[1]High per-step efficiency is critical for the purity of the final long peptide.
Crude Peptide Purity RP-HPLC50 - 85%Reflects the overall success of the synthesis before purification.
Purified Peptide Purity RP-HPLC> 95 - 99%[2]Final purity required for most biological and drug development applications.
Final Yield Gravimetric / UV-Vis10 - 40%Overall process yield after synthesis, cleavage, and purification.
Molecular Mass Mass Spectrometry± 0.1 Da of theoreticalConfirms the identity and integrity of the synthesized peptide.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide on a Rink Amide resin, incorporating this compound.

Materials:

  • Rink Amide MBHA Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • This compound

  • HATU (Coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in the reaction vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3] Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of the solution for 10-15 minutes.[4]

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform a sequence of washes: DMF (3x), DCM (3x), DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents) and HATU (0.95 eq. relative to amino acid) in DMF.

    • Add DIPEA (2 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin as in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the final N-terminal residue, use this compound in the coupling step.

  • Final Cleavage and Deprotection:

    • After the final wash, dry the peptide-resin under vacuum.

    • Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (like OtBu) and cleaves the peptide from the resin.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a large volume of cold diethyl ether. A white precipitate (the crude peptide) will form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude, lyophilized peptide

  • RP-HPLC system with a C18 column[5]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. Filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). Monitor the elution profile at 214/280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final purified peptide as a white, fluffy powder.

Protocol 3: Peptide Conjugation to a Carrier Protein (Example)

This protocol describes the conjugation of a synthesized peptide containing a deprotected aspartic acid to a carrier protein via its primary amines using EDC/NHS chemistry.

Materials:

  • Purified peptide

  • Carrier protein (e.g., BSA, KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES buffer (pH 5.5-6.0)

  • Conjugation Buffer: PBS (pH 7.2-7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Activation:

    • Dissolve the purified peptide in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the aspartic acid side chain.

  • Protein Preparation: Dissolve the carrier protein in the Conjugation Buffer.

  • Conjugation Reaction: Immediately add the activated peptide solution to the carrier protein solution. A typical molar ratio is 20-50 moles of peptide per mole of protein.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted peptide and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The large protein-peptide conjugate will elute first.

  • Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in the protein's molecular weight) and quantify the conjugation ratio using methods like MALDI-TOF mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Asp(OtBu)-OH in Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ac-Asp(OtBu)-OH in Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound in Fmoc SPPS?

A1: The main side reaction is the formation of an aspartimide intermediate.[1][2][3] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, leading to a five-membered succinimide ring.[2] This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.

Q2: What are the consequences of aspartimide formation?

A2: Aspartimide formation can lead to several undesirable outcomes that complicate peptide synthesis and purification:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles at either the α- or β-carbonyl, leading to the formation of a mixture of the desired α-peptide and the isomeric β-peptide.

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, resulting in a loss of chiral purity.

  • Formation of piperidide adducts: The piperidine used for Fmoc deprotection can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts that are difficult to remove.

  • Chain termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain, for example, through the formation of an N-terminal piperazine-2,5-dione (diketopiperazine).

Q3: Which peptide sequences are particularly prone to aspartimide formation?

A3: The sequence following the aspartic acid residue significantly influences the rate of aspartimide formation. Sequences with a small, unhindered amino acid following the Asp residue are most susceptible. The most problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Arg

Q4: How can I detect aspartimide formation and its byproducts?

A4: Aspartimide formation itself results in a mass loss of 18 Da (loss of water), which can be detected by mass spectrometry. However, the subsequent hydrolysis products (α- and β-peptides) have the same mass as the target peptide, making them difficult to detect by MS alone. The primary method for detection and quantification is reverse-phase high-performance liquid chromatography (RP-HPLC), where the byproducts often have different retention times than the desired peptide. However, co-elution of some byproducts with the main product can still be a challenge.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in your peptide synthesis.

Problem 1: Significant impurity peaks are observed in the HPLC chromatogram of the crude peptide, especially with Asp-Gly or Asp-Asn sequences.
  • Possible Cause: Aspartimide formation.

  • Troubleshooting Steps:

    • Modify Fmoc-Deprotection Conditions:

      • Reduce piperidine concentration and/or exposure time: Shorter deprotection times can minimize the extent of aspartimide formation.

      • Use a weaker base: Consider using 5% piperazine in DMF as a less aggressive alternative to piperidine.

      • Add an acidic additive: The addition of 0.1 M HOBt or a small amount of formic acid to the piperidine deprotection solution can suppress aspartimide formation.

    • Increase Steric Hindrance of the Side-Chain Protecting Group:

      • While this compound is commonly used, its tert-butyl group offers limited steric protection. For highly susceptible sequences, consider using a bulkier protecting group to sterically hinder the cyclization reaction.

      Protecting GroupStructureEfficacy in Preventing Aspartimide Formation
      OtBu (tert-butyl)-C(CH₃)₃Standard, but prone to aspartimide formation in susceptible sequences.
      OMpe (3-methylpent-3-yl)-C(CH₃)(C₂H₅)₂Offers improved protection over OtBu.
      ODie (2,3,4-trimethylpent-3-yl)-C(CH(CH₃)₂)₂Provides significant protection due to its bulkiness.
      OBno (5-n-butyl-5-nonyl)-C(C₄H₉)₃Extremely effective at minimizing aspartimide byproducts.
    • Utilize Backbone Protection:

      • Introduce a protecting group on the backbone amide nitrogen of the amino acid following the aspartate residue. This physically blocks the nucleophilic attack required for aspartimide formation. The most common strategy is to use a 2,4-dimethoxybenzyl (Dmb) group by incorporating a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

Problem 2: The mass spectrum of the crude peptide shows a peak corresponding to a mass loss of 18 Da.
  • Possible Cause: Presence of the stable aspartimide intermediate.

  • Troubleshooting Steps:

    • Confirm the presence of other byproducts: Analyze the HPLC chromatogram to check for the presence of β-peptides and piperidide adducts, which are indicative of aspartimide formation.

    • Implement preventative measures: If significant aspartimide is detected, apply the strategies outlined in Problem 1 for future syntheses of the same or similar peptides.

Problem 3: Purification of the target peptide is extremely difficult due to co-eluting impurities of the same mass.
  • Possible Cause: Formation of α- and β-peptide isomers and racemized products resulting from aspartimide formation.

  • Troubleshooting Steps:

    • Optimize HPLC conditions: Experiment with different columns, gradients, and mobile phase additives (e.g., different ion-pairing agents) to try and resolve the impurities.

    • Proactive prevention is key: For future syntheses, it is crucial to minimize aspartimide formation from the outset using the methods described above, as separating these isomers is often challenging or impossible.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a general cycle for automated SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for an initial 3-5 minutes, followed by a second treatment of 15-20 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (4-5 equivalents) with a coupling reagent such as HBTU/HATU (3.9-4.5 equivalents) and a base like DIPEA (8-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Quantification of Aspartimide Formation using a Model Peptide

This protocol describes the synthesis and analysis of a model peptide to assess the extent of aspartimide formation.

  • Peptide Synthesis: Synthesize the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using the standard SPPS protocol.

  • Aspartimide Formation Stress Test:

    • After coupling the Gly residue following the Asp, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature. This simulates the cumulative exposure to basic conditions during a lengthy synthesis.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Detection: UV absorbance at 220 nm.

  • Quantification: Determine the percentage of the desired peptide and byproducts by integrating the respective peak areas in the HPLC chromatogram.

Visual Guides

Aspartimide_Formation_Pathway Peptide Peptide with this compound Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide->Deprotection Aspartimide Aspartimide Intermediate (-18 Da) Deprotection->Aspartimide Cyclization Hydrolysis Hydrolysis / Nucleophilic Attack Aspartimide->Hydrolysis Racemized Racemized Peptides (D-Asp) Aspartimide->Racemized Epimerization Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine attack Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide α-attack Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide β-attack Troubleshooting_Workflow Start Problem: HPLC Impurities in Asp-containing Peptide Check_Sequence Is it a susceptible sequence? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Modify_Deprotection Modify Deprotection Conditions: - Add HOBt/Formic Acid - Use weaker base (Piperazine) - Reduce deprotection time Check_Sequence->Modify_Deprotection Yes No_Issue Investigate other possible side reactions Check_Sequence->No_Issue No Use_Bulky_PG Use Bulkier Side-Chain Protecting Group: (e.g., OMpe, OBno) Modify_Deprotection->Use_Bulky_PG For severe cases Use_Backbone_Protection Use Backbone Protection: (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Modify_Deprotection->Use_Backbone_Protection Alternative Re_synthesize Re-synthesize Peptide Modify_Deprotection->Re_synthesize Use_Bulky_PG->Re_synthesize Use_Backbone_Protection->Re_synthesize

References

Technical Support Center: Optimizing Coupling Efficiency of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is an N-terminally acetylated and side-chain protected aspartic acid derivative.[1][2][3][4][5] The N-acetyl group mimics the N-terminus of many natural proteins, and the tert-butyl (OtBu) group protects the β-carboxyl group of the aspartic acid side chain. It is a building block used in the synthesis of peptides and peptidomimetics, including substrates and inhibitors for enzymes like caspases and HIV integrase.

Q2: What is the primary challenge when coupling this compound?

A2: The main challenge during the synthesis of peptides containing Asp(OtBu) is the formation of a cyclic aspartimide intermediate. This side reaction is typically triggered by the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), but the underlying instability can also affect solution-phase couplings. Aspartimide formation can lead to several byproducts, including α- and β-peptides and racemization of the aspartic acid residue, which complicates purification and reduces the yield of the target peptide.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the aspartic acid residue is followed by a small, unhindered amino acid. The Asp-Gly motif is particularly prone to this side reaction. Other sequences that show an increased risk include Asp-Asn, Asp-Arg, and Asp-Gln.

Q4: Can the choice of coupling reagent improve the efficiency and reduce side reactions?

A4: Yes, the choice of coupling reagent is crucial. For sterically hindered or problematic couplings, aminium/uronium salt-based reagents like HATU, HCTU, and COMU are often more effective than carbodiimide-based reagents like DCC or DIC. These reagents can lead to faster reaction times and higher coupling yields. However, it is important to note that the primary driver for aspartimide formation is exposure to base during the synthesis cycle, not the coupling step itself.

Q5: Are there alternatives to the OtBu protecting group to minimize aspartimide formation?

A5: Yes, using bulkier side-chain protecting groups is a key strategy to mitigate aspartimide formation. These groups sterically hinder the formation of the cyclic intermediate. Several alternatives with demonstrated improvements over OtBu are available, such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).

Troubleshooting Guide

Problem: Low Yield of the Desired Peptide and Presence of Multiple Impurities

This is often a result of incomplete coupling or the formation of byproducts due to aspartimide formation.

Visualizing the Problem: Aspartimide Formation Pathway

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Xaa- Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base (e.g., Piperidine) - tBuOH Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Peptide Byproduct Aspartimide->Beta_Peptide Hydrolysis (β-attack) Racemized_Peptide Racemized α/β-Peptides Aspartimide->Racemized_Peptide Epimerization Piperidides Piperidide Adducts Aspartimide->Piperidides Piperidine attack

Caption: Pathway of aspartimide formation and subsequent side reactions.

Quantitative Data: Aspartimide Formation with Different Protecting Groups

The following table summarizes the percentage of aspartimide-related byproducts observed after prolonged treatment with 20% piperidine in DMF for the model peptide VKD-X-YI, comparing different Asp side-chain protecting groups.

Asp Protecting GroupFollowing Residue (X)% Aspartimide ByproductsD-Asp Content (%)
OtBu GlyHigh (not specified)High (not specified)
OMpe GlyHigh (not specified)High (not specified)
OBno Gly~10%Low
OtBu Asn~27%High
OMpe Asn~5%High
OBno Asn<1%Low
OtBu Arg~5.5%High
OMpe Arg~2%High
OBno Arg<1%Low

Data adapted from literature.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HCTU

This protocol is a general guideline for manual solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-3 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). For N-acetylated amino acids, the Kaiser test is not applicable for monitoring the coupling to the acetylated amino acid itself, but for the subsequent coupling onto the deprotected amino group of the growing peptide chain.

  • Washing:

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

Protocol 2: Mitigating Aspartimide Formation during Fmoc Deprotection

This protocol modification can be used throughout the synthesis of a peptide containing an Asp(OtBu) residue, especially when it is followed by a sensitive amino acid like Gly or Asn.

  • Reagent Preparation:

    • Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF.

    • Add 1-hydroxybenzotriazole (HOBt) to the solution to a final concentration of 0.1 M or a small amount of formic acid. Ensure it is fully dissolved.

  • Deprotection Step:

    • Swell the peptide-resin in DMF.

    • Drain the solvent and add the prepared deprotection solution.

    • Allow the deprotection to proceed for the standard time (e.g., 2 x 10 minutes).

  • Washing:

    • Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the additive before proceeding to the next coupling step.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency of this compound.

Troubleshooting_Workflow start Low Yield or Multiple Peaks in HPLC check_mass Check Mass Spec Data start->check_mass mass_ok Mass of Byproducts Matches Target Peptide? check_mass->mass_ok aspartimide High Probability of Aspartimide Formation mass_ok->aspartimide Yes incomplete_coupling Incomplete Coupling or Other Side Reactions mass_ok->incomplete_coupling No solution1 Modify Deprotection: - Add HOBt/Formic Acid - Lower Temperature aspartimide->solution1 solution2 Use Bulkier Asp Protecting Group (e.g., OBno) aspartimide->solution2 solution3 Use Backbone Protection (Dmb/Hmb Dipeptide) aspartimide->solution3 solution4 Optimize Coupling: - Use Stronger Reagent (HATU/COMU) - Double Couple - Increase Reaction Time incomplete_coupling->solution4 solution5 Ensure High Purity of Reagents incomplete_coupling->solution5

Caption: A logical workflow for troubleshooting issues with this compound coupling.

References

troubleshooting incomplete deprotection of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac-Asp(OtBu)-OH Deprotection

This guide provides troubleshooting assistance for researchers encountering incomplete deprotection of the tert-butyl (tBu) group from N-acetyl-L-aspartic acid γ-tert-butyl ester (this compound).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete OtBu deprotection?

Incomplete deprotection is primarily identified through analytical methods. When analyzing the reaction mixture, you may observe:

  • High-Performance Liquid Chromatography (HPLC): The presence of a starting material peak or a new, more hydrophobic (longer retention time) peak in the chromatogram alongside the desired product peak.[1]

  • Mass Spectrometry (MS): A mass signal corresponding to the tBu-protected molecule, which will be 56.1 Da higher than the mass of the fully deprotected product.[1]

Q2: What are the most common causes of incomplete removal of the OtBu group?

The stability of the tert-butyl ester is sensitive to reaction conditions. Incomplete cleavage is often due to:

  • Insufficient Acid Strength: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently cleave the tBu group. Standard protocols often use high concentrations of TFA (e.g., 95%).[1][2]

  • Inadequate Reaction Time: Cleavage times that are too short will not allow the reaction to proceed to completion. While tBu esters on Asp are relatively labile, complex substrates or suboptimal conditions may require extended reaction times of 2-4 hours.[1]

  • Low Temperature: Deprotection reactions are typically run at room temperature. Significantly lower temperatures will slow the reaction rate considerably.

  • Ineffective Scavengers: While scavengers are meant to prevent side reactions from reactive cations, an inappropriate choice or concentration could potentially interfere with the cleavage reaction, although this is less common.

Q3: What major side reaction should I be aware of during the deprotection of Asp(OtBu) derivatives?

The most significant side reaction is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This intermediate can then be opened by nucleophiles (like water or piperidine in SPPS) to yield not only the desired α-aspartyl product but also the undesired β-aspartyl isomer, which is often very difficult to separate chromatographically. This reaction is especially prevalent in peptide sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs and is promoted by basic conditions, but can also be influenced by acidic cleavage conditions.

Q4: Are there alternative methods to the standard TFA protocol for OtBu deprotection?

Yes, if strong acid is a concern for other functional groups in your molecule, Lewis acids offer a milder alternative. Ferric chloride (FeCl₃) has been shown to efficiently cleave the tBu ester from Asp residues on solid support, and this chemistry can be adapted for solution-phase reactions. Other Lewis acids like Zinc Bromide (ZnBr₂) can also be used, though they may require longer reaction times.

Troubleshooting Workflow

The following diagram outlines a logical workflow for .

G cluster_optimizations start Start: Incomplete Deprotection Suspected check_analysis Analyze Crude Product (HPLC & Mass Spec) start->check_analysis confirm_incomplete Is Starting Material or +56 Da Peak Present? check_analysis->confirm_incomplete optimize_tfa Optimize TFA Protocol confirm_incomplete->optimize_tfa Yes success Success: Complete Deprotection confirm_incomplete->success No increase_time Increase Reaction Time (e.g., to 2-4 hours) optimize_tfa->increase_time increase_tfa Increase TFA Concentration (e.g., to 95%) optimize_tfa->increase_tfa check_temp Ensure Room Temperature optimize_tfa->check_temp alternative_method Consider Alternative Methods optimize_tfa->alternative_method If TFA is still ineffective or incompatible increase_time->check_analysis increase_tfa->check_analysis check_temp->check_analysis lewis_acid Use Lewis Acid (e.g., FeCl3 in DCM) alternative_method->lewis_acid lewis_acid->check_analysis failure Problem Persists: Consult Specialist lewis_acid->failure

Caption: Troubleshooting decision tree for incomplete OtBu deprotection.

Key Side Reaction: Aspartimide Formation

The diagram below illustrates the mechanism of base-catalyzed aspartimide formation, a common side reaction involving aspartic acid residues.

G peptide Asp(OtBu)-Xaa Peptide attack Nucleophilic Attack by Backbone Nitrogen peptide->attack + Base (e.g., Piperidine) deprotonation Backbone N-H Deprotonation aspartimide Aspartimide Intermediate (Succinimide Ring) attack->aspartimide ring_opening Nucleophilic Ring Opening (e.g., by H2O) aspartimide->ring_opening alpha_peptide Desired α-Peptide ring_opening->alpha_peptide beta_peptide Undesired β-Peptide ring_opening->beta_peptide

Caption: Mechanism of aspartimide formation from an Asp residue.

Data and Protocols

Table 1: Standard TFA Cleavage Cocktails

This table outlines common cleavage cocktails used for removing acid-labile protecting groups like OtBu. The choice of scavengers is critical for preventing side reactions with sensitive amino acids.

CocktailReagent Composition (v/v)Typical Application
Standard 95% TFA, 5% WaterFor simple peptides lacking sensitive residues like Cys, Met, or Trp.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Pmc/Pbf), Cys, Met, Trp.
TFA/TIS 95% TFA, 2.5% Water, 2.5% TISA common choice for preventing trityl group reattachment and reducing other side reactions.

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: Ethanedithiol.

Table 2: Comparison of Lewis Acids for OtBu Deprotection

Data adapted from studies on solid-phase synthesis, demonstrating alternative deprotection conditions.

Lewis AcidEquivalentsSolventTime (h)Yield (%)
FeCl₃ 1.5Dichloromethane1280
FeCl₃ 5Dichloromethane1.595
ZnBr₂ 5Dichloromethane2490
ZnCl₂ 5Dichloromethane7285
CuCl₂ 5Dichloromethane72No Reaction

Detailed Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol describes a standard procedure for removing the OtBu group from this compound in solution.

  • Preparation: Dissolve the this compound starting material in a suitable cleavage cocktail (e.g., 95% TFA / 5% Water) at a concentration of approximately 10-20 mg/mL in a sealed vial.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The progress can be monitored by taking small aliquots for analysis.

  • Workup (Precipitation): After the reaction is complete, concentrate the TFA solution under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the deprotected product.

  • Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether layer.

  • Washing: Wash the pellet two more times with cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the final product under vacuum.

Protocol 2: HPLC Monitoring of Deprotection

This protocol allows for quantitative assessment of the deprotection reaction.

  • Sample Preparation: At various time points (e.g., 0, 1, 2, and 4 hours), take a small aliquot from the reaction mixture. Evaporate the TFA under nitrogen and redissolve the residue in a suitable solvent for HPLC (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column.

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, is a good starting point.

  • Analysis: Inject the sample onto the HPLC system. The protected this compound will have a longer retention time than the deprotected Ac-Asp-OH product due to its higher hydrophobicity. Calculate the percentage of conversion by comparing the peak areas.

Protocol 3: Lewis Acid-Mediated Deprotection with FeCl₃

This protocol provides an alternative, milder deprotection method.

  • Preparation: Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Reaction: Add 5 equivalents of anhydrous ferric chloride (FeCl₃) to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (approximately 1.5-2 hours).

  • Workup: Upon completion, quench the reaction with water. The workup procedure may require further optimization depending on the scale and subsequent steps, potentially involving an aqueous wash to remove the iron salts followed by extraction of the product.

  • Purification: The crude product should be purified, for example, by column chromatography, to isolate the desired Ac-Asp-OH.

References

minimizing racemization during Ac-Asp(OtBu)-OH activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for minimizing racemization during the activation of Ac-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the conversion of the optically pure L-enantiomer of this compound into a mixture of both its L- and D-forms during the activation of its carboxylic acid for peptide bond formation. This leads to the incorporation of the D-amino acid into your peptide, resulting in diastereomeric impurities that can be challenging to remove and may alter the biological activity of the final peptide.[1]

Q2: What is the primary mechanism of racemization for aspartic acid derivatives like this compound?

A2: The primary mechanism of racemization for aspartic acid derivatives is through the formation of a succinimide intermediate, also known as an aspartimide.[1][2] This five-membered ring is formed by the attack of the backbone amide nitrogen on the activated side-chain carbonyl group. The alpha-proton of the aspartic acid residue becomes highly acidic in this intermediate, and its removal by a base leads to a loss of stereochemistry.[3] Subsequent ring-opening of the aspartimide can yield a mixture of L- and D-aspartyl peptides, as well as β-aspartyl peptides.[1]

Q3: Why is this compound particularly susceptible to racemization?

A3: Aspartic acid residues, in general, are prone to racemization due to the formation of the stable five-membered succinimide ring intermediate. The t-butyl ester protecting group on the side chain does not prevent this cyclization. The process is catalyzed by both acids and bases, but is particularly problematic under the basic conditions often used during the coupling step in peptide synthesis.

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent is a critical factor in controlling racemization. Reagents that promote rapid amide bond formation without generating highly reactive intermediates are preferred. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization when used alone. Modern uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) salt-based reagents are generally more efficient and result in less racemization, especially when used with additives.

Q5: What is the role of additives in suppressing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for minimizing racemization. When used with coupling reagents like carbodiimides, they form active esters that are less prone to racemization than the intermediates formed without additives. Oxyma is often considered a superior additive to HOBt for reducing racemization.

Troubleshooting Guides

Issue: High levels of D-Asp diastereomer detected after coupling this compound.

Possible Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. For carbodiimides like DIC, always use an additive such as Oxyma or HOBt. Consider using uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based reagents.
Strong or Excess Base Use a weaker or sterically hindered base. N-methylmorpholine (NMM) is often preferred over diisopropylethylamine (DIPEA). Use the minimum necessary amount of base, typically stoichiometric to the amino acid salt if applicable.
High Reaction Temperature Perform the activation and coupling steps at a lower temperature, for example, 0°C or room temperature. Elevated temperatures, especially in microwave-assisted synthesis, can increase racemization.
Prolonged Activation Time Minimize the pre-activation time of this compound before adding the amine component. A short pre-activation of 1-5 minutes is often sufficient.
Solvent Polarity The polarity of the solvent can influence the rate of aspartimide formation, with more polar solvents potentially leading to more side reactions. While DMF is common, consider less polar solvents like dichloromethane (DCM) or a mixture of DCM/DMF if compatible with your synthesis.

Quantitative Data on Racemization

The following tables summarize the extent of racemization with different coupling reagents and additives. While this data may not be specific to this compound, it serves as a valuable guide for selecting optimal conditions.

Table 1: Comparison of Racemization Levels with Different Additives

Coupling ReagentAdditiveBaseRacemization (%)
DICHOBtDIPEA9.3
DICOxymaDIPEA1.1
Data adapted from studies on Z-L-Phg-OH.

Table 2: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents

Coupling ReagentBaseD-Product (%)
DIC/Oxyma-1.8
HBTUDIPEA>20
HATUNMM>20
Data adapted from studies on Fmoc-L-His(Trt)-OH, a sensitive amino acid.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30 minutes.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve this compound (1.5 to 2 equivalents relative to resin loading) and Oxyma (1.5 to 2 equivalents) in DMF.

  • Activation: Cool the amino acid/additive solution to 0°C in an ice bath. Add DIC (1.5 to 2 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.

  • Coupling: Drain the DMF from the resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours or until a negative Kaiser test is obtained.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Aspartic Acid Racemization by GC-MS

  • Peptide Hydrolysis: Completely hydrolyze the synthetic peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: Neutralize the hydrolysate and perform chemical derivatization to make the amino acids volatile for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system equipped with a chiral column to separate and quantify the D- and L-enantiomers of aspartic acid.

  • Quantification: Calculate the D/L ratio by integrating the peak areas of the D- and L-aspartic acid enantiomers.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_products Products This compound This compound Activated_Ester Activated_Ester This compound->Activated_Ester Coupling Reagent Aspartimide Aspartimide Activated_Ester->Aspartimide Intramolecular Cyclization (Base Catalyzed) Enolate Enolate Aspartimide->Enolate + Base - H+ L_Peptide L_Peptide Aspartimide->L_Peptide Ring Opening (Amine Attack) D_Peptide D_Peptide Aspartimide->D_Peptide Ring Opening (Amine Attack) beta_Peptide beta_Peptide Aspartimide->beta_Peptide Ring Opening (Amine Attack) Enolate->Aspartimide + H+

Caption: Mechanism of Aspartic Acid Racemization via an Aspartimide Intermediate.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Review Base and Amount Check_Reagent->Check_Base Solution_Reagent Use DIC/Oxyma or HATU Check_Reagent->Solution_Reagent Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Solution_Base Use NMM, Stoichiometric Amount Check_Base->Solution_Base Check_Time Examine Activation Time Check_Temp->Check_Time Solution_Temp Lower Temperature to 0°C Check_Temp->Solution_Temp Solution_Time Minimize Pre-activation Time Check_Time->Solution_Time End Optimized Protocol Solution_Reagent->End Solution_Base->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting Workflow for Minimizing Racemization.

References

Technical Support Center: Purification of Ac-Asp(OtBu)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) regarding the purification of synthetic peptides containing the Ac-Asp(OtBu)-OH (N-acetyl-L-aspartic acid β-tert-butyl ester) residue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant impurity peak that elutes before my target peptide during reverse-phase HPLC (RP-HPLC). What is the likely cause?

A: This is a classic symptom of premature deprotection of the tert-butyl (OtBu) group from the aspartic acid side chain. The standard mobile phase for peptide purification often contains trifluoroacetic acid (TFA), which is used to protonate carboxylate groups and act as an ion-pairing agent to achieve sharp peaks.[1][2] However, the OtBu group is highly sensitive to acid and can be partially or fully cleaved by TFA during the purification run.

The resulting peptide, now containing a free carboxylic acid on the Asp side chain, is more polar than the fully protected parent peptide. In a reverse-phase system, more polar compounds elute earlier, resulting in this characteristic "pre-peak."

Troubleshooting Steps:

  • Confirm Identity: Collect both the main peak and the impurity peak and analyze them via mass spectrometry (MS). The impurity peak should have a mass corresponding to the target peptide minus 56.1 Da (the mass of a tert-butyl group).[3]

  • Modify HPLC Conditions: Reduce the acidity of your mobile phase. See the protocol section for detailed guidance.

Q2: My analytical HPLC shows two very closely eluting peaks, and mass spectrometry indicates they both have the correct mass for my target peptide. What could be happening?

A: This issue is frequently caused by aspartimide formation . This is one of the most challenging side reactions in peptide synthesis, particularly for sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[4][5] During the synthesis, especially in the basic conditions used for Fmoc-group removal (e.g., piperidine), the peptide backbone nitrogen can attack the side-chain ester of the aspartic acid, forming a cyclic imide intermediate (the aspartimide).

This imide ring can then be re-opened by hydrolysis, leading to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide. These two isomers have identical masses but slightly different conformations, causing them to elute very closely together in RP-HPLC, making purification extremely difficult.

Troubleshooting Steps:

  • Optimize HPLC Resolution:

    • Shallow the Gradient: Decrease the rate of acetonitrile increase (e.g., from 1%/min to 0.5%/min) around the elution time of your peptide to improve separation.

    • Change Mobile Phase pH: Switching to a neutral or slightly basic mobile phase (if the peptide and column are stable) can alter the charge state and potentially resolve the isomers.

  • Review Synthesis Strategy: For future syntheses, consider using sterically bulkier side-chain protecting groups for Aspartic acid or employing backbone protection strategies to minimize aspartimide formation from the start.

Q3: What are the best practices to prevent or minimize these common side reactions during purification?

A: Proactive measures during both synthesis and purification are key.

  • For Preventing OtBu Cleavage: The primary strategy is to minimize the peptide's exposure to strong acids.

    • Use a lower concentration of TFA in the mobile phase (e.g., 0.05% instead of 0.1%).

    • Consider replacing TFA with a weaker acid like formic acid (0.1%).

    • Keep the purification runs as short as possible.

    • Lyophilize the pure fractions immediately after collection to remove the acidic mobile phase.

  • For Preventing Aspartimide Formation:

    • During synthesis, adding an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the piperidine solution for Fmoc deprotection can reduce the side reaction.

    • For particularly problematic sequences, using specialized Fmoc-Asp derivatives with more sterically demanding side-chain protecting groups (e.g., OMpe, OPhp) can provide better protection than OtBu.

Data Presentation

The following tables summarize the expected chromatographic behavior and the impact of mobile phase conditions on purification.

Table 1: Typical RP-HPLC Elution Profile of Target Peptide and Related Impurities

CompoundDescriptionExpected Retention Time (Relative to Target)Mass Difference (Relative to Target)
Target Peptide Ac-...-Asp(OtBu)-...-OH1.00 (Reference)0 Da
Deprotected Impurity Ac-...-Asp(OH)-...-OH~0.85 - 0.95 (Elutes Earlier)-56.1 Da
Aspartimide-Derived Isomer β-Aspartyl Peptide~0.98 - 1.02 (Very Close Elution)0 Da
Deletion Sequence Peptide missing one amino acidVaries (Usually Earlier)Varies (Mass of missing AA)

Table 2: Conceptual Impact of Mobile Phase Acid on OtBu Group Stability

Mobile Phase ModifierTypical ConcentrationAcidity LevelRisk of OtBu CleavageRecommended Use Case
Trifluoroacetic Acid (TFA)0.1%HighHighStandard peptides without acid-labile groups.
Trifluoroacetic Acid (TFA)0.05%ModerateModerateFirst optimization step for sensitive peptides.
Formic Acid (FA)0.1%LowLowRecommended for peptides with OtBu or other acid-sensitive groups.
Ammonium Bicarbonate20 mM (pH ~7.8)BasicNegligibleFor peptides that are soluble and stable at higher pH.

Experimental Protocols

Protocol 1: RP-HPLC Method Optimization for Acid-Sensitive Peptides

This protocol outlines a systematic approach to developing a purification method that minimizes the premature cleavage of the OtBu protecting group.

1. Initial Analytical Screening:

  • Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of your target peptide.

2. Gradient Optimization:

  • Based on the scouting run, design a shallower, more focused gradient around the target peptide's elution point.

  • Example: If the peptide elutes at 40% B in the scouting run, design a new gradient like:

    • 0-2 min: 20% B (isocratic)

    • 2-22 min: 20% to 50% B (1.5%/min slope)

    • 22-25 min: 50% to 95% B (wash step)

    • 25-30 min: 95% to 20% B (re-equilibration)

3. Loading and Scale-Up:

  • Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or Mobile Phase A).

  • Once the analytical separation is optimized, scale up to a preparative column with the same stationary phase.

  • Adjust the flow rate and gradient time proportionally to the column volume.

  • Collect fractions across the target peak and analyze each fraction for purity by analytical HPLC and identity by MS before pooling.

4. Post-Purification Processing:

  • Immediately freeze the combined, pure fractions.

  • Lyophilize to dryness to remove all traces of the mobile phase and obtain the final peptide powder.

Visual Diagrams

G cluster_start Troubleshooting Workflow: Impurity Analysis cluster_mass_diff Mass Difference Analysis cluster_diff_causes Potential Causes (Mass Difference) cluster_same_causes Potential Causes (Identical Mass) start Impurity Detected in HPLC ms_check Analyze by Mass Spec start->ms_check mass_diff Mass Differs from Target? ms_check->mass_diff Yes mass_same Mass is Identical to Target ms_check->mass_same No deprotection Impurity Mass = Target - 56 Da (Premature OtBu Cleavage) mass_diff->deprotection deletion Other Mass Difference (Deletion/Truncation Sequence) mass_diff->deletion aspartimide Closely Eluting Peak (Aspartimide-Derived Isomer) mass_same->aspartimide racemization Other Isomeric Impurity (Racemization) mass_same->racemization

Caption: Troubleshooting workflow for identifying unknown peptide impurities.

G Peptide_Protected Peptide-Asp(OtBu) Peptide_Deprotected Peptide-Asp(OH) Peptide_Protected->Peptide_Deprotected HPLC Mobile Phase p1 Peptide_Protected->p1 TFA H⁺ (from TFA) Isobutylene Isobutylene (gas) p2 p1->p2 H⁺ p2->Peptide_Deprotected G cluster_reaction Mechanism: Aspartimide Formation Peptide_Alpha α-Aspartyl Peptide Aspartimide Cyclic Aspartimide Intermediate Peptide_Alpha->Aspartimide Fmoc Deprotection Piperidine Base (Piperidine) Aspartimide->Peptide_Alpha Hydrolysis Peptide_Beta β-Aspartyl Peptide (Isomer) Aspartimide->Peptide_Beta Hydrolysis

References

Technical Support Center: Improving Peptide Properties with Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis and solubility. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the use of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) and other strategies to address peptide solubility challenges.

Frequently Asked Questions (FAQs)

Q1: How does this compound improve the solubility of my peptide?

This is a common point of confusion. This compound is not an additive used to dissolve a finished, purified peptide. Instead, it is a specialized building block used during solid-phase peptide synthesis (SPPS) to create a peptide that is acetylated at its N-terminus.

The primary benefits of N-terminal acetylation are:

  • Increased Enzymatic Stability : Capping the N-terminus with an acetyl group can protect the peptide from degradation by exopeptidases, extending its half-life in biological assays.[1][2][3]

  • Mimicking Native Proteins : Many native proteins are naturally acetylated. N-terminal acetylation can therefore make a synthetic peptide more closely resemble its native counterpart.[1][2]

The effect of N-acetylation on solubility is not always positive and depends heavily on the peptide's sequence. By removing the positive charge from the N-terminal amine, acetylation can sometimes decrease overall solubility, particularly for peptides that are already hydrophobic or have few other charged residues.

Q2: When should I choose to N-terminally acetylate my peptide?

Consider N-terminal acetylation when your primary goal is to:

  • Increase the peptide's stability against enzymatic breakdown in serum or cell culture.

  • Neutralize the N-terminal charge to mimic a native protein structure.

  • Study the impact of N-terminal charge on the peptide's biological activity.

Do not assume acetylation will improve solubility. If solubility is your main challenge, other methods may be more effective.

Q3: My N-acetylated peptide has poor solubility. What can I do?

If your final acetylated peptide is difficult to dissolve, consider these strategies:

  • Initial Solubilization in Organic Solvents : Try dissolving the peptide in a small amount of a strong solvent like DMSO, DMF, or TFA, and then slowly add this solution dropwise to your stirred aqueous buffer. If turbidity appears, you have reached the solubility limit.

  • Use of Co-solvents : For some peptides, co-solvents like acetonitrile may improve solubility.

  • pH Adjustment : For peptides containing other acidic or basic residues (Asp, Glu, Lys, Arg, His), carefully adjusting the pH of the buffer may improve solubility.

  • Sonication : Gentle sonication can help break up small aggregates and facilitate dissolution.

Q4: What are the main challenges when synthesizing peptides with Asp(OtBu)?

The most significant challenge is the formation of an aspartimide side product. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, especially under the basic conditions used for Fmoc-group removal (e.g., piperidine). This side reaction is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences. Aspartimide formation can lead to a mixture of α- and β-peptides and piperidide adducts, complicating purification and reducing yield.

Q5: What are proven alternative methods to improve peptide solubility during synthesis?

If the primary goal is to enhance the solubility of a difficult or hydrophobic peptide sequence, incorporating specific modified amino acids during synthesis is often more effective than N-terminal acetylation. One powerful strategy is the use of α-methyl-Aspartic acid (α-Me-Asp) .

The introduction of a methyl group on the α-carbon of an amino acid disrupts the formation of secondary structures like β-sheets, which are a major cause of peptide aggregation and poor solubility. By interfering with the hydrogen bonding patterns that stabilize these aggregates, incorporating an α-Me-Asp residue can significantly improve the solubility of aggregation-prone peptides.

Troubleshooting Guides

Problem 1: Low yield or incomplete reaction when using this compound in SPPS.
  • Possible Cause: Inefficient Coupling

    • Solution: this compound is a simple N-acetylated amino acid and should couple efficiently. However, if it is being coupled to a sterically hindered N-terminus or a growing peptide chain that has started to aggregate on the resin, the reaction may be incomplete. Use a more potent activating agent like HATU and extend the coupling time. Performing a double coupling (reacting the resin with a fresh solution of activated amino acid) can also ensure the reaction goes to completion.

  • Possible Cause: Loss of Product During Workup

    • Solution: Ensure the peptide is fully precipitated from the cleavage cocktail using cold diethyl ether. Wash the peptide pellet carefully to avoid losing material.

Problem 2: The final, purified N-acetylated peptide has poor solubility in aqueous buffer.
  • Possible Cause: Increased Hydrophobicity

    • Solution: As mentioned in the FAQ, removing the N-terminal positive charge increases the peptide's overall hydrophobicity. This effect is more pronounced in sequences that lack other charged residues. Follow the solubilization strategies outlined in FAQ #3. For future syntheses, consider replacing other neutral, hydrophobic residues with more polar ones if the peptide's activity allows.

  • Possible Cause: Aggregation

    • Solution: The peptide may be forming β-sheets or other aggregates. For future syntheses, consider incorporating an aggregation-disrupting amino acid, such as Fmoc-α-Me-Asp(OtBu)-OH, within the sequence.

Problem 3: Multiple peaks are observed in the HPLC analysis of my Asp-containing peptide.
  • Possible Cause: Aspartimide Formation

    • Solution: This is a very common side reaction. To minimize it during your next synthesis:

      • Use Additives: Add a weak acid like HOBt or Oxyma to the piperidine deprotection solution.

      • Modify Protecting Groups: For very difficult sequences, consider using a bulkier side-chain protecting group on the Asp residue than OtBu, or use backbone protection (e.g., Dmb) on the preceding amino acid.

      • Use Specialized Dipeptides: For Asp-Gly sequences, using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation.

Data Summaries

Table 1: Solubility of this compound Reagent

SolventSolubilityNotes
DMSO 100 mg/mL (432.43 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use a fresh aliquot.
DMF SolubleCommonly used as a solvent in peptide synthesis.
Water InsolubleThe OtBu protecting group and acetyl cap make the molecule hydrophobic.

Table 2: Comparison of Solubility-Enhancing Strategies

StrategyPrimary PurposeMechanismImpact on SolubilityPotential Downsides
N-Terminal Acetylation Increase enzymatic stability; mimic native proteins.Neutralizes N-terminal positive charge.Sequence-dependent; can decrease solubility.Loss of a positive charge may alter biological activity.
Incorporate α-Me-Asp Disrupt aggregation.Steric hindrance from the α-methyl group prevents β-sheet formation.Significantly enhances solubility of aggregation-prone peptides.The modification adds steric bulk, which could impact biological activity.
Incorporate Charged Residues Increase overall polarity.Adds positive (Lys, Arg) or negative (Asp, Glu) charges.Generally improves solubility in aqueous solutions.May significantly alter the peptide's isoelectric point and biological function.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acetylation of a Peptide

This protocol is used to acetylate the N-terminus of a peptide after the final amino acid has been coupled and its Fmoc group has been removed.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x) and then DCM (3x).

  • Acetylation Cocktail: Prepare a solution of 10-20% acetic anhydride and a slight molar excess of a non-nucleophilic base (e.g., DIEA) in DMF.

  • Reaction: Add the acetylation cocktail to the resin and shake at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5x) and DCM (3-5x) to remove all excess reagents.

  • Cleavage: The N-acetylated peptide is now ready for cleavage from the resin and final deprotection.

Protocol 2: Manual SPPS using this compound as the First Residue

This protocol outlines the first coupling step for synthesizing an N-terminally acetylated peptide starting with this compound.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate tube, pre-activate a 4-fold molar excess of This compound with a 3.9-fold molar excess of HATU and a 6-fold molar excess of DIEA in DMF. Let the activation proceed for 5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Couple for at least 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Continuation: The resin now has Ac-Asp(OtBu)- attached and is ready for the standard SPPS cycle (Fmoc deprotection, coupling of the next Fmoc-amino acid) for the rest of the sequence.

Visual Guides

experimental_workflow cluster_synthesis SPPS Workflow for N-Acetylated Peptide cluster_cycle Standard SPPS Cycle (Repeat n-1 times) cluster_cleavage Final Steps start Start with Rink Amide Resin deprotect_resin Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_resin couple_first Couple this compound to Resin deprotect_resin->couple_first activate_aa Activate this compound (HATU/DIEA in DMF) activate_aa->couple_first wash1 Wash Resin (DMF, DCM) couple_first->wash1 loop_start Begin Elongation Cycle wash1->loop_start deprotect_chain Fmoc Deprotection loop_start->deprotect_chain couple_next Couple Next Fmoc-AA-OH deprotect_chain->couple_next ... wash2 Wash Resin couple_next->wash2 ... wash2->deprotect_chain ... final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify

Caption: Workflow for synthesizing an N-acetylated peptide using this compound.

decision_tree q1 What is the primary goal? ans1a Increase Enzymatic Stability q1->ans1a Stability ans1b Improve Solubility / Prevent Aggregation q1->ans1b Solubility rec1 N-Terminal Acetylation is a good strategy. (See Protocol 1 or 2) ans1a->rec1 q2 Is the peptide sequence known to be hydrophobic or aggregation-prone? ans1b->q2 ans2a Yes q2->ans2a ans2b No q2->ans2b rec2 Incorporate aggregation-disrupting residues like α-Me-Asp. N-acetylation is unlikely to help and may worsen solubility. ans2a->rec2 rec3 Consider incorporating polar/charged residues. If aggregation is not expected, solubility issues may be minimal. ans2b->rec3

Caption: Decision tree for choosing a peptide modification strategy.

aspartimide_formation cluster_mech Mechanism of Aspartimide Formation peptide ...-NH-CH(R)-CO NH CH(CH2-CO-O-tBu)-CO-... Asp(OtBu) residue in peptide chain deprotonation ...-NH-CH(R)-CO N⁻ CH(CH2-CO-O-tBu)-CO-... Backbone amide deprotonation peptide:n->deprotonation:n + Base - H⁺ base Piperidine (Base) attack Nucleophilic Attack deprotonation->attack imide Aspartimide Intermediate Cyclic imide formed attack->imide hydrolysis Hydrolysis imide->hydrolysis piperidine_adduct Piperidine Attack imide->piperidine_adduct alpha_peptide α-Peptide (Desired) hydrolysis->alpha_peptide beta_peptide β-Peptide (Side Product) hydrolysis->beta_peptide pip_adduct Piperidide Adducts piperidine_adduct->pip_adduct products Mixture of Products alpha_peptide->products beta_peptide->products pip_adduct->products

Caption: Mechanism of aspartimide side product formation during SPPS.

References

Technical Support Center: Aggregation of Peptides Containing Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-acetyl-L-aspartic acid(β-tert-butyl ester), or Ac-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem for sequences containing this compound?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble structures.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2] Aggregation is a significant issue during solid-phase peptide synthesis (SPPS) as it can cause the peptide-resin to swell poorly, hindering the diffusion of reagents to the reactive sites.[1][2] This leads to incomplete Fmoc deprotection and poor coupling efficiency, ultimately resulting in lower yields and purity of the final peptide.[2] While the this compound residue itself isn't always the primary driver, its presence within a hydrophobic sequence can contribute to aggregation issues.

Q2: What are the common signs of on-resin peptide aggregation?

A2: The most common indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.

  • Incomplete Fmoc Deprotection: Colorimetric tests, such as the Kaiser test, may show a positive result after the deprotection step, indicating that the piperidine solution struggled to access the Fmoc group.

  • Slow or Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain. This results in deletion sequences in the final product.

  • Unreliable Monitoring Tests: In cases of severe aggregation, monitoring tests like the Kaiser test can give a false negative because the reagents cannot penetrate the aggregated structure to react with the free amines.

Q3: Can the OtBu protecting group on the Asp side chain influence aggregation?

A3: Yes, while the primary drivers of aggregation are the peptide backbone and hydrophobic side chains, the side-chain protecting groups can also play a role. The tert-butyl (OtBu) group is relatively bulky and hydrophobic. In sequences prone to aggregation, the presence of multiple bulky, non-polar groups can exacerbate the problem by contributing to the overall hydrophobicity of the peptide, which can promote self-association. However, the most effective strategies for combating aggregation often involve modifications to the peptide backbone itself.

Q4: Is aspartimide formation related to the aggregation of peptides containing Asp(OtBu)?

A4: Aspartimide formation is a distinct side reaction but is highly relevant to peptides containing Asp(OtBu). It is a base-catalyzed cyclization of the aspartic acid residue, which is particularly prevalent in Asp-Gly, Asp-Ala, or Asp-Ser sequences. This side reaction is caused by repeated exposure to bases like piperidine during Fmoc deprotection. While aggregation hinders reactions by physically blocking access to the peptide chain, aspartimide formation is a chemical modification that leads to impurities such as α- and β-peptides, piperidides, and racemized products. Both issues can lead to a difficult purification and a low yield of the target peptide. Using bulkier side-chain protecting groups than OtBu can help minimize aspartimide formation.

Q5: How can I improve the solubility of a purified peptide that contains this compound and is prone to aggregation?

A5: For purified peptides that are difficult to dissolve, a systematic approach is recommended. Since the peptide contains an acidic residue (Asp), it may be insoluble in water but can often be dissolved in dilute basic solutions, such as 0.1% aqueous NH4OH. If the peptide is neutral or hydrophobic overall, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended, followed by the slow, dropwise addition of the aqueous buffer with stirring. Sonication can also be a useful technique to help break up aggregates and solubilize the peptide. For peptides that form gels due to extensive hydrogen bonding, denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection or Coupling

Symptom: The Kaiser test is positive after a coupling or deprotection step, or mass spectrometry of the final product shows significant deletion sequences.

Possible Cause: The peptide chain is aggregating on the solid-phase support, preventing reagents from reaching the reactive N-terminus.

Troubleshooting Steps:

StrategyDescriptionImplementation
Solvent Modification Switch from standard DMF to a more polar, dipolar aprotic solvent like N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture. These solvents are better at disrupting secondary structures.Replace DMF with NMP for all subsequent washing and reaction steps. Alternatively, use a solvent mixture such as DMF/DMSO (1:1).
Elevated Temperature Increasing the temperature of the coupling reaction can provide additional energy to disrupt intermolecular hydrogen bonds.Perform the coupling reaction at a higher temperature (e.g., 40-55°C). Caution is advised as this can increase the risk of side reactions like racemization.
Sonication Applying ultrasonic energy can physically break up aggregates and improve reagent penetration into the resin beads.Place the reaction vessel in a sonicating water bath during the difficult deprotection and/or coupling steps.
Chaotropic Salts Add salts like LiCl, NaClO₄, or KSCN to the reaction. These agents disrupt the hydrogen-bonding networks that stabilize aggregates.Pre-wash the resin with a solution of the chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step.
Change Deprotection Reagent For difficult Fmoc removals, a stronger base can be more effective than standard piperidine solutions.Use a solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF for the deprotection step.
Issue 2: Purified Peptide Precipitates in Aqueous Buffer

Symptom: The lyophilized peptide, containing this compound, dissolves in an organic solvent but precipitates when diluted with an aqueous buffer for an experiment.

Possible Cause: The peptide is highly hydrophobic and aggregates when the concentration of the organic solvent is lowered.

Troubleshooting Steps:

StrategyDescriptionImplementation
Initial Solvent Choice The initial solvent must be strong enough to fully solvate the peptide before any aqueous dilution.Dissolve the peptide completely in a minimal amount of a strong organic solvent like DMSO, DMF, or TFA. For peptides with cysteine or methionine, avoid DMSO to prevent oxidation.
Slow Dilution Adding the organic peptide solution to the aqueous buffer too quickly can cause localized high concentrations, leading to precipitation.Add the dissolved peptide solution drop-by-drop to the stirring aqueous buffer. This allows the peptide molecules to disperse and fold properly in the new solvent environment.
pH Adjustment The net charge of the peptide greatly influences its solubility. Peptides are least soluble at their isoelectric point (pI).If the peptide has a net negative charge (acidic), try dissolving it in a dilute basic buffer (e.g., ammonium bicarbonate). If it has a net positive charge (basic), use a dilute acidic buffer (e.g., 0.1% acetic acid).
Use of Additives Certain excipients can increase the solubility of peptides and prevent aggregation.Consider adding a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) or non-detergent sulfobetaines to the final buffer. Arginine and glutamic acid mixtures are also known to increase protein solubility.
Denaturants For severely aggregating peptides, denaturing agents may be required to maintain solubility.Prepare the final solution with 6 M guanidine hydrochloride or 8 M urea. Note that these will denature the peptide and may not be suitable for all biological assays.

Quantitative Data Summary

The following table summarizes various reagents and conditions used to mitigate peptide aggregation during synthesis.

ParameterReagent/ConditionConcentration/ValueApplication/EffectReference
Solvents N-Methylpyrrolidone (NMP)-Replaces DMF to improve solvation of aggregating sequences.
Dimethyl Sulfoxide (DMSO)-Added to DMF (e.g., 1:1 mixture) to disrupt secondary structures.
Chaotropic Salts Lithium Chloride (LiCl)0.8 M in DMFAdded to coupling mixture or used as a wash to disrupt H-bonds.
Sodium Perchlorate (NaClO₄)0.8 M in DMFAdded to coupling mixture or used as a wash to disrupt H-bonds.
Potassium Thiocyanate (KSCN)4 M in DMFAdded to coupling mixture or used as a wash to disrupt H-bonds.
Deprotection Additives DBU1-2% in Piperidine/DMFIncreases the basicity of the deprotection solution for difficult Fmoc removal.
Cleavage Additives Dithiothreitol (DTT)-Added to the cleavage mixture to suppress the oxidation of methionine.
Solubilizing Agents Guanidine HCl6 MUsed to dissolve purified peptides that have already aggregated.
Urea8 MUsed to dissolve purified peptides that have already aggregated.
Acetic Acid10-30%Helps dissolve basic peptides.
Ammonium Hydroxide (NH₄OH)< 50 µl (conc.)Helps dissolve acidic peptides.

Experimental Protocols

Protocol 1: Difficult Coupling Protocol using HATU

This protocol is for coupling an amino acid when standard methods fail due to on-resin aggregation.

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the Fmoc deprotection step as usual and wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.95 equivalents), and HOAt (4 equivalents) in DMF.

  • Activation: Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased to 40°C.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If it is still positive, consider a second coupling.

Protocol 2: Solubility Test for a Purified Peptide

This protocol helps determine the best solvent for a new or difficult peptide. It is crucial to use a very small amount of peptide for this test.

  • Aliquot Peptide: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Water First: Add a small volume of sterile, distilled water to attempt to reach the desired final concentration (e.g., 1 mg/mL). Vortex and sonicate briefly. If the peptide dissolves, the test is complete.

  • pH Adjustment (if insoluble in water):

    • Calculate the net charge of the peptide at neutral pH.

    • If the net charge is negative (acidic): Add a small amount (e.g., 10 µL) of 0.1 M ammonium bicarbonate or dilute NH₄OH. Vortex and observe for dissolution.

    • If the net charge is positive (basic): Add a small amount (e.g., 10 µL) of 0.1% acetic acid or 0.1% TFA. Vortex and observe.

  • Organic Solvents (if insoluble in aqueous solutions):

    • If the peptide remains insoluble, lyophilize the aqueous suspension to recover the peptide.

    • Add a minimal volume (e.g., 20-50 µL) of an organic solvent like DMSO or DMF. Vortex and sonicate.

    • Once fully dissolved, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration.

  • Observation: A successfully solubilized peptide will result in a clear, particle-free solution. If turbidity or precipitation occurs, the solubility limit has been exceeded for those conditions.

Visualizations

G Workflow for Managing Peptide Aggregation cluster_synthesis During SPPS cluster_purification Post-Purification A Start Synthesis B Monitor Reaction: Swelling, Kaiser Test A->B C Signs of Aggregation? (Poor Swelling, +Kaiser) B->C D Implement Mitigation Strategy: - Change Solvent (NMP, DMSO) - Add Chaotropic Salts - Increase Temperature - Use Sonication C->D Yes E Continue Synthesis C->E No D->E E->B F Synthesis Complete G Lyophilized Peptide F->G H Perform Solubility Test G->H I Peptide Insoluble? H->I J Troubleshoot Solubility: - Adjust pH - Use Organic Solvent (DMSO) - Add Denaturants (GdnHCl) I->J Yes K Soluble Peptide Solution I->K No J->K

Caption: General workflow for identifying and addressing peptide aggregation.

G Troubleshooting a Failed Coupling Reaction Start Coupling Step Complete Kaiser Perform Kaiser Test Start->Kaiser Result Test Positive? Kaiser->Result DoubleCouple Perform a Second Coupling (Double Couple) Result->DoubleCouple Yes Success Proceed to Deprotection Result->Success No ReKaiser Perform Kaiser Test Again DoubleCouple->ReKaiser Result2 Still Positive? ReKaiser->Result2 ChangeConditions Modify Reaction Conditions: - Switch to NMP/DMSO - Increase Temperature - Use Stronger Coupling Agent (HATU) Result2->ChangeConditions Yes Result2->Success No ChangeConditions->Success Failure Severe Aggregation: Consider Resynthesis with backbone protection (Dmb, Hmb) ChangeConditions->Failure If still fails G Factors Influencing Peptide Synthesis Outcome cluster_inputs Inputs cluster_issues Potential Issues cluster_outcomes Outcomes Seq Peptide Sequence (e.g., Hydrophobicity, Asp-Gly) Agg Peptide Aggregation Seq->Agg Side Side Reactions (Aspartimide Formation) Seq->Side Success High Yield / Purity Seq->Success PG Side-Chain Protection (e.g., Asp(OtBu)) PG->Side PG->Success Cond Synthesis Conditions (Solvent, Temp, Reagents) Cond->Agg Cond->Side Cond->Success LowYield Low Yield / Purity Agg->LowYield Side->LowYield

References

Technical Support Center: Ac-Asp(OtBu)-OH Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage of Ac-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using scavengers during the TFA-mediated cleavage of this compound?

A1: During the cleavage of the tert-butyl (OtBu) protecting group from this compound with trifluoroacetic acid (TFA), a highly reactive tert-butyl cation is generated. This carbocation can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues (if present in a peptide chain) or re-alkylation of the deprotected aspartic acid. Scavengers are added to the cleavage cocktail to trap these reactive carbocations, thereby preventing side product formation and improving the yield and purity of the desired product.[1][2]

Q2: What are the most common side reactions observed during the deprotection of this compound, and how can they be minimized?

A2: The most common side reaction is the formation of tert-butylated byproducts. If other sensitive functional groups are present in the molecule, they can also be susceptible to alkylation. To minimize these side reactions, a scavenger or a cocktail of scavengers should be included in the TFA cleavage mixture. The choice of scavenger depends on the specific chemical environment. For general purposes, a cocktail of TFA, triisopropylsilane (TIS), and water is commonly used.

Q3: Can incomplete cleavage of the OtBu group occur? What are the signs and how can it be addressed?

A3: Yes, incomplete cleavage can occur due to insufficient reaction time, low TFA concentration, or low temperature. Signs of incomplete deprotection include the presence of the starting material in the final product mixture, as observed by analytical techniques like HPLC or LC-MS. To address this, one can increase the reaction time, ensure the TFA concentration is adequate (typically >90%), or perform the reaction at room temperature.[3]

Q4: Are there any alternatives to TFA for the cleavage of the OtBu group?

A4: While TFA is the most common reagent, other strong acids can also be used. For instance, a dilute solution of HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP) has been shown to effectively remove tert-butyl protecting groups.[4] Lewis acids in organic solvents can also be employed for this purpose. However, TFA-based methods are generally preferred for their efficiency and volatility, which simplifies product isolation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the deprotected product 1. Incomplete cleavage reaction. 2. Adsorption of the product to precipitated resin byproducts. 3. Side reactions consuming the starting material or product.1. Increase the cleavage reaction time (e.g., from 1-2 hours to 4 hours). Ensure sufficient volume of cleavage cocktail is used. 2. After precipitation with cold ether, ensure thorough washing of the precipitate to recover the product. 3. Optimize the scavenger cocktail to minimize side reactions. See the scavenger cocktail table below.
Presence of unexpected peaks in HPLC/LC-MS analysis 1. Formation of tert-butylated side products. 2. Aspartimide formation (more common in peptide synthesis). 3. Degradation of the product.1. Increase the concentration or change the type of scavenger. Triisopropylsilane (TIS) is a very effective carbocation scavenger. 2. While less likely for a simple N-acetylated amino acid, ensure anhydrous conditions if aspartimide formation is suspected. 3. Avoid excessive heating during solvent removal. Perform cleavage at room temperature.
Starting material remains after the reaction 1. Insufficient reaction time. 2. Low concentration of TFA. 3. Reaction temperature is too low.1. Extend the reaction time and monitor the reaction progress by TLC or HPLC. 2. Use a cleavage cocktail with a high concentration of TFA (e.g., 95%). 3. Ensure the reaction is carried out at room temperature (around 20-25°C).

Scavenger Cocktails for Tert-Butyl Deprotection

The selection of a scavenger cocktail is critical for a successful cleavage reaction. The following table summarizes common scavenger cocktails and their primary applications.

Scavenger Cocktail (v/v/v) Components Primary Target of Scavengers Notes
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)General purpose carbocation scavenging.A widely used and effective cocktail for many applications.
TFA / TIS / H₂O (95:2.5:2.5)Tert-butyl cations.A standard and effective cocktail for general deprotection.[5]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Effective for peptides containing sensitive residues like Trp and Cys.Thioanisole and EDT are particularly effective for scavenging species that can modify tryptophan and cysteine.
TFA / DMS / H₂O (90:5:5)Can be effective for preventing methionine oxidation.Dimethyl sulfide (DMS) is a good scavenger for oxidizing species.

Experimental Protocol: TFA-Mediated Cleavage of this compound

This protocol provides a general procedure for the deprotection of this compound using a standard TFA/scavenger cocktail.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. Prepare this solution fresh before use.

  • Reaction Setup: Weigh 100 mg of this compound and place it in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cleavage Reaction: Add 2 mL of the freshly prepared cleavage cocktail to the flask containing this compound. The solid should dissolve. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis.

  • Work-up:

    • After the reaction is complete, remove the TFA by rotary evaporation under reduced pressure. Be cautious as TFA is corrosive.

    • The resulting oil or solid is the crude product.

  • Precipitation and Isolation:

    • Add 10 mL of cold diethyl ether to the crude product to precipitate the deprotected Ac-Asp-OH.

    • Mix thoroughly and then centrifuge the mixture to pellet the solid product.

    • Carefully decant the supernatant (diethyl ether).

    • Wash the pellet with another 10 mL of cold diethyl ether and repeat the centrifugation and decantation steps.

  • Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • Analysis: Analyze the final product for purity and identity using techniques such as HPLC, LC-MS, and NMR.

Visualizations

Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Scavenging Side Reaction This compound This compound Protonated_Ester Protonated_Ester This compound->Protonated_Ester + H+ (from TFA) Deprotected_Asp Ac-Asp-OH Protonated_Ester->Deprotected_Asp Loss of tert-Butene tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Trapped_tBu Trapped Species tBu_cation->Trapped_tBu + Scavenger Scavenger_TIS TIS (Scavenger) Scavenger_TIS->Trapped_tBu

Caption: Mechanism of TFA-mediated cleavage and scavenger action.

Experimental_Workflow start Start: this compound cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O) start->cocktail reaction Cleavage Reaction (2-4h at RT) cocktail->reaction evaporation Rotary Evaporation (Remove TFA) reaction->evaporation precipitation Precipitation (Add Cold Diethyl Ether) evaporation->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying centrifugation->drying analysis Analysis (HPLC, LC-MS) drying->analysis end End: Purified Ac-Asp-OH analysis->end

Caption: Experimental workflow for this compound cleavage.

References

compatibility of Ac-Asp(OtBu)-OH with other protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use and compatibility of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its protecting groups?

This compound is a derivative of the amino acid aspartic acid used in peptide synthesis.[1] It features two protecting groups:

  • N-terminal Acetyl (Ac) group: An acyl group that blocks the N-terminal α-amino group. It is generally considered a "permanent" protecting group due to its high stability under most synthesis conditions.

  • Side-chain tert-Butyl (OtBu) group: A tert-butyl ester that blocks the β-carboxyl group on the aspartic acid side chain. This is a temporary protecting group designed for removal at the end of the synthesis.

Q2: Under what conditions are the Acetyl (Ac) and tert-Butyl (OtBu) groups stable or cleaved?

  • Acetyl (Ac) group: The N-acetyl group is exceptionally stable. It is resistant to the acidic conditions used for OtBu cleavage (e.g., TFA) and the basic conditions used for Fmoc removal (e.g., piperidine). Its removal is challenging and often results in low yields; one reported method involves treatment with trifluoroacetic acid and methanol, which facilitates an acid-catalyzed nucleophilic substitution.[2]

  • tert-Butyl (OtBu) group: The OtBu group is stable to basic conditions (like 20% piperidine in DMF) but is labile to moderate-to-strong acids.[3] It is typically cleaved using a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" containing scavenger reagents to prevent side reactions.[4][5]

Q3: Is this compound compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

Yes, it is highly compatible. The Fmoc/tBu protection scheme is a cornerstone of modern SPPS. The OtBu group on the aspartic acid side chain is stable to the repeated basic treatments (piperidine) required to remove the temporary N-terminal Fmoc group during peptide elongation. The OtBu group is then removed during the final acid cleavage step along with other tBu-based side-chain protecting groups.

Q4: Which protecting groups are orthogonal to the Ac and OtBu groups?

Orthogonal protecting groups can be removed under distinct conditions without affecting others.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (piperidine). Orthogonal to both Ac and OtBu.

  • Alloc (Allyloxycarbonyl) / Allyl: Cleaved by palladium catalysts (e.g., Pd(PPh₃)₄). Orthogonal to both Ac and OtBu.

  • Cbz (Carboxybenzyl) / Z: Removed by catalytic hydrogenolysis (H₂/Pd). Orthogonal to both Ac and OtBu.

  • Mmt (Monomethoxytrityl): A highly acid-labile group that can be selectively removed with very dilute acid (e.g., 1-2% TFA in DCM) while leaving the more robust OtBu group intact. This is considered a "quasi-orthogonal" strategy based on differential acid lability.

Q5: What are the common side reactions associated with Asp(OtBu) and how can they be mitigated?

The most significant side reaction is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic succinimide intermediate. This intermediate can lead to racemization and the formation of difficult-to-separate α- and β-aspartyl peptide impurities.

  • Susceptible Sequences: This reaction is most prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.

  • Mitigation Strategies:

    • Modify Deprotection Conditions: Reduce piperidine exposure time and temperature. Adding a weak acid like 0.1 M formic acid to the piperidine solution can also suppress the side reaction.

    • Use Bulky Protecting Groups: Employing sterically larger protecting groups than OtBu, such as OMpe (3-methyl-3-pentyl) or OBno (5-n-butyl-5-nonyl), can hinder the cyclization reaction.

    • Backbone Protection: For very problematic sequences, using a dipeptide building block with a backbone protecting group, like Fmoc-Asp-(Dmb)Gly-OH, can completely prevent aspartimide formation.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Premature cleavage of the OtBu group Exposure to acidic conditions during synthesis, such as using a highly acid-labile linker or acidic additives.Ensure all synthesis steps are performed under non-acidic conditions until final cleavage. Use resins like 2-chlorotrityl chloride if protected fragments need to be cleaved under very mild acidic conditions that leave OtBu intact.
Mass peaks of +18 Da or +85 Da (piperidide) relative to the target peptide Aspartimide formation followed by hydrolysis (+18 Da) or reaction with piperidine (+85 Da).Reduce Fmoc deprotection time and/or temperature. Add 0.1 M formic acid or HOBt to the 20% piperidine/DMF deprotection solution. For highly susceptible sequences (e.g., Asp-Gly), consider using a building block with a bulkier side-chain protecting group or a backbone-protected dipeptide.
Incomplete removal of a protecting group (e.g., Mmt) without partial loss of OtBu The cleavage conditions for the targeted group are too harsh, affecting the OtBu group.Optimize the selective deprotection. For Mmt, try reducing the TFA concentration (e.g., from 2% to 1%), shortening the reaction time, or performing the deprotection at 0°C to increase selectivity over OtBu.
Difficulty removing the N-terminal Acetyl group The Acetyl group is chemically very robust and not designed for easy removal.This is expected behavior. If removal is absolutely necessary, attempt deacetylation with a mixture of trifluoroacetic acid and methanol. Be aware that this method may have low efficiency and can cause peptide bond cleavage.

Protecting Group Compatibility Data

The following table summarizes the cleavage conditions for common protecting groups and their compatibility with the Ac and OtBu groups present in this compound.

Protecting GroupChemical ClassCleavage Reagent(s)Typical ConditionsCompatibility with this compound
Acetyl (Ac) AcylTFA / MethanolRoom temperature, hoursNative Group
tert-Butyl (OtBu) tert-Butyl EsterTrifluoroacetic Acid (TFA)95% TFA with scavengers, 1-3 hNative Group
Fmoc FluorenylmethanePiperidine20% Piperidine in DMF, 5-20 minOrthogonal (Stable)
Boc tert-Butyl CarbamateTrifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 minIncompatible (Labile)
Cbz (Z) Benzyl CarbamateH₂ / Palladium CatalystH₂, Pd/C, Methanol or THFOrthogonal (Stable)
Alloc Allyl CarbamatePd(0) CatalystPd(PPh₃)₄, Phenylsilane in DCMOrthogonal (Stable)
Trityl (Trt) Trityl Ether/AmineDilute Acid25-50% Acetic Acid or 1-5% TFASelectively Labile
Mmt MethoxytritylVery Dilute Acid1% TFA in DCM, 5-30 minSelectively Labile

Key Experimental Protocol

Selective On-Resin Deprotection of a Mmt Group in the Presence of this compound

This protocol describes the removal of a Monomethoxytrityl (Mmt) group from a lysine side chain in a peptide that also contains an this compound residue, demonstrating selective deprotection based on differential acid lability.

Materials:

  • Peptide-resin containing both Lys(Mmt) and Ac-Asp(OtBu) residues.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Pyridine or 2,6-Lutidine.

  • N,N-Dimethylformamide (DMF).

  • Methanol (MeOH).

  • Sintered glass funnel and reaction vessel.

Procedure:

  • Resin Swelling: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Swell the resin in DCM for 20-30 minutes.

  • Preparation of Deprotection Solution: Prepare a fresh solution of 1% TFA (v/v) in DCM. For every 10 mL of this solution, add 2% pyridine or lutidine (v/v) as a base scavenger to neutralize the TFA after the reaction.

  • Mmt Cleavage:

    • Drain the DCM from the swollen resin.

    • Add the 1% TFA deprotection solution to the resin (approx. 10 mL per gram of resin).

    • Gently agitate the resin at room temperature. The resin will typically turn a bright yellow color due to the formation of the Mmt cation.

    • Monitor the reaction by taking a small sample of resin every 2-3 minutes, washing it, and performing a colorimetric test (e.g., Kaiser test on a secondary amine if applicable after derivatization) or by cleaving a small amount for LC-MS analysis. The reaction is typically complete within 30 minutes.

  • Washing:

    • Drain the deprotection solution from the resin.

    • Immediately wash the resin thoroughly to remove all traces of acid and the cleaved Mmt cation. A typical washing sequence is:

      • DCM (3x)

      • 10% Pyridine in DMF (2x, to ensure neutralization)

      • DMF (3x)

      • DCM (3x)

      • MeOH (2x)

  • Drying: Dry the resin under a high vacuum for several hours before proceeding with the next synthetic step (e.g., side-chain modification at the deprotected lysine).

Visualizations

Protecting Group Orthogonality Map

G cluster_main This compound cluster_orthogonal Orthogonal Groups cluster_selective Selectively Labile Groups cluster_incompatible Incompatible Group main This compound ac_group N-Ac main->ac_group N-Terminus otbu_group Side-Chain OtBu main->otbu_group Side-Chain fmoc Fmoc alloc Alloc / Allyl cbz Cbz (Z) mmt Mmt trt Trt boc Boc otbu_group->boc Cleaved under similar conditions fmoc->main 20% Piperidine (Base) alloc->main Pd(0) Catalyst cbz->main H₂ / Pd mmt->main 1% TFA (Mild Acid) trt->main 2-5% TFA (Mild Acid) boc->main 25-50% TFA (Strong Acid)

Caption: Orthogonality of protecting groups relative to this compound.

Experimental Workflow: Selective Mmt Deprotection

workflow arrow start Start: Lys(Mmt)-Peptide-Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Add 1% TFA in DCM (Agitate 5-30 min) swell->deprotect wash_dcm 3. Wash with DCM deprotect->wash_dcm neutralize 4. Wash with Base (e.g., 10% Pyridine/DMF) wash_dcm->neutralize wash_final 5. Wash with DMF & DCM neutralize->wash_final end End: Lys(H)-Peptide-Resin wash_final->end

Caption: Workflow for selective on-resin Mmt group removal.

References

Technical Support Center: Optimizing Reaction Conditions for Ac-Asp(OtBu)-OH in Solution Phase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solution-phase synthesis of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis and optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound in solution phase?

A1: There are two primary routes for the synthesis of this compound in solution:

  • Acetylation of H-Asp(OtBu)-OH: This involves the N-acetylation of L-aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH) using an acetylating agent like acetic anhydride in the presence of a base.

  • tert-Butylation of Ac-Asp-OH: This route starts with N-acetyl-L-aspartic acid (Ac-Asp-OH) and selectively esterifies the β-carboxylic acid with a tert-butyl group, often using isobutylene and an acid catalyst.

Q2: What is the most critical side reaction to be aware of during the synthesis and handling of this compound?

A2: The most significant side reaction is the formation of aspartimide. This occurs when the nitrogen of the peptide backbone attacks the carbonyl group of the β-tert-butyl ester, forming a cyclic imide. This reaction is particularly favored under basic conditions and can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization.[1] While more commonly discussed in the context of solid-phase peptide synthesis (SPPS), the underlying chemical instability is relevant in solution-phase chemistry as well.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored by several standard laboratory techniques:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for structural confirmation.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If in solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided.[3]

Q5: In which solvents is this compound soluble?

A5: this compound has good solubility in dimethyl sulfoxide (DMSO).[2] It has limited solubility in a 1:1 mixture of DMSO and phosphate-buffered saline (PBS, pH 7.2). For experiments requiring aqueous solutions, preparing a concentrated stock in DMSO and then diluting into the aqueous buffer is a common practice.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction during acetylation or tert-butylation.- Extend the reaction time and continue to monitor by TLC or LC-MS.- Increase the equivalents of the acetylating agent or isobutylene.- Ensure the catalyst (if used) is active and present in the correct amount.
Decomposition of the product during workup or purification.- Avoid strongly acidic or basic conditions during aqueous workup.- Use a mild base like sodium bicarbonate for neutralization.- Purify the product quickly after the reaction is complete.
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of aspartimide and its byproducts.- If using a base, opt for a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) instead of stronger bases.- Maintain a low reaction temperature to minimize side reactions.- In peptide synthesis contexts, adding a small amount of an organic acid like formic acid to the reaction mixture has been shown to suppress aspartimide formation.
Incomplete acetylation leading to residual H-Asp(OtBu)-OH.- Increase the equivalents of the acetylating agent.- Ensure the reaction goes to completion as monitored by TLC (ninhydrin staining can detect the free amine).
Di-tert-butylation or esterification at the α-carboxyl group.- Carefully control the stoichiometry of isobutylene and the reaction time.- A patent for a similar process suggests that pH control during workup can separate di-esterified and mono-esterified products.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent system. A method for the purification of the related Fmoc-Asp(OtBu)-OH involves heating in toluene followed by cooling.
Oily product that is difficult to handle.- Attempt to precipitate the product from a solution by adding a non-polar solvent like cold diethyl ether.
Hydrolysis of the tert-Butyl Ester Exposure to strong acidic conditions during workup or purification.- Use dilute acid for pH adjustment and perform extractions quickly at low temperatures.- Avoid using silica gel for chromatography if the product is highly acid-sensitive; consider neutral alumina.

Experimental Protocols

Protocol 1: Acetylation of H-Asp(OtBu)-OH

This protocol outlines a general procedure for the N-acetylation of L-aspartic acid β-tert-butyl ester.

Materials:

  • H-Asp(OtBu)-OH

  • Acetic anhydride

  • Diisopropylethylamine (DIEA) or a similar non-nucleophilic base

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve H-Asp(OtBu)-OH (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIEA (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound

This protocol provides a general guideline for the purification of the final product.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvents for elution (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Prepare a silica gel column in the desired solvent system (e.g., 20% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the elution solvent or DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 20% to 60% ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO100 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.50 mg/mL

Table 2: Key Physicochemical Properties of this compound

PropertyValueReference
CAS Number117833-18-8
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
AppearanceWhite to off-white solid

Visualizations

experimental_workflow cluster_acetylation Route 1: Acetylation cluster_tert_butylation Route 2: tert-Butylation cluster_workup Workup & Purification A1 H-Asp(OtBu)-OH A2 Dissolve in DCM A1->A2 A3 Add DIEA & Acetic Anhydride at 0°C A2->A3 A4 Reaction at RT (2-4h) A3->A4 W1 Aqueous Workup (Mild Acid/Base) A4->W1 B1 Ac-Asp-OH B2 Suspend in DCM B1->B2 B3 Add Isobutylene & Acid Catalyst B2->B3 B4 Reaction under pressure B3->B4 B4->W1 P1 Column Chromatography W1->P1 P2 Recrystallization/Precipitation W1->P2 F1 Pure this compound P1->F1 P2->F1

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impure Product Q1 Check for Aspartimide Formation (LC-MS) Start->Q1 S1 - Use weaker base - Lower reaction temp. - Add acidic additive Q1->S1 Yes Q2 Incomplete Reaction? (TLC/LC-MS) Q1->Q2 No S2 - Extend reaction time - Increase reagent equivalents Q2->S2 Yes Q3 Product Decomposition? (Acid/Base Sensitive) Q2->Q3 No S3 - Mild workup conditions - Rapid purification Q3->S3 Yes

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

Ac-Asp(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, high-yield target peptides. This guide provides an objective comparison between two aspartic acid derivatives, Ac-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH, highlighting their distinct applications, performance characteristics, and the experimental considerations for their use. While both molecules share the same side-chain protection, their N-terminal protecting groups dictate their fundamentally different roles in peptide synthesis.

Core Functional Differences

The primary distinction between this compound and Fmoc-Asp(OtBu)-OH lies in the nature of their α-amino protecting groups: the acetyl (Ac) group and the fluorenylmethyloxycarbonyl (Fmoc) group, respectively.

  • Fmoc-Asp(OtBu)-OH is utilized for the incorporation of aspartic acid residues within a peptide sequence. The Fmoc group is a temporary, base-labile protecting group that is removed at the beginning of each synthesis cycle to allow for the coupling of the subsequent amino acid.[1][2]

  • This compound is employed to introduce an N-terminally acetylated aspartic acid residue at the beginning of a peptide chain. The acetyl group is a permanent modification that is not removed during the synthesis or final cleavage steps.[3][4] N-terminal acetylation is often performed to increase the stability of peptides against enzymatic degradation.[3]

Performance and Application Comparison

The choice between these two derivatives is dictated by the desired final peptide structure. The following table summarizes their key characteristics and applications.

FeatureThis compoundFmoc-Asp(OtBu)-OH
Primary Function Introduction of an N-terminal acetylated Asp residueIntroduction of an internal Asp residue
Nα-Protecting Group Acetyl (Ac)Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Not removed (permanent modification)20% Piperidine in DMF (repeated at each cycle)
Susceptibility to Aspartimide Formation Low (as the terminal residue, it is not subjected to repeated piperidine treatments after incorporation)High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences, due to repeated exposure to piperidine during Fmoc deprotection of subsequent amino acids.
Key Advantage Increases peptide stability and mimics native protein structures.Standard and widely used for incorporating Asp in Fmoc-SPPS.
Primary Disadvantage Limited to the N-terminus of the peptide.Prone to the formation of aspartimide-related impurities, which can lead to racemization and purification challenges.

Chemical Structures and Synthesis Workflow

The distinct roles of this compound and Fmoc-Asp(OtBu)-OH in SPPS are visually represented in their chemical structures and the synthesis workflow.

Chemical Structures cluster_ac This compound cluster_fmoc Fmoc-Asp(OtBu)-OH Ac_Asp Ac_Asp Fmoc_Asp Fmoc_Asp

Figure 1. Chemical structures of this compound and Fmoc-Asp(OtBu)-OH.

The logical flow of incorporating these amino acid derivatives in an SPPS workflow highlights their different points of use.

SPPS_Workflow cluster_ac This compound Workflow cluster_fmoc Fmoc-Asp(OtBu)-OH Workflow start_ac Start with Resin couple_ac Couple this compound start_ac->couple_ac deprotect_next Fmoc Deprotection of next AA couple_next Couple next Fmoc-AA-OH couple_ac->couple_next final_cleavage_ac Final Cleavage couple_next->final_cleavage_ac acetylated_peptide N-terminally Acetylated Peptide final_cleavage_ac->acetylated_peptide start_fmoc Start with Peptide-Resin deprotect_fmoc Fmoc Deprotection start_fmoc->deprotect_fmoc couple_fmoc Couple Fmoc-Asp(OtBu)-OH deprotect_fmoc->couple_fmoc wash_fmoc Wash couple_fmoc->wash_fmoc deprotect_next_fmoc Fmoc Deprotection of Asp wash_fmoc->deprotect_next_fmoc couple_next_fmoc Couple next Fmoc-AA-OH deprotect_next_fmoc->couple_next_fmoc final_cleavage_fmoc Final Cleavage couple_next_fmoc->final_cleavage_fmoc internal_asp_peptide Peptide with Internal Asp final_cleavage_fmoc->internal_asp_peptide

Figure 2. Simplified SPPS workflows for this compound and Fmoc-Asp(OtBu)-OH.

The Challenge of Aspartimide Formation with Fmoc-Asp(OtBu)-OH

A significant consideration when using Fmoc-Asp(OtBu)-OH is the risk of aspartimide formation. This side reaction occurs during the piperidine-mediated Fmoc deprotection steps, where the backbone amide nitrogen attacks the side-chain ester, forming a succinimide intermediate. This intermediate can then be opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide, the undesirable β-aspartyl peptide, and their racemized forms. This side reaction is particularly prevalent in sequences where aspartic acid is followed by amino acids with small side chains, such as glycine, asparagine, or serine.

Aspartimide_Formation Peptide_Resin Peptide-Asp(OtBu)-Gly-Resin Piperidine 20% Piperidine in DMF Peptide_Resin->Piperidine Fmoc Deprotection Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide (Impurity) Aspartimide->Beta_Peptide Ring Opening Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization & Ring Opening

Figure 3. Pathway of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation when using Fmoc-Asp(OtBu)-OH include the use of bulkier side-chain protecting groups (e.g., OMpe, OBno), the addition of HOBt to the piperidine solution, or the use of modified dipeptides.

Experimental Protocols

The following are generalized protocols for the use of this compound and Fmoc-Asp(OtBu)-OH in manual SPPS. Conditions may need to be optimized based on the specific peptide sequence and scale.

Protocol 1: Incorporation of this compound as the N-terminal Residue
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling (if applicable): If this compound is not the first residue, proceed with standard Fmoc-SPPS cycles until the desired chain length is achieved.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of this compound:

    • Prepare a solution of this compound (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.

Protocol 2: Incorporation of an Internal Fmoc-Asp(OtBu)-OH Residue
  • Resin Swelling and Initial Cycles: Swell the resin and perform standard Fmoc-SPPS cycles for the preceding amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU/HOBt) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times).

  • Continuation of Synthesis: Repeat the Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Final Cleavage: Once the full peptide is assembled, perform the final cleavage and deprotection as described in Protocol 1.

Conclusion

References

A Head-to-Head Comparison: Ac-Asp(OtBu)-OH Versus Traditional Acetylating Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide modification, the choice of acetylating agent is a critical decision that can significantly impact yield, purity, and biological activity. This guide provides an objective comparison between the use of the pre-acetylated building block, Ac-Asp(OtBu)-OH, and traditional on-resin acetylation methods, supported by experimental data and detailed protocols.

N-terminal acetylation is a common and often essential modification in peptide synthesis. It serves to neutralize the positive charge of the N-terminal amine, which can enhance the peptide's stability against enzymatic degradation by aminopeptidases and often mimics the natural structure of proteins, potentially improving biological activity.[1][2] While the goal is straightforward, the method of achieving it presents a choice: incorporate an acetylated amino acid building block directly or perform an acetylation step on the resin-bound peptide. This guide explores the advantages and disadvantages of using this compound, an N-acetylated and side-chain protected aspartic acid residue, in comparison to common acetylating agents like acetic anhydride.

Performance Comparison at a Glance

FeatureThis compoundOn-Resin Acetylation (e.g., Acetic Anhydride)
Point of Acetylation Incorporated during solid-phase peptide synthesis (SPPS)Post-synthesis modification on the fully assembled peptide
Selectivity High (acetylation is pre-defined on the specific amino acid)Can be less selective, potential for side-chain acetylation if not properly protected
Efficiency Dependent on the coupling efficiency of the acetylated amino acidGenerally high and rapid reaction
Potential for Side Reactions Minimal risk of side reactions related to the acetylation step itself during SPPSRisk of acetylating other nucleophilic groups (e.g., Lys side chains if unprotected), potential for diacetylation
Workflow Complexity Simplifies the post-synthesis workflow by eliminating a separate acetylation stepAdds an additional step to the synthesis protocol
Cost Generally higher cost for the specialized building blockLower reagent cost

Delving into the Details: A Comparative Analysis

This compound is an amino acid building block that has been utilized in the synthesis of specific peptide substrates and inhibitors for enzymes like caspase-3 and -7, as well as HIV integrase.[3][4] Its primary advantage lies in the strategic placement of the acetyl group before the peptide is even assembled. This "pre-acetylation" strategy offers a high degree of control and can circumvent some of the challenges associated with post-synthesis modifications.

On-resin acetylation, typically performed using acetic anhydride in a solvent like N,N-dimethylformamide (DMF) with a base such as pyridine or diisopropylethylamine (DIPEA), is a widely used and cost-effective method.[2] However, the reactivity of acetic anhydride can sometimes lead to non-specific acetylation if other nucleophilic residues, such as lysine or ornithine, are not adequately protected.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, here are detailed experimental protocols for both methods.

Protocol 1: Incorporation of this compound during SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF. Add DIPEA or Collidine (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin and allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance from the acetyl group, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.

  • Continuation of Synthesis: Proceed with the coupling of the next amino acid in the sequence.

Protocol 2: On-Resin N-terminal Acetylation

This protocol is performed after the final amino acid has been coupled and the N-terminal Fmoc group has been removed.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Acetylation solution: 10% Acetic Anhydride in DMF

  • Base: Pyridine or Diisopropylethylamine (DIPEA) (optional, can be included in the acetylation solution)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF as described in Protocol 1.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Acetylation Reaction: Add the acetylation solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio) to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times).

  • Confirmation of Acetylation: Perform a Kaiser test. A negative result (yellow) indicates that the acetylation is complete.

  • Peptide Cleavage: The acetylated peptide is now ready for cleavage from the resin and subsequent purification.

Visualizing the Workflow

To better illustrate the differences in the experimental workflows, the following diagrams created using the DOT language are provided.

AcetylationWorkflows cluster_0 Method 1: Using this compound cluster_1 Method 2: On-Resin Acetylation A1 Start SPPS A2 Couple Amino Acids A1->A2 A3 Couple this compound A2->A3 At desired position A4 Continue SPPS A3->A4 A5 Cleavage & Purification A4->A5 B1 Start SPPS B2 Couple All Amino Acids B1->B2 B3 N-terminal Fmoc Deprotection B2->B3 B4 On-Resin Acetylation (e.g., Acetic Anhydride) B3->B4 B5 Cleavage & Purification B4->B5

Caption: Comparative workflows for peptide acetylation.

Logical Decision Pathway for Choosing an Acetylation Method

The selection of an appropriate acetylation strategy depends on several factors. The following decision pathway can guide researchers in making an informed choice.

DecisionPathway Start Need to Acetylate a Peptide? Q1 Is the target peptide prone to side reactions with acetylating agents? Start->Q1 A1_Yes Use this compound or other pre-acetylated building block Q1->A1_Yes Yes A1_No Consider On-Resin Acetylation Q1->A1_No No Q2 Is cost a primary concern? A1_No->Q2 A2_Yes On-Resin Acetylation is likely more economical Q2->A2_Yes Yes A2_No Both methods are viable options. Consider workflow simplicity. Q2->A2_No No Q3 Is simplifying the post-synthesis workflow a priority? A2_No->Q3 A3_Yes Using a pre-acetylated building block eliminates a reaction step Q3->A3_Yes Yes A3_No On-Resin Acetylation is a well-established and effective method Q3->A3_No No

Caption: Decision pathway for acetylation strategy.

References

A Comparative Guide to N-Terminal Capping Agents: Exploring Alternatives to Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the effective capping of unreacted N-termini is a critical step to minimize deletion sequences and enhance the purity of the final peptide product. While Ac-Asp(OtBu)-OH presents a specialized option for introducing an acidic residue at the N-terminus, a comprehensive evaluation of its performance against more conventional capping agents is essential for informed methodology selection.

This guide provides an objective comparison of this compound with common alternatives for N-terminal capping. The performance of these agents is evaluated based on available experimental data, focusing on capping efficiency and the impact on final peptide purity. Detailed experimental protocols are provided to facilitate the practical application of these methods.

Performance Comparison of N-Terminal Capping Agents

The selection of an appropriate N-terminal capping agent is crucial for preventing the formation of deletion-sequence-related impurities, which can be challenging to remove during purification. The ideal capping agent should react quickly and completely with unreacted terminal amino groups without causing side reactions.

While direct, head-to-head quantitative comparisons of this compound with all common capping agents are not extensively documented in a single study, the following table summarizes the performance characteristics based on established knowledge and available data for individual agents. Acetic anhydride is the most widely used and well-documented capping agent, serving as a benchmark for comparison.

Capping AgentTypical ReagentsReported Capping EfficiencyImpact on Peptide PurityKey AdvantagesPotential Disadvantages
This compound This compound, Coupling agent (e.g., HBTU/HATU), Base (e.g., DIPEA)High (inferred from high N-cap preference of Asp)Can introduce a specific negative charge upon deprotectionIntroduces a functional acidic residue; High N-capping preference of Asp suggests efficient reaction.Higher cost; Requires standard coupling conditions which may be slower than anhydride-based capping.
Acetic Anhydride Acetic Anhydride, Base (Pyridine or DIPEA)>99% (when used in sufficient excess)Generally high; effectively minimizes deletion sequences.[1]Low cost, rapid reaction, high efficiency.[1]Can lead to side reactions with sensitive residues (e.g., acetylation of Arg side chain); Pyridine has a strong odor.[1]
Propionic Anhydride Propionic Anhydride, Base (Pyridine or DIPEA)High (similar to acetic anhydride)Similar to acetic anhydrideAn alternative when acetic anhydride is unavailable or to introduce a different acyl group.Less commonly used and documented than acetic anhydride.
Benzoic Anhydride Benzoic Anhydride, Base (Pyridine or DIPEA)HighEffective in preventing deletion sequencesIntroduces a bulky, hydrophobic benzoyl group.May alter the physicochemical properties of the peptide more significantly than smaller acyl groups.

Experimental Protocols

Detailed and reproducible protocols are fundamental to achieving successful N-terminal capping. The following sections provide methodologies for the capping agents discussed.

Protocol 1: N-Terminal Capping with this compound

This protocol outlines the procedure for capping the N-terminus of a resin-bound peptide with N-Acetyl-L-aspartic acid β-tert-butyl ester. This method utilizes standard peptide coupling reagents.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

  • Resin Washing: Following the final Fmoc deprotection and subsequent washing steps of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x volume for 2 minutes each).

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Capping Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete capping reaction.

    • If the Kaiser test is positive, continue the reaction for another hour and re-test.

  • Post-Capping Wash:

    • Once the reaction is complete, drain the capping solution.

    • Wash the resin thoroughly with DMF (3 x volume), followed by DCM (3 x volume), and finally with DMF (3 x volume) to remove any residual reagents.

  • Drying: Dry the capped peptide-resin under vacuum.

Protocol 2: N-Terminal Capping with Acetic Anhydride and Pyridine

This is a widely used and cost-effective method for N-terminal acetylation.[2][3]

Materials:

  • Peptide-resin with a free N-terminus

  • Acetic Anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Washing: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x volume for 2 minutes each).

  • Preparation of Capping Solution: Prepare a fresh capping solution by combining acetic anhydride and pyridine in DMF. A common composition is a 1:1 mixture of acetic anhydride and pyridine in DMF (e.g., 1 mL acetic anhydride, 1 mL pyridine in 8 mL DMF). A 3:2 ratio of acetic anhydride to pyridine is also commonly used.

  • Capping Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the capping solution to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

  • Monitoring the Reaction: Perform a Kaiser test. A negative result confirms complete capping.

  • Post-Capping Wash:

    • Drain the capping solution.

    • Wash the resin extensively with DMF (5 x volume) to ensure complete removal of the capping reagents.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the processes involved in peptide synthesis and capping.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_capping N-Terminal Capping Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Amino_Acid_Coupling Washing2 Washing (DMF) Amino_Acid_Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Incomplete_Coupling Incomplete Coupling Kaiser_Test->Incomplete_Coupling Positive Complete_Coupling Complete Coupling Kaiser_Test->Complete_Coupling Negative Incomplete_Coupling->Amino_Acid_Coupling Recouple Final_Fmoc_Deprotection Final Fmoc Deprotection Complete_Coupling->Final_Fmoc_Deprotection Repeat Cycle for all Amino Acids Washing3 Washing (DMF) Final_Fmoc_Deprotection->Washing3 Capping Capping Reaction (e.g., this compound or Acetic Anhydride) Washing3->Capping Washing4 Washing (DMF, DCM) Capping->Washing4 Cleavage Cleavage from Resin & Side-Chain Deprotection Washing4->Cleavage Purification Purification (HPLC) Cleavage->Purification

Fig 1. General workflow for SPPS and N-terminal capping.

Capping_Decision_Tree Start Need for N-Terminal Capping? No_Capping Proceed to Cleavage Start->No_Capping No Capping_Required Capping Required Start->Capping_Required Yes Goal What is the primary goal? Capping_Required->Goal Neutral_Cap Neutral Cap for Purity Goal->Neutral_Cap Purity Enhancement Functional_Cap Introduce Functional Group Goal->Functional_Cap Functionality Acetic_Anhydride Use Acetic Anhydride Neutral_Cap->Acetic_Anhydride Propionic_Anhydride Use Propionic Anhydride Neutral_Cap->Propionic_Anhydride Ac_Asp_OtBu Use this compound Functional_Cap->Ac_Asp_OtBu Introduce Negative Charge

Fig 2. Decision tree for selecting an N-terminal capping agent.

Signaling Pathways and Applications

N-terminal modification of peptides can significantly influence their biological activity and interaction with cellular components. N-terminal acetylation, for instance, is a common post-translational modification that can affect protein stability and function. The introduction of an acidic residue like aspartic acid via capping with this compound can mimic phosphorylation or introduce a negative charge that may be crucial for interactions within signaling pathways.

Signaling_Pathway cluster_peptide N-Terminally Capped Peptide cluster_cell Cellular Interaction Peptide Peptide with N-terminal Acidic Cap (e.g., Acetyl-Asp) Receptor Cell Surface Receptor Peptide->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation

Fig 3. A hypothetical signaling pathway modulated by an N-terminally capped peptide.

Conclusion

The choice of an N-terminal capping agent in solid-phase peptide synthesis is a critical decision that impacts the purity and potentially the biological function of the final product. Acetic anhydride remains the gold standard for achieving a simple, neutral cap with high efficiency and low cost. However, for applications requiring the introduction of a specific functionality, such as a negative charge, this compound offers a valuable alternative. While direct quantitative comparisons are sparse, the high N-capping preference of aspartic acid suggests that it can be an effective capping reagent when used with standard coupling protocols. Researchers should select the most appropriate capping strategy based on the specific requirements of their peptide, considering factors such as desired purity, cost, and the need for N-terminal functionalization.

References

A Comparative Guide to the Validation of Peptides Containing Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of the final product is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of peptide sequences containing N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). This compound is a crucial building block in the synthesis of various therapeutic and research peptides, including caspase and HIV integrase inhibitors.[1] However, its incorporation, particularly using the standard Fmoc-Asp(OtBu)-OH precursor in solid-phase peptide synthesis (SPPS), presents a significant challenge: the formation of aspartimide-related impurities.[2][3]

This guide offers a detailed examination of the alternatives to mitigate this side reaction, presents quantitative data on their effectiveness, and provides robust experimental protocols for the thorough validation of your synthesized peptide.

Mitigating Aspartimide Formation: A Comparative Analysis of Protected Aspartic Acid Derivatives

The primary issue with using Fmoc-Asp(OtBu)-OH in SPPS is its susceptibility to aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[2][4] This occurs due to the repeated exposure to the basic conditions of Fmoc deprotection. To address this, several alternative protected aspartic acid derivatives have been developed.

A key alternative is the use of a backbone protection strategy with Fmoc-Asp(ODmb)-OH, where the 2,4-dimethoxybenzyl (Dmb) group protects the backbone amide nitrogen of the following amino acid, sterically hindering the cyclization reaction that leads to aspartimide formation. More recently, bulky ester side-chain protecting groups, such as 5-n-butyl-5-nonyl ester (OBno), have proven highly effective at suppressing this side reaction.

Below is a summary of the performance differences between these strategies:

ParameterFmoc-Asp(OtBu)-OHFmoc-Asp(ODmb)-OHFmoc-Asp(OBno)-OH
Primary Function Side-chain carboxyl protectionBackbone amide protectionBulky side-chain carboxyl protection
Prevention of Aspartimide Formation Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.Highly effective at preventing aspartimide formation.Extremely effective in minimizing aspartimide by-products.
Cleavage Conditions Cleaved with strong acids (e.g., high concentration of TFA).The Dmb group is also cleaved under standard TFA cleavage conditions.Cleaved under standard TFA cleavage conditions.
Coupling Efficiency Generally good coupling efficiency.Can sometimes exhibit slightly slower coupling kinetics due to steric hindrance.Couples easily with no reported formation of alkylation by-products.
Racemization Risk Aspartimide formation can lead to racemization at the α-carbon.Significantly reduces the risk of racemization.Leads to low D-Aspartate values, indicating improved chiral stability.
Cost-Effectiveness Generally more cost-effective.The dipeptide building block is typically more expensive.Generally more expensive than Fmoc-Asp(OtBu)-OH.

Quantitative Comparison of Aspartimide Formation:

The following table presents data on the extent of aspartimide-related byproduct formation for different protecting groups in the model peptide scorpion toxin II (VKDGYI), which is highly susceptible to this side reaction at the Asp-Gly sequence.

Protecting GroupAspartimide-Related Byproducts (%)
Fmoc-Asp(OtBu)-OHHigh
Fmoc-Asp(OMpe)-OHSignificantly reduced compared to OtBu
Fmoc-Asp(OBno)-OHAlmost undetectable

Data adapted from comparative studies.

Experimental Protocols for Peptide Validation

Accurate and thorough validation is essential to confirm the identity, purity, and structural integrity of a synthesized peptide containing this compound. The following are detailed protocols for key analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Asp(OtBu)

This protocol outlines the general steps for incorporating an Asp(OtBu) residue into a peptide sequence using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Continue the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and a non-nucleophilic base such as DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) by treating the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Acetylation N-terminal Acetylation Repeat->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the standard method for determining the purity of a synthetic peptide.

  • Column: C18 reverse-phase column (e.g., 4.6 mm internal diameter).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a common starting point and can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).

  • Sample Preparation: Dissolve the lyophilized peptide in mobile phase A at a concentration of approximately 1 mg/mL and inject 10-20 µL.

  • Data Interpretation: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A successful synthesis should yield a crude product with a high percentage of the target peptide.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm that the correct peptide has been synthesized by verifying its molecular weight.

  • Ionization Source: Electrospray ionization (ESI) is typically used for peptides.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is suitable.

  • Mode: Positive ion mode.

  • Sample Preparation: The peptide sample can be introduced directly via infusion or online coupled with an HPLC system (LC-MS). For direct infusion, dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.

  • Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the calculated molecular weight of the target peptide. The presence of multiple charge states is common for peptides in ESI-MS.

cluster_Validation Peptide Validation Workflow Crude_Peptide Crude Peptide Product RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry Analysis Crude_Peptide->MS NMR NMR Spectroscopy (Optional) Crude_Peptide->NMR Purity Purity Assessment RP_HPLC->Purity Identity Identity Confirmation MS->Identity Structure Structural Elucidation NMR->Structure

Caption: Experimental workflow for the validation of a synthesized peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While HPLC and MS confirm purity and identity, NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an initial assessment of the sample's purity and the dispersion of signals.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the peptide's three-dimensional structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Interpretation: The analysis of 2D NMR spectra allows for the sequential assignment of resonances and the determination of the peptide's secondary and tertiary structure.

Conclusion

The successful synthesis and validation of peptides containing this compound require careful consideration of potential side reactions and the application of rigorous analytical techniques. While Fmoc-Asp(OtBu)-OH remains a widely used and cost-effective building block, for sequences prone to aspartimide formation, the use of alternatives such as Fmoc-Asp(ODmb)-OH or Fmoc-Asp(OBno)-OH is strongly recommended to ensure higher purity and yield of the target peptide. The detailed experimental protocols provided in this guide for RP-HPLC, Mass Spectrometry, and NMR spectroscopy offer a robust framework for the comprehensive validation of your synthesized peptides, ensuring their quality and suitability for research and drug development applications.

References

A Comparative Guide to the Analytical Characterization of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-aspartic acid β-tert-butyl ester, or Ac-Asp(OtBu)-OH, is a critical protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[1] Ensuring its purity and structural integrity is paramount for the successful synthesis of target peptides and the reliability of downstream applications in research and drug development. This guide provides an objective comparison of mass spectrometry and other key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and supporting data.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthetic peptides and their building blocks.[2] For this compound, Electrospray Ionization (ESI) is the preferred soft ionization technique, as it minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[3]

Expected Fragmentation Pattern

The molecular weight of this compound is 231.25 g/mol .[4][5] In positive-ion ESI-MS, the molecule is typically observed as the protonated species, [M+H]⁺, at an m/z of approximately 232.2. Collision-induced dissociation (CID) of this precursor ion yields a predictable fragmentation pattern primarily driven by the lability of the tert-butyl protecting group.

Key fragmentation pathways include:

  • Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl ester, resulting in a highly stable fragment ion at m/z 176.2 . This is a hallmark of tert-butyl protected acids.

  • Loss of Water: Dehydration can lead to a fragment ion at m/z 214.2 ([M+H - 18]⁺).

  • Loss of the Acetyl Group: Cleavage of the N-terminal acetyl group as ketene (C₂H₂O, 42 Da) can produce a fragment at m/z 190.2 ([M+H - 42]⁺).

  • Loss of Carboxylic Acid Group: Decarboxylation of the free acid can result in a fragment at m/z 187.2 ([M+H - 45]⁺).

G cluster_frags Primary Fragments M This compound [M+H]⁺ m/z 232.2 F1 [M+H - C₄H₈]⁺ m/z 176.2 M->F1 - 56 Da (Isobutylene) F2 [M+H - H₂O]⁺ m/z 214.2 M->F2 - 18 Da (Water) F3 [M+H - C₂H₂O]⁺ m/z 190.2 M->F3 - 42 Da (Ketene)

Figure 1: Proposed ESI-MS fragmentation pathway for this compound.

Comparison of Analytical Techniques

While mass spectrometry provides essential structural data, it is often combined with chromatographic techniques for a complete purity profile. High-Performance Liquid Chromatography (HPLC) is the industry standard for separating impurities from the main compound. The hyphenated technique, LC-MS, combines the separation power of HPLC with the detection specificity of MS, offering the most comprehensive analysis.

Below is a comparison of Direct Infusion Mass Spectrometry, Reversed-Phase HPLC with UV detection (RP-HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Direct Infusion MS RP-HPLC-UV LC-MS
Primary Purpose Molecular weight confirmation and structural elucidation.Purity assessment and quantification of impurities.Simultaneous separation, identification, and quantification of the main compound and impurities.
Information Obtained Mass-to-charge ratio (m/z), fragmentation patterns.Retention time, peak area (% purity), detection of UV-active impurities.Retention time, m/z of all separated components, structural data for each peak.
Resolution of Impurities None. Cannot distinguish isomers or isobars without prior separation.High. Can separate structurally similar impurities (e.g., diastereomers, deletion sequences).Very High. Separates impurities chromatographically and identifies them by mass.
Sensitivity (Typical) Picomole to femtomole range.Limit of Detection (LOD): ~0.05% Limit of Quantification (LOQ): ~0.15%High. Combines chromatographic concentration with sensitive MS detection.
Sample Throughput High (minutes per sample).Moderate (15-40 minutes per sample).Moderate (dependent on chromatographic runtime).
Key Limitation Provides no information on sample purity or isomeric composition.Co-eluting impurities are not detected; provides no mass information.Signal suppression can occur; mobile phase choice is critical (formic acid preferred over TFA).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. The following protocols provide a starting point for the characterization of this compound.

Protocol 1: LC-MS Analysis

This method is ideal for the simultaneous separation and identification of this compound and any process-related impurities.

  • Sample Preparation:

    • Dissolve the this compound sample in a solution of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • System: UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: As per instrument recommendation.

    • Data Acquisition: Perform a full MS scan and data-dependent MS/MS on the most abundant ions to collect fragmentation data.

Protocol 2: RP-HPLC with UV Detection

This protocol is a robust method for routine purity analysis and quantification.

  • Sample Preparation:

    • Prepare the sample as described in the LC-MS protocol, using Mobile Phase A as the diluent if possible to avoid peak distortion.

  • Instrumentation:

    • System: HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 65% B over 30 minutes.

    • Detection: UV at 210-220 nm (for the amide bond).

Analytical Workflow and Logic

An integrated analytical approach ensures a thorough characterization of the protected amino acid, from initial purity checks to detailed structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in ACN/H₂O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC LC Separation (RP-C18) Filter->LC UV UV Detection (Purity %) LC->UV Split 1 MS Mass Spectrometry (Identity & Structure) LC->MS Split 2 Report Comprehensive Report (Purity + Identity) UV->Report MS->Report

Figure 2: Integrated LC-MS workflow for peptide building block analysis.

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. While RP-HPLC-UV is a robust and reliable method for determining purity, it lacks the ability to identify unknown impurities. Direct infusion mass spectrometry is a rapid way to confirm molecular weight but provides no information on purity. The combination of these techniques in an LC-MS workflow provides the most complete analytical picture, enabling the separation of impurities by chromatography and their subsequent identification by mass spectrometry. This integrated strategy is essential for ensuring the quality of raw materials used in peptide synthesis, ultimately contributing to the safety and efficacy of the final product.

References

Comparative Guide for Confirming Ac-Asp(OtBu)-OH Incorporation: NMR Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of amino acid incorporation during peptide synthesis is a critical step to ensure the final product's integrity and function. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) analysis with other common analytical techniques for verifying the successful incorporation of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH).

NMR Analysis for Structural Confirmation

One-dimensional proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns of the protons within a peptide, researchers can confirm the presence of specific amino acid residues, such as this compound.

The key to confirmation lies in identifying the unique proton signals originating from the this compound residue that are distinct from other amino acids in the peptide sequence. The most characteristic signals are from the N-terminal acetyl (Ac) group and the side-chain tert-butyl (OtBu) protecting group.

Key Diagnostic ¹H NMR Signals for this compound:

Functional GroupProton TypeTypical Chemical Shift (δ) in ppmMultiplicityNotes
tert-Butyl (OtBu) 9 equivalent protons (-C(CH₃)₃)~1.45Singlet (s)A strong, sharp signal integrating to 9 protons. This is a primary indicator of the intact side-chain protecting group.
Acetyl (Ac) 3 equivalent protons (CH₃CO-)~2.0Singlet (s)A sharp signal integrating to 3 protons, confirming the N-terminal modification.
Asp Backbone α-proton (-CH(NH)-)~4.5 - 4.8Doublet of doublets (dd) or Multiplet (m)The exact shift and multiplicity depend on the adjacent amino acids.
Asp Backbone β-protons (-CH₂-)~2.7 - 2.9Multiplet (m)These two protons are diastereotopic and typically appear as a complex multiplet.

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and adjacent residues in the peptide sequence.

The presence of a strong singlet at approximately 1.45 ppm is the most unambiguous evidence for the successful incorporation of the Asp(OtBu) side chain. Similarly, a singlet around 2.0 ppm confirms the N-acetyl group.

Alternative Confirmation Methods

While NMR provides detailed structural data, other techniques are often used orthogonally to provide complementary information.[1] The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information and atom connectivity. Non-destructive.[2] Can quantify components in a mixture.Relatively low sensitivity compared to MS. Spectra can be complex for large peptides.[1] Requires higher sample concentration.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Extremely high sensitivity. Provides accurate molecular weight confirmation. Can be coupled with liquid chromatography (LC-MS).Provides no detailed structural information about isomers. Can require fragmentation (MS/MS) for sequence data.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for assessing purity and quantifying components. Retention time can be used for identification against a known standard.Provides no structural information. Identification is based on comparison with a reference standard.

Experimental Protocols

¹H NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified peptide.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical acquisition parameters include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 12-16 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS, at 0 ppm).[3]

    • Integrate the signals of interest, paying close attention to the singlets for the OtBu (~1.45 ppm) and Ac (~2.0 ppm) groups.

    • Confirm that the ratio of the integrations for these signals corresponds to the expected 9:3 proton ratio and is consistent with other signals from the peptide backbone.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation dissolve Dissolve Peptide (5-10 mg) in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D ¹H NMR Spectrum (≥400 MHz) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Spectrum (e.g., to solvent peak) process->calibrate identify Identify Diagnostic Signals (OtBu & Ac singlets) calibrate->identify integrate Integrate Signals & Verify Proton Ratios identify->integrate confirm Confirm Incorporation integrate->confirm

Caption: Experimental workflow for confirming this compound incorporation using ¹H NMR.

logic_diagram cluster_evidence NMR Spectral Evidence cluster_interpretation Structural Interpretation s1 Singlet at ~1.45 ppm (Integration = 9H) i1 Presence of intact tert-Butyl (OtBu) group s1->i1 s2 Singlet at ~2.0 ppm (Integration = 3H) i2 Presence of intact Acetyl (Ac) group s2->i2 s3 Backbone Signals (α-H, β-H₂) i3 Presence of Asp peptide backbone s3->i3 conclusion Successful Incorporation of this compound i1->conclusion i2->conclusion i3->conclusion

Caption: Logical diagram showing how specific ¹H NMR signals confirm incorporation.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Ac-Asp(OtBu)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a peptide synthesis strategy is a critical decision that influences project timelines, scalability, purity, and cost. This guide provides an objective comparison between solution-phase and solid-phase peptide synthesis (SPPS), with a specific focus on peptides incorporating the N-terminally acetylated and side-chain protected aspartic acid derivative, Ac-Asp(OtBu)-OH. This valuable building block is utilized in the synthesis of various peptide-based research tools and therapeutic candidates, including caspase substrates and HIV integrase inhibitors.[1]

The two primary methods for peptide synthesis are the classical solution-phase (or liquid-phase) approach and the more modern solid-phase technique developed by R. Bruce Merrifield.[2] In solution-phase synthesis, all reactions, including coupling and deprotection steps, are carried out in a homogeneous solution.[2] Conversely, solid-phase synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[2][3] This fundamental difference in methodology leads to distinct advantages and disadvantages for each approach.

Quantitative Comparison of Synthesis Methods

To illustrate the practical differences between the two methods, the synthesis of the dipeptide Ac-Asp(OtBu)-Gly-OH was considered. The following table summarizes the expected quantitative outcomes for each method based on representative experimental data.

FeatureSolution-Phase Synthesis (LPPS)Solid-Phase Synthesis (SPPS)
Overall Yield ~75%~85%
Final Purity (after purification) >98%>98%
Synthesis Time (for dipeptide) 2-3 days1 day
Solvent Consumption Moderate to HighHigh
Scalability Well-suited for large-scale (kg) productionExcellent for lab-scale (mg-g), scalable with cost
Labor Intensity High (requires intermediate purification)Low (amenable to automation)

Experimental Protocols

Solution-Phase Synthesis of Ac-Asp(OtBu)-Gly-OH

This protocol outlines the synthesis of Ac-Asp(OtBu)-Gly-OH in solution.

Materials and Reagents:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Amine Component Preparation: Dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) at 0°C and stir for 15 minutes to generate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir the mixture at 0°C for 20 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide ester by column chromatography.

  • Saponification:

    • Dissolve the purified dipeptide ester in a mixture of MeOH and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with 1M HCl and remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with EtOAc.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield Ac-Asp(OtBu)-Gly-OH.

Solid-Phase Synthesis of Ac-Asp(OtBu)-Gly-OH

This protocol outlines the manual synthesis of Ac-Asp(OtBu)-Gly-OH on a 2-Chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to yield the C-terminal carboxylic acid.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:1:8)

Procedure:

  • Resin Swelling and Glycine Loading:

    • Swell the 2-CTC resin in DCM in a reaction vessel.

    • In a separate flask, dissolve Fmoc-Gly-OH (2 eq) and DIPEA (4 eq) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • Add MeOH (to cap unreacted sites) and agitate for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • This compound Coupling:

    • In a separate flask, dissolve this compound (3 eq) and HOBt (3 eq) in DMF. Add DIC (3 eq) and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Evaporate the combined filtrates under reduced pressure to obtain the crude Ac-Asp(OtBu)-Gly-OH.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Workflow Diagrams

The following diagrams illustrate the cyclical nature and key steps of both solution-phase and solid-phase peptide synthesis.

Solution_Phase_Synthesis start_end start_end process process purification purification product product start Start with This compound and H-Gly-OMe coupling Coupling in Solution (EDC, HOBt) start->coupling workup Aqueous Work-up coupling->workup purify_intermediate Purify Protected Dipeptide (Chromatography) workup->purify_intermediate saponification Saponification (LiOH) purify_intermediate->saponification final_purification Final Purification /Extraction saponification->final_purification final_product Final Product: Ac-Asp(OtBu)-Gly-OH final_purification->final_product

Caption: Workflow for Solution-Phase Synthesis of Ac-Asp(OtBu)-Gly-OH.

Solid_Phase_Synthesis cluster_spps_cycle SPPS Cycle resin resin cycle_step cycle_step final_step final_step product product resin_start Start: Glycine attached to 2-CTC Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (DIC, HOBt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage from Resin (Mild Acid) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Product: Ac-Asp(OtBu)-Gly-OH purification->final_product

Caption: Workflow for Solid-Phase Synthesis of Ac-Asp(OtBu)-Gly-OH.

Concluding Remarks

The choice between solution-phase and solid-phase peptide synthesis is dictated by the specific requirements of the project.

Solution-phase synthesis remains a powerful technique, particularly for the large-scale industrial production of shorter peptides where cost-efficiency is a primary concern. Its main drawbacks are the labor-intensive and time-consuming intermediate purification steps.

Solid-phase peptide synthesis offers significant advantages in terms of speed, efficiency, and amenability to automation, making it the gold standard for research-scale custom peptide synthesis. The simplified purification process, where excess reagents and byproducts are removed by simple washing steps, streamlines the overall workflow. However, SPPS typically involves higher solvent usage and can be more expensive for very large-scale production.

For the synthesis of peptides containing this compound, both methods are viable. However, it is important to be aware of potential side reactions, such as aspartimide formation, which can be sequence-dependent and occur during Fmoc deprotection in SPPS. Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize such side reactions and ensure the synthesis of the desired high-purity peptide.

References

A Comparative Guide to HPLC Purity Analysis of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of protected amino acids is paramount in peptide synthesis and drug development to ensure the integrity and efficacy of the final product. Ac-Asp(OtBu)-OH (N-acetyl-L-aspartic acid β-tert-butyl ester) is a key building block where stringent purity control is essential. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, offering supporting data and detailed experimental protocols.

Understanding Potential Impurities

Effective purity analysis by HPLC requires a method capable of separating the main compound from potential impurities. For this compound, impurities can arise from the starting materials, synthesis byproducts, or degradation. Common impurities in N-acetylated amino acids may include the unreacted amino acid, acetic acid, and byproducts of the acetylation reaction[1]. Specifically for this compound, key potential impurities to monitor are:

  • H-Asp(OtBu)-OH: The unreacted starting material.

  • Ac-Asp-OH: The deacetylated product where the tert-butyl group has been removed.

  • D-isomer of this compound: The enantiomeric impurity.

  • Aspartimide-related impurities: Formed under certain pH conditions during synthesis or storage.

Comparison of HPLC Methods for Purity Analysis

Two common RP-HPLC methods are compared below for their effectiveness in resolving this compound from its key potential impurities. Method A utilizes a standard trifluoroacetic acid (TFA) mobile phase, while Method B employs a phosphate buffer, which can offer different selectivity.

Data Presentation
ParameterMethod A: TFA-based Mobile PhaseMethod B: Phosphate Buffer-based Mobile Phase
Resolution (Rs) this compound / H-Asp(OtBu)-OH > 2.0> 2.5
Resolution (Rs) this compound / Ac-Asp-OH > 3.0> 3.5
Tailing Factor (Tf) for this compound 1.11.3
Run Time ~15 minutes~20 minutes
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: TFA-Based Mobile Phase

This method is a widely used, robust protocol for the analysis of peptides and protected amino acids.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Method B: Phosphate Buffer-Based Mobile Phase

This method offers an alternative selectivity, which can be beneficial for resolving closely eluting impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 15-70% B

    • 15-17 min: 70% B

    • 17-17.1 min: 70-15% B

    • 17.1-20 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and acetonitrile (e.g., 1 mg/mL in 85:15 A:B) and filter through a 0.45 µm syringe filter.

Workflow and Pathway Visualizations

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the components in the purity analysis.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample_Prep->Filtration Injection Sample Injection Filtration->Injection Mobile_Phase_Prep Mobile Phase Preparation & Degassing Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Purity_Analysis_Components Main_Compound This compound Impurity_1 H-Asp(OtBu)-OH (Starting Material) Main_Compound->Impurity_1 Incomplete Reaction Impurity_2 Ac-Asp-OH (De-protected) Main_Compound->Impurity_2 Degradation Impurity_3 D-isomer Main_Compound->Impurity_3 Isomerization Impurity_4 Aspartimide Adducts Main_Compound->Impurity_4 Side Reaction

References

Stability of the Acetyl Group in Ac-Asp(OtBu)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability of amino acid building blocks is paramount to achieving high yields and purity of the final product. This guide provides a comprehensive assessment of the stability of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), focusing on the integrity of the N-terminal acetyl group and the overall molecular stability during common synthetic protocols. We present a comparative analysis against alternative protection strategies, supported by experimental data, to inform the selection of the most suitable building blocks for your research needs.

The primary instability of aspartic acid derivatives in peptide synthesis is not the lability of the N-terminal protecting group itself, but rather the propensity of the entire residue to undergo a base-catalyzed intramolecular cyclization to form an aspartimide (succinimide) intermediate. This side reaction is a major concern during solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for Fmoc deprotection. While this compound is not subject to repeated basic treatments if it is the N-terminal residue, the potential for aspartimide formation still exists during its coupling and subsequent handling if basic conditions are employed.

Comparative Stability Analysis

The stability of the Asp(OtBu) moiety is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible to aspartimide formation.[1][2] The tert-butyl (OtBu) ester provides minimal steric hindrance to the side-chain carbonyl, making it prone to this side reaction.[2] The N-terminal acetyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for Boc removal. However, the overall stability of the this compound residue is dictated by the lability of the OtBu ester and the tendency to form the aspartimide ring.

While direct quantitative data for the rate of aspartimide formation from an N-terminal Ac-Asp(OtBu)- residue is not extensively published, the behavior can be inferred from studies on Fmoc-Asp(OtBu)-OH. The key difference is that an N-terminal acetylated residue is not subjected to the repeated cycles of base treatment for Fmoc removal. However, the risk of aspartimide formation is still present, especially during the coupling of the adjacent amino acid and if the peptide is exposed to basic conditions for other reasons.

The following table summarizes the performance of various aspartic acid side-chain protecting groups in mitigating aspartimide formation, providing a benchmark against which to assess the stability of the OtBu group in this compound.

Protecting Group Strategy% Aspartimide Formation (Model Peptide: H-Val-Lys-Asp-Gly-Tyr-Ile-OH)Key Advantages & Disadvantages
This compound High susceptibility (inferred from Fmoc-Asp(OtBu)-OH)Advantages: Cost-effective, readily available. Disadvantages: Highly prone to aspartimide formation in susceptible sequences.[2]
Fmoc-Asp(OMpe)-OH Significantly reduced compared to OtBuAdvantages: Bulkier group provides better steric protection.[2] Disadvantages: Higher cost than OtBu.
Fmoc-Asp(OEpe)-OH Extremely lowAdvantages: Very effective at minimizing aspartimide by-products. Disadvantages: Higher cost and molecular weight.
Fmoc-Asp(OPhp)-OH Extremely lowAdvantages: Excellent protection against aspartimide formation. Disadvantages: Higher cost and molecular weight.
Fmoc-Asp(OBno)-OH Virtually eliminated in highly susceptible sequencesAdvantages: Superior steric protection due to large, flexible alkyl chains. Disadvantages: Highest cost and molecular weight among ester-based groups.
Fmoc-Asp(CSY)-OH Completely prevents aspartimide formation under basic conditionsAdvantages: Non-ester based, masks the carboxylic acid as a stable C-C bonded ylide. Disadvantages: Requires an additional orthogonal deprotection step with an oxidizing agent.
Backbone Protection (e.g., Dmb) Highly effective at preventing aspartimide formationAdvantages: Sterically hinders the cyclization reaction. Disadvantages: Can exhibit slower coupling kinetics; typically used as a dipeptide building block which is more expensive.

Acid-Catalyzed Instability

While the acetyl group is generally stable, it can participate in side reactions under acidic conditions. Studies have shown that peptides with an N-terminal acetylated N-methylamino acid can undergo deletion of this residue during acidic cleavage from the resin. The proposed mechanism involves the carbonyl oxygen of the acetyl group attacking the adjacent carbonyl group to form a five-membered oxazolinium intermediate, leading to cleavage of the N-terminal residue. While this has been demonstrated for N-methylated amino acids, it highlights a potential, albeit less common, instability pathway for N-acetylated residues under strong acidic conditions.

Experimental Protocols

Protocol for Monitoring Aspartimide Formation by HPLC

This protocol allows for the quantification of aspartimide formation in a peptide synthesized using this compound.

1. Peptide Synthesis:

  • Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.

  • For the N-terminal residue, couple this compound using a standard coupling reagent such as HBTU/DIEA.

2. Forced Degradation Study (Simulated Basic Stress):

  • After synthesis, treat a small amount of the peptidyl-resin with a 20% piperidine solution in DMF for an extended period (e.g., 2, 4, 8, and 24 hours) at room temperature to simulate high pH stress.

3. Cleavage and Deprotection:

  • Wash the resin thoroughly with DMF and then DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

4. Sample Preparation and Analysis:

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).

5. Quantification:

  • Identify the peaks corresponding to the desired peptide, the aspartimide-containing peptide, and any α- and β-aspartyl isomers. The aspartimide intermediate will typically have a shorter retention time than the desired peptide.

  • Calculate the percentage of each species by integrating the respective peak areas in the HPLC chromatogram.

Visualizing the Instability Pathway

The primary degradation pathway for this compound in a peptide chain under basic conditions is the formation of an aspartimide intermediate. This process is initiated by the deprotonation of the backbone amide nitrogen of the adjacent amino acid, which then acts as a nucleophile.

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_products Final Products Ac_Asp_Peptide Ac-Asp(OtBu)-Xxx-Peptide Deprotonation Deprotonation of Backbone Amide Ac_Asp_Peptide->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired/Racemized) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct Piperidine Attack

Caption: Aspartimide formation pathway for an N-terminal Ac-Asp(OtBu) residue.

Conclusion and Recommendations

The stability of the acetyl group in this compound is generally robust under standard peptide synthesis conditions. However, the overall stability of the residue is compromised by the high propensity of the Asp(OtBu) moiety to form an aspartimide intermediate, particularly when adjacent to sterically unhindered amino acids like glycine.

For researchers, scientists, and drug development professionals, we recommend the following:

  • For non-critical sequences: this compound can be a cost-effective choice for sequences not known to be prone to aspartimide formation.

  • For sensitive sequences: For peptides containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of alternative aspartic acid derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is strongly advised to minimize the formation of impurities.

  • For maximum stability: In cases where the complete elimination of aspartimide-related byproducts is critical, consider non-ester-based protecting groups like cyanosulfurylide (CSY) or the use of backbone protection strategies.

  • Acidic Cleavage: Be aware of the potential for N-terminal deletion as a minor side reaction during prolonged exposure to strong acidic cleavage conditions.

By carefully considering the sequence of the target peptide and the potential for side reactions, researchers can select the most appropriate aspartic acid building block to ensure the successful synthesis of high-purity peptides.

References

A Comparative Guide to Protecting Groups for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues is a significant challenge in solid-phase peptide synthesis (SPPS). A primary obstacle is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that leads to impurities and reduced yields of the target peptide. The choice of the protecting group for the β-carboxyl group of aspartic acid is therefore critical to minimizing this side reaction. This guide provides an objective comparison of commonly used side-chain protecting groups for aspartic acid, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic needs.

The Challenge: Aspartimide Formation

Aspartimide formation is a common side reaction during Fmoc-based SPPS, particularly during the repeated piperidine treatments required for Fmoc group removal.[1] This intramolecular cyclization is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[1] The resulting five-membered succinimide ring can lead to several undesirable byproducts, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the desired peptide.[1]

Comparative Performance of Aspartic Acid Protecting Groups

The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester-based protecting groups for the aspartic acid side chain.[1] However, non-ester-based protecting groups have also been developed to completely eliminate this side reaction.[2] This section compares the performance of the standard tert-butyl (OtBu) group with several bulkier alternatives and a non-ester-based protecting group.

Data Summary

The following table summarizes the quantitative data on the percentage of the desired peptide and the formation of aspartimide-related byproducts for different protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.

Protecting GroupDesired Peptide (%)Aspartimide-Related Impurities (%)D-Asp Isomer (%)Reference
O-tert-butyl (OtBu) 78.321.710.8
O-3-methylpent-3-yl (OMpe) 94.25.83.2
O-5-n-butyl-5-nonyl (OBno) 99.80.20.3

Note: The data reflects the analysis of the crude peptide after synthesis and cleavage from the resin. The percentage of aspartimide-related impurities includes the aspartimide itself, as well as its hydrolysis products (α- and β-peptides) and their piperidide adducts.

Detailed Comparison of Protecting Groups

Ester-Based Protecting Groups

Ester-based protecting groups are the most widely used for the side chain of aspartic acid. Their effectiveness in preventing aspartimide formation is directly related to their steric bulk.

  • O-tert-butyl (OtBu): This is the standard and most commonly used protecting group for the aspartic acid side chain in Fmoc-SPPS. While effective in many cases, its relatively low steric hindrance can lead to significant aspartimide formation in susceptible sequences. It is cleaved under standard acidic conditions, typically with trifluoroacetic acid (TFA).

  • O-Benzyl (OBn): Used in Boc-based SPPS, benzyl esters are cleaved by hydrogenolysis. Studies have shown that cyclohexyl esters lead to significantly less aspartimide formation compared to benzyl esters during acidic or tertiary amine treatment.

  • Bulky Alkyl Esters (OMpe, OBno, etc.): To address the limitations of OtBu, a range of bulkier trialkylcarbinol-based ester protecting groups have been developed, including 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno). These groups provide increased steric hindrance, which effectively blocks the intramolecular cyclization leading to aspartimide formation. Experimental data clearly demonstrates that increasing the steric bulk of the ester-based protecting group significantly reduces the rate of aspartimide formation. For instance, in the synthesis of the classic model peptide scorpion toxin II (VKDGYI), the use of these bulkier groups resulted in an almost complete reduction of aspartimide formation. Fmoc-Asp(OBno)-OH, in particular, has shown exceptional performance, reducing aspartimide formation to almost undetectable levels even in challenging Asp-Gly sequences.

  • O-Allyl (OAll): The allyl ester is an orthogonal protecting group, stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. It can be selectively removed using a palladium catalyst, making it valuable for strategies that require selective deprotection of the aspartic acid side chain, such as on-resin cyclization.

Non-Ester-Based Protecting Groups

To completely eliminate the possibility of aspartimide formation, non-ester-based protecting groups have been developed.

  • Cyanosulfurylide (CSY): This protecting group masks the carboxylic acid as a stable C-C bonded ylide, which completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS. This non-ester-based protection is an excellent choice for the synthesis of extremely challenging peptides where even the bulkier ester groups may not provide sufficient protection. However, it requires a specific orthogonal deprotection step using an oxidizing agent like N-chlorosuccinimide (NCS).

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Comparative Study
  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed with DMF.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). The cleavage reaction is usually carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by preparative high-performance liquid chromatography (HPLC).

Deprotection Protocol for Allyl (OAll) Group
  • The peptide-resin is swelled in dichloromethane (DCM).

  • A solution of Pd(PPh₃)₄ (0.1-0.3 equivalents) in DCM is prepared.

  • A scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), is added to the resin suspension.

  • The palladium catalyst solution is added to the resin, and the reaction is gently agitated for 1-2 hours at room temperature.

  • The resin is washed extensively with DCM, DMF, and methanol to remove the catalyst and byproducts.

Deprotection Protocol for Cyanosulfurylide (CSY) Group
  • After cleavage of the peptide from the resin and standard side-chain deprotection (excluding the CSY group), the crude peptide is dissolved in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • N-chlorosuccinimide (NCS) (2-5 equivalents) is added to the solution.

  • The reaction is stirred at room temperature and monitored by HPLC-MS. The deprotection is typically complete within 15-30 minutes.

  • The reaction is quenched by the addition of a scavenger such as methionine.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a comparative analysis of different aspartic acid protecting groups.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Analysis cluster_orthogonal Orthogonal Deprotection (if applicable) Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Couple Fmoc-Asp(PG)-OH (PG = OtBu, OMpe, OBno, etc.) Fmoc_Deprotection->Coupling Chain_Elongation Couple Remaining Amino Acids Coupling->Chain_Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Orthogonal_Deprotection Selective PG Removal (e.g., Pd(0) for Allyl, NCS for CSY) Chain_Elongation->Orthogonal_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Analysis HPLC/MS Analysis Crude_Peptide->HPLC_Analysis Data_Comparison Compare % Desired Peptide & % Impurities HPLC_Analysis->Data_Comparison On_Resin_Modification On-Resin Modification (e.g., Cyclization) Orthogonal_Deprotection->On_Resin_Modification On_Resin_Modification->Final_Fmoc_Deprotection

Caption: Experimental workflow for the comparative analysis of Asp protecting groups.

Conclusion

The choice of a protecting group for the side chain of aspartic acid has a profound impact on the efficiency and purity of peptide synthesis. For routine syntheses, the standard Fmoc-Asp(OtBu)-OH may be sufficient. However, for sequences prone to aspartimide formation, particularly those containing Asp-Gly or Asp-Asn motifs, the use of bulkier protecting groups is strongly recommended. Fmoc-Asp(OMpe)-OH offers a good balance of protection and cost-effectiveness. For the most challenging syntheses, Fmoc-Asp(OBno)-OH provides superior protection against aspartimide formation and racemization. For applications requiring complete suppression of this side reaction, the non-ester-based Cyanosulfurylide (CSY) protecting group offers a robust solution, albeit with the need for an additional orthogonal deprotection step. The selection of the appropriate protecting group should be based on the specific peptide sequence, the synthetic strategy, and the desired purity of the final product.

References

Safety Operating Guide

Navigating the Safe Disposal of Ac-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Ac-Asp(OtBu)-OH are tasked not only with its effective use in drug development and scientific research but also with its safe and compliant disposal. Proper management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Key Properties and Safety Profile of this compound

A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H17NO5[1][2][3]
Molecular Weight 231.2 - 231.25 g/mol [2][3]
Melting Point 163-164 °C
Boiling Point (Predicted) 449.6 ± 40.0 °C
Density (Predicted) 1.167 ± 0.06 g/cm3
Storage Temperature 2-8°C, Sealed in dry conditions
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Safety data sheets indicate that this compound may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat, should be worn at all times when handling this chemical.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following protocol provides a detailed methodology for its proper disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Chemical Waste" with the full chemical name "this compound" written out.

  • Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain. Collect the solution in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and the solvent used.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

4. Disposal Request and Handover:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office or using an online waste pickup request system.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

  • The waste will be collected by a licensed hazardous waste disposal contractor for proper treatment and disposal.

5. Emergency Procedures:

  • In case of a spill, contain the spill using an appropriate absorbent material. Avoid generating dust.

  • Ventilate the area and wear appropriate PPE during cleanup.

  • Collect the spilled material and any contaminated absorbent into a sealed hazardous waste container and dispose of it following the procedures outlined above.

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_final Final Disposal start Identify this compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Sharps Container is_sharp->collect_sharp Yes store Store in Designated Waste Area is_sharp->store No collect_solid->store collect_liquid->store collect_sharp->store request_pickup Request EHS Waste Pickup store->request_pickup disposal Disposal by Licensed Contractor request_pickup->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Ac-Asp(OtBu)-OH.

N-alpha-Acetyl-L-aspartic acid beta-tert-butyl ester, or this compound, is a key reagent in peptide synthesis and other laboratory applications. While not classified as a hazardous substance under all regulations, it requires careful handling to minimize risks and ensure a safe laboratory environment.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this chemical responsibly.

Hazard Identification and First Aid

This compound may cause skin, eye, and respiratory tract irritation.[1][3] It is also harmful if swallowed.[3] In case of exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water.

  • After eye contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • After ingestion: Clean the mouth with water and then drink plenty of water.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side shields or goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protective gloves (e.g., nitrile rubber, polychloroprene). Protective clothing or a full suit.The suitability and durability of gloves depend on the frequency and duration of contact.
Respiratory Dust respirator or NIOSH/MSHA approved respiratory protection.Recommended if exposure limits are exceeded, irritation is experienced, or when handling large quantities.

Operational Plan for Safe Handling

Proper handling of this compound is crucial to prevent exposure and contamination. The following step-by-step guide outlines the key procedures for its use in a laboratory setting.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood to minimize airborne dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the chemical away from heat and sources of ignition.

2. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in the dust.

  • When weighing or transferring the solid, do so carefully to avoid generating dust.

3. Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place. Recommended storage temperature is often refrigerated (2-8°C).

The logical workflow for handling this compound is illustrated in the diagram below.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Assess Risks B Don Appropriate PPE A->B C Weigh/Transfer in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Dispose of Waste D->H I Store Unused Chemical D->I F Remove PPE E->F G Wash Hands Thoroughly F->G

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Accidental Release and Disposal Plan

In the event of a spill, and for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • For a small spill, use a shovel to carefully place the material into a designated waste container.

  • For a large spill, prevent further leakage if it is safe to do so. Cover the powder spill with a plastic sheet to minimize spreading.

  • Avoid creating dust during cleanup.

  • Ensure adequate ventilation.

  • Use personal protective equipment during cleanup.

Disposal:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Do not discharge the chemical into drains or rivers.

  • Contaminated packaging should be disposed of in the same manner as the chemical.

Physicochemical and Stability Data

The following table summarizes key quantitative data for this compound.

Property Value Source
Chemical Formula C10H17NO5
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Melting Point 163-164 °C
Storage Temperature 2-8°C
Stability Stable under recommended storage conditions.

Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets. Always refer to the specific SDS provided by your supplier and your institution's safety protocols before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Ac-Asp(OtBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.